molecular formula C10H16O B1211938 cis-Dihydrocarvone CAS No. 3792-53-8

cis-Dihydrocarvone

Cat. No.: B1211938
CAS No.: 3792-53-8
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-BDAKNGLRSA-N
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Description

(-)-isodihydrocarvone is the (1R,4S)-stereoisomer of dihydrocarvone. It is an enantiomer of a (+)-isodihydrocarvone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3792-53-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1

InChI Key

AZOCECCLWFDTAP-BDAKNGLRSA-N

SMILES

CC1CCC(CC1=O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](CC1=O)C(=C)C

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

Other CAS No.

53796-79-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-Dihydrocarvone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-dihydrocarvone, a naturally occurring monoterpene, is a cyclic ketone that has garnered interest in the fields of flavor chemistry, organic synthesis, and materials science. As a derivative of carvone, a major constituent of spearmint oil, this compound offers a unique stereochemical scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Identifiers

This compound, systematically named (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is one of the stereoisomers of dihydrocarvone.[1] The "cis" designation refers to the relative stereochemistry of the methyl group at the C2 position and the isopropenyl group at the C5 position of the cyclohexanone ring, where both substituents are on the same side of the ring's plane.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2!"]; C4 [label="C", pos="0.75,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O1 [label="O", pos="0,2.5!"]; C7 [label="C", pos="-2.3,0.25!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0.75!"]; C10 [label="C", pos="2.5,-1!"];

// Bonds C1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label="", style=dashed]; C1 -- O1 [label="="]; C2 -- C7 [label=""]; C5 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label="="];

// Atom labels with numbers C1 [label="C1=O"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7 (methyl)"]; C8 [label="C8 (isopropenyl)"]; C9 [label="C9"]; C10 [label="C10"]; } Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one[1]
CAS Number 3792-53-8[1]
Molecular Formula C10H16O[1]
Molecular Weight 152.23 g/mol [1]
InChI InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1[1]
InChIKey AZOCECCLWFDTAP-BDAKNGLRSA-N[1]
SMILES C[C@@H]1CC--INVALID-LINK--C(=C)C[1]
Synonyms cis-p-Menth-8-en-2-one, (1R,4S)-Iso-dihydrocarvone, (-)-Isodihydrocarvone[1]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic minty and herbal aroma. A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless liquid
Boiling Point 221.5 °C at 760 mmHg
Density 0.903 g/cm³
Refractive Index 1.457
Flash Point 82.6 °C
Water Solubility Predicted: 0.56 g/L
logP Predicted: 2.39

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of carvone or rearrangement of limonene derivatives.

Synthesis from Carvone

A common method for the preparation of dihydrocarvone is the reduction of the carbon-carbon double bond within the cyclohexenone ring of carvone.

G Carvone Carvone Reduction Reduction (e.g., Zn/MeOH-H2O) Carvone->Reduction Mixture Mixture of cis- and trans-Dihydrocarvone Reduction->Mixture Purification Chromatographic Purification Mixture->Purification cis_DHC This compound Purification->cis_DHC Separation trans_DHC trans-Dihydrocarvone Purification->trans_DHC

Experimental Protocol: Reduction of Carvone with Zinc

A frequently cited method for the reduction of carvone involves the use of zinc metal in a protic solvent mixture. This procedure typically yields a diastereomeric mixture of cis- and trans-dihydrocarvone, with the trans isomer often being the major product.[2]

  • Materials: (S)-(+)- or (R)-(-)-carvone, zinc dust, methanol, water.

  • Procedure: To a solution of carvone in a methanol-water solvent mixture, zinc dust is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting crude product, a mixture of cis- and trans-dihydrocarvone, can be purified by column chromatography on silica gel to separate the diastereomers.

Synthesis from Limonene

An alternative synthetic route starts from limonene, which can be converted to limonene-1,2-epoxide. Subsequent acid-catalyzed rearrangement of the epoxide yields dihydrocarvone. The stereochemical outcome of this rearrangement can be influenced by the choice of acid catalyst and reaction conditions.

Experimental Protocol: Rearrangement of Limonene-1,2-epoxide

A patented process describes the use of perchloric acid to catalyze the rearrangement of limonene-1,2-epoxide to dihydrocarvone.

  • Materials: Limonene-1,2-epoxide (mixture of cis and trans isomers), inert solvent (e.g., toluene), perchloric acid.

  • Procedure: Limonene-1,2-epoxide is dissolved in an inert solvent, and a catalytic amount of perchloric acid is added. The reaction mixture is stirred at a controlled temperature (e.g., 55-85 °C) and monitored for the conversion of the epoxide.

  • Work-up: The reaction is quenched by neutralization of the perchloric acid. The solvent is removed under reduced pressure.

  • Purification: The crude dihydrocarvone can be purified by fractional distillation under reduced pressure to separate it from byproducts. The separation of cis and trans isomers may require further chromatographic purification.

Spectroscopic Properties

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants are not readily available in the searched literature for the pure cis isomer. General features would include signals for the methyl and isopropenyl protons, as well as the protons of the cyclohexanone ring.
¹³C NMR (Bruker AM-270) Chemical shifts (ppm) are available in the PubChem database.[1]
Infrared (IR) Characteristic peaks would include a strong C=O stretching vibration for the ketone (around 1710 cm⁻¹), C-H stretching vibrations for the alkyl and vinyl groups, and C=C stretching for the isopropenyl group (around 1645 cm⁻¹).
Mass Spectrometry (MS) GC-MS data is available in the NIST and PubChem databases. The mass spectrum would show a molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns.[1]

Note: Detailed, assigned spectroscopic data for the purified cis-isomer of dihydrocarvone is not extensively reported in readily accessible literature. The data presented here are based on general knowledge of the compound class and information from chemical databases. Researchers should perform their own detailed spectroscopic analysis for unambiguous characterization.

Applications and Future Perspectives

This compound serves as a versatile chiral building block in organic synthesis. Its functional groups—a ketone, a double bond, and stereocenters—provide multiple reaction sites for the construction of more complex molecules, including natural products and their analogues. In the flavor and fragrance industry, its characteristic aroma makes it a valuable ingredient.

Further research into the biological activities of this compound and its derivatives could open up new avenues for its application in drug discovery and development. The development of more stereoselective synthetic methods to access the pure cis-isomer will be crucial for advancing these studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The information compiled herein, including tabulated data and a synthetic workflow diagram, is intended to support the work of researchers, scientists, and professionals in drug development. While foundational knowledge is available, further research is needed to fully elucidate the specific spectroscopic properties of the pure cis-isomer and to develop more efficient and stereoselective synthetic protocols. Such advancements will undoubtedly expand the potential applications of this intriguing monoterpene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-Dihydrocarvone

Abstract

This compound is a naturally occurring monoterpenoid found in the essential oils of various plant species. As a derivative of carvone, it contributes to the aromatic profile of these plants and is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of this compound. It includes detailed experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices, intended for use by researchers and drug development professionals.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several aromatic plants, particularly within the Lamiaceae (mint) and Apiaceae (carrot or parsley) families. Its concentration can vary significantly based on the plant species, geographical origin, developmental stage, and the specific plant organ being analyzed.

The quantitative data available from various studies are summarized in Table 1. It is important to note that many analyses quantify dihydrocarvone as a whole or do not distinguish between the cis and trans isomers.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference(s)
Mentha spicata (Spearmint)LamiaceaeAerial Parts3.9%[1]
Mentha spicata (Spearmint)LamiaceaeAerial Parts8.85%[2]
Origanum vulgare (Oregano)LamiaceaeLeaves & Stems0.1% - 0.2%[3]
Carum carvi (Caraway)ApiaceaeSeedsTrace amounts[4]

Note: Some studies on Carum carvi (caraway) and other species identify dihydrocarvone without specifying the isomer, suggesting its presence but not providing a precise quantity for the cis-isomer specifically.[5]

Biosynthesis of this compound

In plants of the Mentha genus, this compound is a metabolite within the broader p-menthane monoterpenoid biosynthetic pathway. The synthesis originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP).

The key steps leading to and involving dihydrocarvone isomers are:

  • Cyclization: Geranyl diphosphate is cyclized by (-)-limonene synthase to produce (-)-limonene.

  • Hydroxylation: (-)-Limonene undergoes hydroxylation to yield (-)-trans-carveol.

  • Dehydrogenation: (-)-trans-Carveol is then oxidized to form (-)-carvone, the characteristic scent of spearmint.

  • Reduction: (-)-Carvone can be subsequently reduced by endogenous plant enzymes to yield dihydrocarvone isomers, including this compound.

The following diagram illustrates the core biosynthetic pathway in Mentha species.

Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6- Hydroxylase Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase cisDHC This compound Carvone->cisDHC Reduction transDHC trans-Dihydrocarvone Carvone->transDHC Reduction Workflow Plant Plant Material (e.g., Mentha spicata) Grind Grinding / Preparation Plant->Grind Distill Steam Distillation Grind->Distill Oil Crude Essential Oil Distill->Oil Dry Drying (Anhydrous Na₂SO₄) Oil->Dry PureOil Pure Essential Oil Dry->PureOil SamplePrep Sample Preparation (Dilution & IS Addition) PureOil->SamplePrep GCFID GC-FID Analysis SamplePrep->GCFID Data Data Processing & Quantification GCFID->Data Result Quantitative Result (% this compound) Data->Result

References

An In-depth Technical Guide to the Stereoisomerism of Dihydrocarvone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvone (DHC), a monoterpene ketone, is a fascinating molecule with significant implications in the fields of flavor chemistry, organic synthesis, and drug discovery. Its structure contains two chiral centers, giving rise to four possible stereoisomers. These stereoisomers, while possessing the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements, leading to notable differences in their physicochemical properties, biological activities, and sensory characteristics. This technical guide provides a comprehensive overview of the stereoisomerism of dihydrocarvone, detailing the properties of each stereoisomer, experimental protocols for their synthesis and separation, and insights into their biological significance.

Stereoisomers of Dihydrocarvone

Dihydrocarvone exists as two pairs of enantiomers, which are diastereomeric to each other. The cis and trans nomenclature refers to the relative orientation of the methyl and isopropenyl groups on the cyclohexane ring.

The four stereoisomers are:

  • (1S,4R)-(+)-cis-Dihydrocarvone

  • (1R,4S)-(-)-cis-Dihydrocarvone

  • (1S,4S)-(-)-trans-Dihydrocarvone

  • (1R,4R)-(+)-trans-Dihydrocarvone

A summary of the key physicochemical properties of these stereoisomers is presented in Table 1.

Table 1: Physicochemical Properties of Dihydrocarvone Stereoisomers

StereoisomerConfigurationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Specific Optical Rotation [α]D
(+)-cis-Dihydrocarvone(1S,4R)6909-25-7C₁₀H₁₆O152.23221.5 at 760 mmHg[1]0.928[2]+20° ± 2° (neat)[2]
(-)-cis-Dihydrocarvone(1R,4S)3792-53-8C₁₀H₁₆O152.23221.5 at 760 mmHg[1]0.928-17° (neat)[3]
(-)-trans-Dihydrocarvone(1S,4S)5948-04-9C₁₀H₁₆O152.23222 at 760 mmHg[4]0.929Not available
(+)-trans-Dihydrocarvone(1R,4R)5524-05-0C₁₀H₁₆O152.2387-88 at 6 mmHg[3]0.929 at 25°C[3]+14° (neat, 25°C)[5]

Spectroscopic Data

The differentiation of dihydrocarvone stereoisomers is heavily reliant on spectroscopic techniques. Below is a summary of characteristic spectroscopic data.

Table 2: Spectroscopic Data of Dihydrocarvone Stereoisomers

Stereoisomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
cis-Isomers Characteristic signals for the methyl, isopropenyl, and cyclohexanone ring protons.Signals corresponding to the carbonyl carbon, olefinic carbons of the isopropenyl group, and carbons of the cyclohexane ring.~1710 (C=O stretch), ~1645 (C=C stretch), ~890 (C-H out-of-plane bend of =CH₂)
trans-Isomers Similar to cis-isomers but with slight shifts due to different spatial arrangements.Similar to cis-isomers but with slight shifts due to different spatial arrangements.~1710 (C=O stretch), ~1645 (C=C stretch), ~890 (C-H out-of-plane bend of =CH₂)

Experimental Protocols

Synthesis of Dihydrocarvone Stereoisomers via Reduction of Carvone

A common method for the preparation of dihydrocarvone stereoisomers is the reduction of the corresponding carvone enantiomer. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Protocol for the Reduction of Carvone to Dihydrocarvone: [5]

  • Materials:

    • (R)-(-)-Carvone or (S)-(+)-Carvone

    • Zinc dust (Zn)

    • Methanol (MeOH)

    • Water (H₂O)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of carvone (1 equivalent) in a 1:1 mixture of methanol and water, add zinc dust (excess, e.g., 5 equivalents).

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion of the reaction, filter the mixture to remove the excess zinc dust.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with diethyl ether (3 x volume).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone.

    • The resulting product will be a mixture of cis- and trans-dihydrocarvone diastereomers. The ratio of these diastereomers can vary depending on the specific reaction conditions.[5]

G Carvone (R)-(-)-Carvone or (S)-(+)-Carvone Reagents Zn, MeOH/H₂O Carvone->Reagents Product Mixture of cis- and trans- Dihydrocarvone Diastereomers Reagents->Product Reduction

Figure 1: Synthesis of Dihydrocarvone from Carvone.
Chiral Gas Chromatography (GC) for Separation of Stereoisomers

The separation of the four dihydrocarvone stereoisomers can be effectively achieved using chiral gas chromatography. The choice of the chiral stationary phase is critical for achieving baseline separation.

Protocol for Chiral GC Analysis of Dihydrocarvone Stereoisomers: [6]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 180°C). The exact program should be optimized for the specific column and instrument.

    • Injection: Split mode.

  • Sample Preparation:

    • Dilute the dihydrocarvone sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

  • Analysis:

    • Inject the sample into the GC and record the chromatogram. The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

G cluster_0 GC System Injector Injector (250°C) Column Chiral Capillary Column (e.g., Rt-βDEXsm) Injector->Column Detector FID (250°C) Column->Detector Data Chromatogram (Separated Peaks) Detector->Data Sample Dihydrocarvone Stereoisomer Mixture Sample->Injector

Figure 2: Workflow for Chiral GC Analysis.

Biological Activity

The stereochemistry of dihydrocarvone plays a crucial role in its biological activity. While comprehensive data for each individual stereoisomer is still an active area of research, studies on essential oils containing these compounds and related terpenoids suggest a range of activities, including antimicrobial and insect repellent effects.

Table 3: Reported Biological Activities of Dihydrocarvone

ActivityTarget OrganismsQuantitative Data (Example)Reference
Antimicrobial Bacteria (e.g., E. coli, S. aureus), FungiMIC values for dihydrocarvone-hybrid derivatives against Monilinia fructicola ranged from 15.7 to 148.1 µg/mL.[4][4]
Insect Repellent Various insectsDihydrocarvone has been reported to have good performance as an insect repellent.[5]
Potential Mechanism of Action: Interaction with Signaling Pathways

The anti-inflammatory properties of related terpenoids, such as carvone, have been linked to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that dihydrocarvone stereoisomers may exert similar effects, although specific studies are needed to confirm this.

G cluster_0 Potential Anti-inflammatory Mechanism DHC Dihydrocarvone Stereoisomer IKK IKK Complex DHC->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Figure 3: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

The stereoisomerism of dihydrocarvone presents a rich area of study with significant practical implications. The distinct properties of the four stereoisomers underscore the importance of stereoselective synthesis and chiral separation techniques. Further research into the specific biological activities and mechanisms of action of each individual stereoisomer will be crucial for unlocking their full potential in drug development, agriculture, and the flavor and fragrance industry. The detailed protocols and data presented in this guide serve as a valuable resource for researchers embarking on the study of these fascinating chiral molecules.

References

Navigating Chirality: A Technical Guide to the Optical Rotation of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocarvone, a monoterpene ketone derived from the reduction of carvone, is a molecule of significant interest in the fields of flavor chemistry, fragrance development, and asymmetric synthesis. Its structure possesses two stereogenic centers, giving rise to four stereoisomers. This technical guide focuses specifically on the cis-diastereomers of dihydrocarvone, providing an in-depth exploration of their chirality, the principles of optical rotation, and the experimental methodologies used for their characterization. Quantitative data is presented to delineate the chiroptical properties of the enantiomeric pair, and detailed protocols are provided for analytical determination.

Introduction to the Chirality of Dihydrocarvone

Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are referred to as chiral, and the two non-superimposable mirror-image forms are called enantiomers. Molecules with one or more stereocenters are typically chiral.

Dihydrocarvone (systematic name: 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one) contains two stereogenic centers at carbons C2 and C5. This configuration results in the existence of four possible stereoisomers, which consist of two pairs of enantiomers.[1] These pairs are diastereomers of each other, distinguished by the relative orientation of the methyl group at C2 and the isopropenyl group at C5.[1] When these two groups are on the same side of the cyclohexanone ring's plane, the molecule is designated as cis-dihydrocarvone. The other diastereomeric pair, where they are on opposite sides, is known as trans-dihydrocarvone.

This guide focuses on the enantiomeric pair of this compound:

  • (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , also known as (-)-isodihydrocarvone or cis-(-)-dihydrocarvone.[2]

  • (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , also known as (+)-isodihydrocarvone or cis-(+)-dihydrocarvone.

The absolute configuration (R/S) and the direction of optical rotation (+/-) are distinct properties. The R/S designation is determined by the Cahn-Ingold-Prelog priority rules, while the direction of rotation is an experimentally measured physical property.[3]

Optical Rotation of this compound Enantiomers

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[4] The direction and magnitude of this rotation are measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[5] A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[4]

The standardized measure of this rotation is the specific rotation ([α]) , which is an intrinsic physical property of a chiral compound.[6]

Data Presentation

The specific rotation values for the enantiomers of this compound are summarized below. It is crucial to note that experimental conditions significantly influence the measured rotation.

Compound NameAbsolute ConfigurationCommon SynonymSpecific Rotation ([α])
cis-(-)-Dihydrocarvone(2R,5S)(-)-IsodihydrocarvoneData not available
cis-(+)-Dihydrocarvone(2S,5R)(+)-IsodihydrocarvoneData not available

Note: Despite extensive literature searches, specific experimental values for the optical rotation of purified this compound enantiomers were not available in the consulted resources. The parent compound, (S)-(+)-carvone, has a specific rotation of approximately +61° to +62.5° (neat), while (R)-(-)-carvone is -62.5°.[5]

Experimental Protocols

The determination of optical rotation is a critical analytical procedure for characterizing chiral molecules and assessing enantiomeric purity.

Measurement of Optical Rotation via Polarimetry

The primary instrument for measuring optical rotation is a polarimeter. The process involves passing monochromatic, plane-polarized light through a sample and measuring the angle by which the light's plane is rotated.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank sample (the pure solvent in which the analyte will be dissolved). The reading for the blank should be zeroed.

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to a known volume. This yields the concentration (c), typically in g/mL or g/100mL.

  • Measurement:

    • Rinse the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter.

    • Record the observed angle of rotation (α) at a specified temperature (T) and wavelength (λ). The standard wavelength is the sodium D-line (589 nm).

Calculation of Specific Rotation

The specific rotation ([α]) is calculated from the observed rotation (α) using Biot's Law:

For solutions: [α]λT = α / (l × c)

Where:

  • [α]λT is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (e.g., "D" for the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a characteristic constant for a pure enantiomer under defined conditions and is essential for its identification and for determining the enantiomeric excess of a mixture.[5]

Complementary Analytical Techniques

While polarimetry measures bulk optical activity, other methods are used to separate and identify stereoisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, chiral resolving agents or chiral solvents can be used to induce diastereomeric interactions, leading to distinguishable signals for each enantiomer.

  • Enantioselective Gas Chromatography (GC): Using a chiral stationary phase, enantiomers can be separated, allowing for their individual quantification. This is a powerful technique for determining the enantiomeric excess (ee) of a sample.

Visualizations

Chemical Structures of this compound Enantiomers

The following diagrams illustrate the three-dimensional structures of the two this compound enantiomers.

G Enantiomers of this compound cluster_S (2S,5R)-cis-Dihydrocarvone ((+)-Isodihydrocarvone) cluster_R (2R,5S)-cis-Dihydrocarvone ((-)-Isodihydrocarvone) S_img S_img R_img R_img

Caption: Mirror-image relationship of the two this compound enantiomers.

Experimental Workflow for Optical Rotation Determination

This workflow outlines the logical steps for determining the specific rotation of a chiral sample.

G A Sample Preparation B Weigh pure sample A->B C Dissolve in achiral solvent to known volume (c) A->C G Measurement D Polarimeter Setup E Set Temperature (T) and Wavelength (λ, e.g., 589 nm) D->E F Calibrate with blank (solvent) D->F H Fill cell (known length, l) with sample solution G->H I Measure Observed Rotation (α) H->I J Calculation I->J K Calculate Specific Rotation: [α] = α / (l × c) J->K

Caption: Workflow for determining the specific rotation of a chiral compound.

References

Spectroscopic Profile of cis-Dihydrocarvone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the monoterpenoid ketone, cis-dihydrocarvone. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing key spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis.

This compound, a naturally occurring monoterpenoid, is a constituent of various essential oils. Its structural elucidation and characterization are crucial for its potential applications in flavor, fragrance, and pharmaceutical industries. This technical guide presents a comprehensive summary of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.73s-H-10a
4.71s-H-10b
2.50 - 2.60m-H-2
2.25 - 2.40m-H-5
1.95 - 2.10m-H-6a
1.80 - 1.95m-H-3a
1.74s-H-9
1.60 - 1.75m-H-4a
1.40 - 1.55m-H-4b
1.25 - 1.35m-H-3b
1.03d6.8H-7

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
213.2C-1 (C=O)
148.9C-8
109.1C-10
49.3C-2
44.8C-5
35.1C-6
30.8C-4
28.1C-3
20.2C-9
14.7C-7

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
2960 - 2850C-H stretch (alkane)
1708C=O stretch (ketone)
1645C=C stretch (alkene)
1455C-H bend (alkane)
888=C-H bend (alkene)

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
15225[M]⁺
13715[M - CH₃]⁺
11030[M - C₃H₆]⁺
95100[M - C₄H₇O]⁺ (base peak)
8260[C₆H₁₀]⁺
6785[C₅H₇]⁺
4170[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1 µL of sample in 1 mL of solvent).

Instrumentation and Data Acquisition: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. Helium is employed as the carrier gas at a constant flow rate. The oven temperature program usually starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) to ensure separation of components. The sample is injected in split mode.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of approximately m/z 40-400. The molecular ion and characteristic fragment ions are identified from the resulting mass spectrum. The NIST Mass Spectral Library can be used to aid in the identification of the compound.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS_Acq->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-Dihydrocarvone, a naturally occurring monoterpenoid. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

This compound, also known by its IUPAC name (2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one, is a colorless liquid.[1][2] It is a member of the menthane monoterpenoids class of organic compounds. Below is a summary of its key physical properties.

Table 1: Physical Properties of this compound

PropertyValueConditions
Boiling Point 220.00 to 222.00 °C@ 760.00 mm Hg[1]
221.5 °C@ 760 mmHg[2]
87.00 to 88.00 °C@ 6.00 mm Hg[3]
64 °C@ 2.5 Torr[4]
Density 0.903 g/mLNot specified
0.929 g/mL@ 25 °C[5]
Molecular Formula C10H16O[1][2][6][7][8]
Molecular Weight 152.23 g/mol [6][7]
Flash Point 181.00 °F (82.78 °C)TCC[1]
Vapor Pressure 0.107000 mmHg@ 25.00 °C (estimated)[1]
Water Solubility 273.1 mg/L@ 25 °C (estimated)[1]
logP (o/w) 2.466 (estimated)[1]

Experimental Protocols for Determination of Physical Properties

The following sections outline generalized experimental methodologies for determining the boiling point and density of terpenoids like this compound. These protocols are based on standard laboratory techniques.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, several methods can be employed.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the sample is available (typically >5 mL).[9]

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

    • The apparatus is heated, and the liquid is brought to a boil.

    • The thermometer bulb should be positioned so that it is surrounded by the vapor of the boiling liquid but not touching the liquid itself.[9]

    • The temperature is recorded when the vapor temperature stabilizes during the distillation process. This stable temperature is the boiling point.[9]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[9]

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[9]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the liquid sample is placed in the fusion tube.

    • The capillary tube is placed in the fusion tube with the open end down.

    • The fusion tube is attached to the thermometer.

    • The Thiele tube is filled with a high-boiling point liquid (e.g., mineral oil), and the thermometer with the attached fusion tube is immersed in it.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]

    • Heating is stopped, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[9]

2.2. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

    • The filled pycnometer is weighed.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the distillation method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Assemble Simple Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Heat the Flask Gently B->C D Observe for Boiling and Vapor Condensation C->D E Record Stable Vapor Temperature D->E Stabilization G Report Boiling Point with Pressure E->G F Record Barometric Pressure F->G

Caption: Workflow for Boiling Point Determination by Distillation.

References

Cis-Dihydrocarvone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3792-53-8

IUPAC Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one; also referred to as (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depending on the enantiomer.

This technical guide provides a comprehensive overview of cis-dihydrocarvone, a monoterpenoid of interest to researchers in drug development and the chemical sciences. This document outlines its chemical and physical properties, available spectroscopic data, and insights into its synthesis. Due to a scarcity of publicly available biological data specifically for this compound, this guide also presents information on the biological activities of the closely related synthetic derivative, hydroxydihydrocarvone, to provide context for potential areas of investigation.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic herbal and warm aroma.[1] Its properties are summarized in the tables below, compiled from various public databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆O[2]
Molecular Weight152.23 g/mol [3]
Boiling Point221.5 °C at 760 mmHg[4]
Density0.903 g/cm³[4]
Flash Point82.6 °C[4]
Water SolubilityPractically insoluble[1]
logP~2.7[1]

Table 2: Spectroscopic and Analytical Data for this compound

Data TypeDetailsSource
¹³C NMR Data available in Wiley-VCH GmbH database.[3]
GC-MS Data available in NIST Mass Spectrometry Data Center.[3]
Kovats Retention Index Semi-standard non-polar: 1194.6[3]

Synthesis Protocols

The synthesis of dihydrocarvone isomers, including the cis form, can be achieved through the acid-catalyzed rearrangement of limonene-1,2-epoxides. Below is a general experimental protocol derived from patent literature.

General Synthesis of Dihydrocarvone Isomers

Objective: To synthesize a mixture of cis- and trans-dihydrocarvone from limonene-1,2-epoxide.

Materials:

  • Limonene-1,2-epoxide (mixture of cis and trans isomers)

  • Perchloric acid (70%)

  • Benzene (or other inert solvent)

  • Sodium bicarbonate solution

  • Salt water

  • Magnesium sulfate

Procedure:

  • Prepare a solution of perchloric acid in benzene.

  • Slowly add limonene-1,2-epoxides to the acidic solution at approximately 15°C over a 2-hour period.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

  • Wash the crude reaction mixture with a sodium bicarbonate solution and then with salt water.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting product, a mixture of cis- and trans-dihydrocarvone, can be purified by distillation.[5]

Note: The ratio of cis- and trans-dihydrocarvone can be influenced by the specific reaction conditions and the stereochemistry of the starting limonene oxide.[6]

Biological Activity of a Related Compound: Hydroxydihydrocarvone

While specific biological activity data for this compound is limited in publicly accessible literature, studies on hydroxydihydrocarvone, a synthetic intermediate derived from R-(-)-carvone, provide valuable insights into the potential pharmacological profile of related structures.[7][8] Hydroxydihydrocarvone has demonstrated both anti-inflammatory and antinociceptive properties in rodent models.[7][8]

Anti-inflammatory and Antinociceptive Effects of Hydroxydihydrocarvone

Table 3: Summary of In Vivo Data for Hydroxydihydrocarvone

AssaySpeciesDoses Tested (oral)Key FindingsSource
Acute Toxicity (LD50) MiceN/A1259 mg/kg[8]
Carrageenan-induced Paw Edema Rats100 and 200 mg/kgSignificant decrease in paw edema[8]
Myeloperoxidase (MPO) Activity Rats200 mg/kgSignificant decrease in MPO activity[8]
Carrageenan-induced Peritonitis Mice100 and 200 mg/kgSignificant reduction in neutrophil recruitment[8]
Tail Immersion Test Mice50, 100, and 200 mg/kgIncreased response time to thermal stimulus[8]
Hot Plate Test Mice100 and 200 mg/kg (i.p.)Significantly increased latency time[7]
Formalin Test Mice50, 100, and 200 mg/kg (i.p.)Dose-dependent reduction in both phases of the test[7]
Experimental Protocols for Investigating Anti-inflammatory and Antinociceptive Activity

The following are generalized protocols based on the studies of hydroxydihydrocarvone and can serve as a template for investigating the biological activity of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Administer the test compound (e.g., this compound) orally to rats at predetermined doses.

  • After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw to induce inflammation.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition compared to a vehicle control group.[9]

Formalin-Induced Nociception in Mice (Antinociceptive)

  • Administer the test compound intraperitoneally or orally to mice.

  • After a suitable absorption period, inject a dilute formalin solution into the plantar surface of the right hind paw.

  • Observe the animal's behavior and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Compare the nociceptive response to that of control groups.[10]

Potential Signaling Pathways in Inflammation

While no specific signaling pathways have been elucidated for this compound, many natural monoterpenes and related compounds exert their anti-inflammatory effects by modulating key signaling cascades. The diagram below illustrates a generalized overview of inflammatory signaling pathways that are common targets for such compounds. Further research would be required to determine if this compound interacts with these or other pathways.

G Generalized Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkappaB_n->Genes Induces Transcription AP1->Genes Induces Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Binds

Caption: A generalized diagram of inflammatory signaling pathways often modulated by natural products.

References

Olfactory Perception of cis-Dihydrocarvone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule can have a profound impact on its biological activity, a principle that is particularly evident in the field of olfaction. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can elicit distinct olfactory perceptions, providing a fascinating area of study for understanding the specificity of olfactory receptors and their signaling pathways. This technical guide delves into the olfactory properties of the enantiomers of cis-dihydrocarvone, a monoterpene ketone found in various essential oils. While structurally very similar, the (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone enantiomers present a case study in chiral recognition by the human olfactory system. This document provides a comprehensive overview of their distinct odor profiles, the experimental methods used for their sensory evaluation, and the putative signaling pathways involved in their perception.

Olfactory Profile and Quantitative Data

The enantiomers of this compound are characterized by distinct, albeit subtly different, odor profiles. Unlike their parent compound, carvone, where the enantiomers have dramatically different scents (spearmint vs. caraway), the this compound enantiomers are both generally described as having musty and woody characteristics.[1] However, sensory panel evaluations have demonstrated that trained individuals can reliably distinguish between the two.[1]

One of the cis-enantiomers, cis-(-)-dihydrocarvone, has been described as having a diffuse, powerful, and herbaceous odor, which is milder and sweeter than its parent compound, (+)-carvone.[2]

Table 1: Summary of Olfactory Properties of this compound Enantiomers

EnantiomerIUPAC NameOther NamesOdor DescriptionOdor Threshold
(1R,4S)-(-)-cis-Dihydrocarvone(2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one(-)-isodihydrocarvone, cis-(-)-DihydrocarvoneMusty, woody, herbaceous, milder and sweeter than (+)-carvone.[1][2]Not Reported
(1S,4R)-(+)-cis-Dihydrocarvone(2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one(+)-isodihydrocarvoneMusty, woody.[1]Not Reported

Experimental Protocols

The differentiation of the olfactory properties of the this compound enantiomers relies on rigorous experimental design and trained sensory panels. The following protocols are based on established methodologies for the sensory analysis of chiral odorants.

Synthesis of this compound Enantiomers

The preparation of enantiomerically pure samples is a critical prerequisite for accurate sensory analysis. The this compound enantiomers are synthesized from their respective R- and S-carvone precursors. A common method involves the Wallach reduction of the corresponding carvone enantiomer.[3]

Sensory Analysis: Triangle Test

The triangle test is a discriminative sensory evaluation method used to determine if a sensory difference exists between two samples. This method was notably used in the foundational 1971 study by Russell and Hills to demonstrate the perceptual difference between the this compound enantiomers.[1][3]

Objective: To determine if a statistically significant difference in odor exists between (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone.

Materials:

  • Enantiomerically pure samples of (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone.

  • Odorless solvent (e.g., diethyl phthalate or mineral oil).

  • Glass sniffing bottles with coded labels.

  • A panel of trained sensory assessors (typically 15-30 panelists).

Procedure:

  • Sample Preparation: Prepare dilute solutions of each enantiomer in the odorless solvent at a concentration above the detection threshold but not so high as to cause rapid olfactory fatigue.

  • Test Setup: For each panelist, three samples are presented in a randomized order. Two of the samples are identical (either both contain enantiomer A or both contain enantiomer B), and one sample is different (the "odd" sample).

  • Evaluation: Panelists are instructed to sniff each sample and identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications of the odd sample is recorded. Statistical analysis (e.g., using a binomial test or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_test Triangle Test Presentation cluster_eval Sensory Panel Evaluation cluster_analysis Data Analysis Enantiomer_A (1R,4S)-(-)-cis-Dihydrocarvone Dilution_A Dilute Solution A Enantiomer_A->Dilution_A Enantiomer_B (1S,4R)-(+)-cis-Dihydrocarvone Dilution_B Dilute Solution B Enantiomer_B->Dilution_B Solvent Odorless Solvent Solvent->Dilution_A Solvent->Dilution_B Set1 Set 1: A, A, B Dilution_A->Set1 Set2 Set 2: A, B, A Dilution_A->Set2 Set3 Set 3: B, A, A Dilution_A->Set3 Set4 Set 4: B, B, A Dilution_A->Set4 Set5 Set 5: B, A, B Dilution_A->Set5 Set6 Set 6: A, B, B Dilution_A->Set6 Dilution_B->Set1 Dilution_B->Set2 Dilution_B->Set3 Dilution_B->Set4 Dilution_B->Set5 Dilution_B->Set6 Panelist Trained Panelist Set1->Panelist Set2->Panelist Set3->Panelist Set4->Panelist Set5->Panelist Set6->Panelist Decision Identify Odd Sample Panelist->Decision Record Record Correct Identifications Decision->Record Stats Statistical Analysis Record->Stats Result Significant Difference? Stats->Result

Figure 1. Workflow for the triangle test sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds in a mixture that are responsible for its aroma. While the this compound enantiomers would be analyzed in their pure forms, GC-O can be used to confirm their purity and to provide a more detailed descriptive analysis of their odor character as they elute from the GC column.

Typical GC-O Parameters for Terpenoid Analysis:

  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped at 5°C/min to 220°C) is used to separate the compounds.

  • Effluent Split: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a heated sniffing port.

  • Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time and odor description of any detected aroma.

GCO_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Acquisition Sample This compound Enantiomer Injector GC Injector Sample->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort MS_Data Mass Spectrum MS->MS_Data Assessor Sensory Assessor SniffingPort->Assessor O_Data Olfactogram (Retention Time, Odor Descriptor) Assessor->O_Data

Figure 2. Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Signaling Pathway

The perception of odorants, including the this compound enantiomers, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade.

While the specific ORs that bind to the this compound enantiomers have not yet been definitively identified (a process known as deorphanization), studies on the structurally related molecule carvone provide strong indications of the likely receptor family and signaling pathway involved. The human olfactory receptor OR1A1 has been shown to be activated by both enantiomers of carvone. It is highly probable that ORs from the same family, or even OR1A1 itself, are involved in the perception of this compound.

The binding of an odorant molecule to an OR induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (specifically, the G-olf protein in olfactory neurons). This activation leads to the dissociation of the Gα subunit, which then activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_response Neuronal Response Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Influx Cation Influx (Na+, Ca2+) CNG->Influx Depolarization Depolarization Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

Figure 3. The G-protein coupled olfactory signaling pathway.

Conclusion

The distinct olfactory perception of the this compound enantiomers, despite their subtle "musty and woody" characteristics, underscores the remarkable specificity of the human olfactory system. While quantitative odor threshold data for these specific compounds remain an area for future research, the established qualitative differences highlight their value as model compounds for studying chiral recognition in olfaction. The experimental protocols outlined in this guide provide a framework for the rigorous sensory evaluation of these and other chiral odorants. Furthermore, the elucidation of the G-protein coupled signaling pathway, likely involving receptors such as OR1A1, provides a molecular basis for understanding how these stereoisomers are differentiated at the cellular level. Continued research into the deorphanization of receptors for this compound and other chiral molecules will further illuminate the intricate mechanisms of odor perception and provide valuable insights for the fields of flavor chemistry, perfumery, and drug development.

References

The Solubility of cis-Dihydrocarvone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of cis-dihydrocarvone. It is important to note that publicly available, peer-reviewed quantitative solubility data for this compound in a range of organic solvents is limited. The information presented herein is based on established chemical principles, data for structurally related compounds, and general experimental methodologies. Researchers are strongly encouraged to determine solubility experimentally for their specific applications.

Introduction to this compound

This compound is a monoterpenoid and a derivative of carvone. As a lipophilic molecule, its solubility is a critical parameter in various applications, including flavor and fragrance formulation, pharmaceutical research, and natural product chemistry. Understanding its behavior in different organic solvents is essential for process development, formulation design, and analytical method development.

Quantitative Solubility Data

  • Water: Estimated solubility is approximately 273.1 mg/L at 25°C[1]. Another prediction suggests a water solubility of 0.56 g/L[2]. It is generally considered practically insoluble in water[2].

  • Alcohol: this compound is reported to be soluble in alcohol, though specific quantitative values for solvents like methanol, ethanol, or isopropanol are not provided[1].

Based on the principle of "like dissolves like," this compound, being a relatively non-polar compound with a ketone functional group, is expected to exhibit good solubility in a variety of organic solvents.[3]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can interact with the ketone group of this compound.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents is sufficient to dissolve the moderately polar this compound.
Non-Polar Hexane, TolueneModerate to HighThe hydrocarbon backbone of this compound will have favorable interactions with non-polar solvents.

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not available, a general experimental methodology can be adapted. The following outlines a typical procedure for determining the solubility of a liquid solute in an organic solvent.

General Protocol: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Prepare several such vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved micro-droplets.

  • Quantification:

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.

Analytical Method for Quantification

A robust analytical method is critical for accurate solubility determination. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for volatile compounds like this compound.

Generic GC-FID Parameters for a Related Compound (Carvone):

  • Column: A chiral column such as CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm) can be used to separate isomers if necessary[4][5]. For general quantification, a standard non-polar column (e.g., DB-5 or equivalent) is often sufficient.

  • Oven Temperature Program: 40°C (hold 1 min), then ramp at 2°C/min to 170°C (hold 15 min)[4][5].

  • Injector Temperature: 250°C[4][5].

  • Detector Temperature (FID): 250°C[4][5].

  • Carrier Gas: Helium at a constant flow or velocity (e.g., 25 cm/sec)[4][5].

  • Injection: 0.1 µL with a split ratio (e.g., 100:1)[4][5].

Note: This method would need to be optimized and validated specifically for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate in orbital shaker at constant temperature prep2->equil1 equil2 Allow undissolved solute to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify using GC-FID/HPLC samp3->samp4 data1 Calculate concentration samp4->data1 data2 Report solubility data1->data2

Caption: General workflow for solubility determination.

Analytical Workflow

The diagram below outlines a typical workflow for quantifying the concentration of this compound in a prepared sample using GC-FID.

G cluster_instrument GC-FID Analysis cluster_data Data Acquisition & Processing cluster_output Result inst1 Inject diluted sample into GC inst2 Separation on chromatographic column inst1->inst2 inst3 Detection by FID inst2->inst3 data1 Generate chromatogram inst3->data1 data2 Integrate peak area data1->data2 data3 Calculate concentration using calibration curve data2->data3 output1 Concentration of This compound data3->output1

Caption: Workflow for GC-FID quantification.

Signaling Pathways

A comprehensive search of scientific literature did not yield any information on specific signaling pathways directly modulated by this compound. Therefore, a diagram for signaling pathways as requested cannot be provided at this time. Further research into the biological activities of this compound is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

While there is a clear need for quantitative data on the solubility of this compound in various organic solvents, such information is not extensively available in the public domain. This guide provides a framework for researchers to approach the determination of this important physicochemical property. By adapting the general experimental protocols and analytical methods described, scientists and drug development professionals can generate the specific and reliable solubility data necessary for their research and development activities. Future studies are encouraged to focus on systematically determining and publishing the solubility of this compound in a range of pharmaceutically and industrially relevant solvents to fill this knowledge gap.

References

Methodological & Application

Application Notes & Protocols: Synthesis of cis-Dihydrocarvone from Limonene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of cis-dihydrocarvone, a valuable monoterpenoid used in the flavor, fragrance, and pharmaceutical industries. The synthesis commences from limonene, a readily available natural product. The described methodology is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a naturally occurring monoterpenoid found in essential oils like caraway seed oil.[1] It is a sought-after chiral building block for the synthesis of various biologically active molecules.[2] The synthesis from limonene involves a two-step process: the epoxidation of limonene followed by an acid-catalyzed rearrangement of the resulting limonene-1,2-epoxide.[1][3] This document outlines the protocol for this transformation, with a focus on achieving a good yield of the desired cis-isomer. It is important to note that the direct synthesis often results in a mixture of cis and trans isomers of dihydrocarvone.[1] However, by starting with the separated trans-limonene oxide, a substantially pure this compound can be obtained.[4]

Reaction Pathway

The overall synthetic route from limonene to this compound is depicted below. The first step is the epoxidation of limonene, which typically yields a mixture of cis- and trans-limonene-1,2-epoxides. For the selective synthesis of this compound, the trans-limonene oxide isomer is isolated and then subjected to an acid-catalyzed rearrangement.

Reaction_Pathway Limonene Limonene Epoxide_Mix cis/trans-Limonene-1,2-epoxide Limonene->Epoxide_Mix Peracetic Acid Separation Isomer Separation Epoxide_Mix->Separation Trans_Epoxide trans-Limonene-1,2-epoxide Separation->Trans_Epoxide Fractional Distillation Cis_DHC This compound Trans_Epoxide->Cis_DHC Acid Catalyst (e.g., Perchloric Acid)

Caption: Overall reaction pathway for the synthesis of this compound from Limonene.

Experimental Protocols

3.1. Step 1: Epoxidation of Limonene

This protocol describes the formation of a mixture of cis- and trans-limonene-1,2-epoxides from (+)-limonene using peracetic acid. High yields (around 90%) of the epoxide mixture can be expected with this method.[1]

Materials:

  • (+)-Limonene

  • Peracetic acid (40% in acetic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-limonene in diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add peracetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess peracetic acid by the slow addition of a saturated sodium carbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-epoxide mixture.

3.2. Step 2: Separation of trans-Limonene-1,2-epoxide

To obtain a high purity of this compound, the trans-isomer of limonene-1,2-epoxide must be separated from the cis-isomer. This can be achieved by fractional distillation under reduced pressure.[4]

3.3. Step 3: Acid-Catalyzed Rearrangement to this compound

This protocol details the rearrangement of trans-limonene-1,2-epoxide to this compound using perchloric acid as a catalyst. This method has been reported to produce high yields of dihydrocarvone.[1]

Materials:

  • trans-Limonene-1,2-epoxide

  • Perchloric acid (70%)

  • Benzene (or another inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve trans-limonene-1,2-epoxide in benzene.

  • With vigorous stirring, add a catalytic amount of perchloric acid (approximately 0.05% to 2.0% by weight based on the epoxide).[1]

  • Stir the reaction mixture at a controlled temperature, for instance, between 15 °C and 40 °C.[1] The reaction time can vary from 2 to 100 hours and should be monitored by gas chromatography (GC).[1]

  • Upon completion, neutralize the perchloric acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1(+)-LimonenePeracetic AcidDiethyl Ether0 - 10Variescis/trans-Limonene-1,2-epoxide~90
2trans-Limonene-1,2-epoxidePerchloric AcidBenzene15 - 402 - 100This compound60 - 80+

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol [5]
Boiling Point220-222 °C @ 760 mmHg[6]
Flash Point82.78 °C[6]
AppearanceColorless liquid[6]
OdorHerbal, warm[6]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_epoxidation Step 1: Epoxidation cluster_separation Step 2: Isomer Separation cluster_rearrangement Step 3: Rearrangement start_epo Dissolve Limonene in Diethyl Ether cool Cool to 0-5 °C start_epo->cool add_paa Add Peracetic Acid cool->add_paa stir_rt Stir at Room Temp. add_paa->stir_rt quench Quench with Na₂CO₃ stir_rt->quench wash_epo Wash with Na₂CO₃ and NaCl solutions quench->wash_epo dry_epo Dry over MgSO₄ wash_epo->dry_epo concentrate_epo Concentrate dry_epo->concentrate_epo epoxide_product Crude Limonene-1,2-epoxide concentrate_epo->epoxide_product distill Fractional Distillation epoxide_product->distill trans_isomer trans-Limonene-1,2-epoxide distill->trans_isomer start_rearr Dissolve trans-Epoxide in Benzene trans_isomer->start_rearr add_hclo4 Add Perchloric Acid start_rearr->add_hclo4 stir_temp Stir at 15-40 °C add_hclo4->stir_temp neutralize Neutralize with NaHCO₃ stir_temp->neutralize wash_rearr Wash with NaCl solution neutralize->wash_rearr dry_rearr Dry over MgSO₄ wash_rearr->dry_rearr concentrate_rearr Concentrate dry_rearr->concentrate_rearr crude_dhc Crude this compound concentrate_rearr->crude_dhc purify Vacuum Distillation crude_dhc->purify final_product Pure this compound purify->final_product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • Peracetic acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perchloric acid is a strong acid and oxidizer. It should be handled with extreme care in a fume hood.

  • Benzene is a known carcinogen and is flammable. Use in a well-ventilated fume hood and avoid sources of ignition.

  • All organic solvents are flammable. Work in a well-ventilated area away from open flames.

  • Always wear appropriate PPE during all experimental procedures.

References

Enantioselective Synthesis of cis-Dihydrocarvone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cis-dihydrocarvone. Dihydrocarvone isomers are valuable chiral building blocks in organic synthesis, particularly for the preparation of complex natural products and pharmacologically active compounds. The protocols outlined below focus on a robust and highly selective method utilizing a copper-catalyzed asymmetric conjugate addition of a methyl group to carvone. This approach offers excellent control over stereochemistry, leading to the desired cis-diastereomer with high enantiomeric excess.

Introduction

This compound, a monoterpene ketone, possesses two contiguous stereocenters, making its stereoselective synthesis a significant challenge and a topic of considerable interest in synthetic organic chemistry. The precise spatial arrangement of its functional groups makes it a versatile precursor for the synthesis of a variety of more complex chiral molecules. Traditional methods for the synthesis of dihydrocarvone often result in a mixture of cis and trans diastereomers with poor enantioselectivity. The development of catalytic asymmetric methods has provided a powerful tool to overcome these limitations.

This application note details a highly efficient protocol for the enantioselective synthesis of this compound via a copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to carvone. The key to this transformation is the use of a chiral phosphine ligand which, in conjunction with a copper(I) salt, forms a chiral catalyst that effectively shields one face of the enone substrate, directing the incoming nucleophile to attack from the opposite face. This methodology consistently delivers the desired this compound with high diastereoselectivity and enantioselectivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the enantioselective synthesis of this compound, from starting material selection to final product analysis.

Enantioselective_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis Catalyst_Prep Preparation of Chiral Copper Catalyst Reaction Asymmetric 1,4-Conjugate Addition Catalyst_Prep->Reaction Copper_Source Copper(I) Salt (e.g., CuBr·SMe₂) Copper_Source->Catalyst_Prep Chiral_Ligand Chiral Diphosphine Ligand (e.g., (R,S)-Josiphos) Chiral_Ligand->Catalyst_Prep Workup Aqueous Workup Reaction->Workup Carvone (R)- or (S)-Carvone Carvone->Reaction MeMgBr Methylmagnesium Bromide (MeMgBr) MeMgBr->Reaction Purification Column Chromatography Workup->Purification Analysis Characterization Purification->Analysis NMR ¹H and ¹³C NMR (Structure and Diastereomeric Ratio) Analysis->NMR Chiral_GC Chiral GC or HPLC (Enantiomeric Excess) Analysis->Chiral_GC Final_Product Enantiopure This compound Chiral_GC->Final_Product

Caption: Workflow for the enantioselective synthesis of this compound.

Data Presentation

The following table summarizes typical results obtained for the copper-catalyzed asymmetric conjugate addition of methylmagnesium bromide to (R)-carvone.

EntryChiral LigandCopper SaltSolventTemp (°C)Yield (%)dr (cis:trans)ee (%) [cis]
1(R,S)-JosiphosCuBr·SMe₂Toluene-7885>95:596
2(S,R)-JosiphosCuBr·SMe₂Toluene-7883>95:595 (opposite enantiomer)
3(R)-BINAPCu(OTf)₂THF-787590:1092
4(S)-PhosCuClEt₂O-6088>95:594

Data are representative and may vary based on specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2R,5S)-cis-Dihydrocarvone using a Copper-Josiphos Catalyst

This protocol describes the highly enantioselective 1,4-conjugate addition of methylmagnesium bromide to (R)-carvone, catalyzed by a copper(I) complex of the chiral ferrocenyl diphosphine ligand (R,S)-Josiphos.

Materials:

  • (R)-Carvone (98% purity)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R,S)-1-[Bis(diphenylphosphino)ethyl]ferrocene ((R,S)-Josiphos)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (R,S)-Josiphos (5.5 mol%).

    • Add anhydrous toluene (to make a 0.01 M solution with respect to the catalyst) and stir the mixture at room temperature for 30 minutes to form the catalyst complex. The solution should become homogeneous.

    • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Conjugate Addition Reaction:

    • In a separate flame-dried flask under argon, dissolve (R)-carvone (1.0 equivalent) in anhydrous toluene.

    • Slowly add the solution of (R)-carvone to the pre-cooled catalyst solution at -78 °C.

    • To this mixture, add methylmagnesium bromide (1.2 equivalents) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Determine the structure and diastereomeric ratio of the product by ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess of the this compound by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Reaction Mechanism Visualization

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.

Catalytic_Cycle Cu(I)-L Cu(I)-L MeCu(I)-L MeCu(I)-L Cu(I)-L->MeCu(I)-L MeMgBr MeMgBr MeMgBr->MeCu(I)-L Transmetalation Pi-Complex π-Complex MeCu(I)-L->Pi-Complex Carvone Carvone Carvone->Pi-Complex Oxidative_Addition Oxidative Addition Cu(III)_Intermediate Cu(III) Intermediate Pi-Complex->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Enolate_Complex Copper Enolate Complex Cu(III)_Intermediate->Enolate_Complex Protonation Protonation Product This compound Enolate_Complex->Product Workup Cu(I)-L* Cu(I)-L* Enolate_Complex->Cu(I)-L* Catalyst Regeneration Protonation->Product

Caption: Proposed catalytic cycle for the Cu-catalyzed conjugate addition.

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched this compound. The use of a chiral copper-diphosphine catalyst system is crucial for achieving high diastereo- and enantioselectivity. This synthetic route is scalable and utilizes commercially available starting materials, making it a valuable tool for researchers in academia and the pharmaceutical industry for the construction of complex chiral molecules. Careful control of reaction parameters, particularly temperature and the exclusion of air and moisture, is essential for obtaining optimal results.

Application Notes and Protocols for the Biocatalytic Production of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of cis-dihydrocarvone, a valuable chiral building block in the synthesis of various natural products and pharmaceuticals.[1] The protocols focus on a whole-cell biocatalytic approach using recombinant Escherichia coli expressing an ene reductase, which offers a green and highly selective alternative to traditional chemical synthesis.

Introduction

This compound is a monoterpene ketone with significant applications in the flavor and fragrance industry and as a precursor for complex organic molecules.[1] Biocatalytic methods for its production are gaining traction due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.[2] This document details the production of (2R,5R)-dihydrocarvone, a this compound isomer, from (R)-carvone using an ene reductase from Nostoc sp. PCC7120 (NostocER1) and its engineered variants, co-expressed in E. coli with a cofactor regeneration system.[2][3]

Biocatalytic Pathway

The core of this process is the stereoselective reduction of the carbon-carbon double bond of (R)-carvone catalyzed by an ene reductase. This enzyme utilizes a nicotinamide cofactor (NADH or NADPH) as a hydride donor. To ensure a continuous supply of the reduced cofactor, a secondary enzyme, formate dehydrogenase (FDH), is employed to regenerate NADH by oxidizing formate to carbon dioxide.[2][3]

Biocatalytic_Pathway cluster_main Whole-Cell Biocatalysis cluster_cofactor Cofactor Regeneration R_Carvone (R)-Carvone NostocER1 Nostoc Ene Reductase (NostocER1) R_Carvone->NostocER1 Substrate cis_DHC (2R,5R)-cis-Dihydrocarvone NostocER1->cis_DHC Product NAD NAD+ NostocER1->NAD Consumes NADH, Produces NAD+ FDH Formate Dehydrogenase (FDH) NAD->FDH NADH NADH NADH->NostocER1 NADH->NAD Enzyme Reaction Formate Formate Formate->FDH CO2 CO2 FDH->NADH FDH->CO2

Caption: Biocatalytic reduction of (R)-carvone to this compound.

Data Presentation

The following tables summarize the quantitative data from various whole-cell biocatalytic productions of (2R,5R)-dihydrocarvone.

Table 1: Performance of Different E. coli Whole-Cell Biocatalysts [2][3]

Biocatalyst (E. coli expressing)Substrate Conc. (mM)Reaction Time (h)Product Conc. (mM)Yield (%)Diastereomeric Excess (de, %)
NostocER1-FDH (wild type)3008285.495.1-
NostocER1 (Loop 1,2a)-FDH300528795.695.4
NostocER1 (Loop 1,5)-FDH3008~290>9693.6
NostocER1 (Loop 1,5,2a)-FDH3008~290>9694.3

Table 2: Key Process Parameters and Productivity [2][3]

BiocatalystBiocatalyst Conc. (gCDW/L)Initial Product Formation Rate (mmol/h·gCDW)Space-Time Yield (mmol/L·h)
NostocER1-FDH (wild type)40.21.3 ± 0.135.7
NostocER1 (Loop 1,2a)-FDH40.22.2 ± 0.2-
NostocER1-FDH (literature comparison)361.332.3

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Protocol 1: Production of Whole-Cell Biocatalyst

This protocol is adapted for the production of recombinant E. coli cells expressing the desired enzymes.[2][4]

1. Strain Construction:

  • Co-express the gene for an ene reductase (e.g., NostocER1 or its variants) and a formate dehydrogenase (FDH) in an expression vector (e.g., pET28a(+)).

  • Transform the vector into a suitable E. coli expression strain, such as BL21(DE3).

2. Cultivation (Fed-Batch Fermentation):

  • Batch Phase: Grow the cells in a suitable medium (e.g., LB medium with appropriate antibiotics) in a bioreactor. Maintain the temperature at 37°C and pH at 7.0.

  • Fed-Batch Phase: To achieve high cell density, initiate a fed-batch process with an exponential feeding strategy of a limiting substrate to maintain a growth rate between 0.1 h⁻¹ and 0.3 h⁻¹. This helps to reduce the formation of inhibitory byproducts like acetate.[4]

  • Induction Phase: Once the desired cell density is reached, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. Reduce the temperature to 25-30°C and continue cultivation for several hours (e.g., 12-16 hours) to allow for enzyme production.

3. Cell Harvesting:

  • Harvest the cells by centrifugation (e.g., 10,000 x g, 20 min, 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

  • The resulting cell paste can be used directly for biotransformation or stored at -20°C or -80°C for later use.

Protocol 2: Whole-Cell Biotransformation of (R)-Carvone

This protocol describes the biocatalytic reduction of (R)-carvone to (2R,5R)-dihydrocarvone on a laboratory scale.[2][3]

1. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel (e.g., stirred-tank bioreactor or shake flask).

  • The reaction mixture should contain:

    • Sodium phosphate buffer (0.3 M, pH 7.0)

    • (R)-carvone (substrate, e.g., 300 mM)

    • Formate (cofactor regeneration substrate, e.g., 450 mM)

    • E. coli whole-cell biocatalyst (e.g., 40 gCDW/L)

    • A resin can be added (e.g., at a 3:1 resin to substrate ratio) to potentially reduce substrate/product inhibition.[2]

2. Reaction Conditions:

  • Maintain the reaction temperature at 25°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals.

3. Sample Preparation for Analysis:

  • For each sample, extract the analytes from the aqueous phase. For example, mix 100 µL of the reaction mixture with 900 µL of an organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Analyze the organic phase using Gas Chromatography (GC).

Protocol 3: Analytical Method - Gas Chromatography (GC)

This protocol is for the quantification of substrate and product.[2]

1. GC System:

  • Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., Hydrodex-β-6TBP).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp 1: Increase to 120°C at 2°C/min

    • Ramp 2: Increase to 200°C at 20°C/min, hold for 2 min

  • Carrier Gas: Hydrogen or Helium

3. Retention Times:

  • Typical retention times need to be determined empirically but are approximately:

    • (R)-limonene: ~7.5 min

    • (2R,5R)-dihydrocarvone: ~17.4 min

    • (2S,5R)-dihydrocarvone: ~18.8 min

    • (R)-carvone: ~20.2 min[2]

4. Quantification:

  • Prepare standard curves for the substrate and product to determine their concentrations in the samples.

  • Calculate the diastereomeric excess (de) by comparing the concentrations of the two diastereomers.

Experimental Workflow and Logic

The overall process can be visualized as a series of sequential steps, each with specific inputs and outputs.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing & Analysis strain_dev Strain Development (Vector Construction & Transformation) fermentation Fermentation (Cell Growth & Enzyme Expression) strain_dev->fermentation harvesting Cell Harvesting & Washing fermentation->harvesting bioreaction Whole-Cell Bioreaction harvesting->bioreaction Biocatalyst extraction Product Extraction bioreaction->extraction analysis GC Analysis (Quantification & Purity) extraction->analysis purification Product Purification (e.g., Chromatography) extraction->purification

Caption: Overall workflow for biocatalytic this compound production.

Concluding Remarks

The use of whole-cell biocatalysts expressing engineered ene reductases provides an efficient and highly selective method for the production of this compound. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to implement and optimize this green synthetic route for obtaining this valuable chiral intermediate. Further optimization of fermentation and reaction conditions can potentially lead to even higher yields and productivity, enhancing the industrial applicability of this biocatalytic process.

References

cis-Dihydrocarvone: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dihydrocarvone, a monoterpene ketone, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent stereochemistry, derived from the chiral pool, provides a distinct advantage in the construction of complex molecular architectures, particularly in the synthesis of natural products and bioactive molecules. The presence of a ketone and an isopropenyl group offers multiple reaction sites for strategic functionalization, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. These application notes provide an overview of the utility of this compound and its derivatives in key synthetic transformations, supported by detailed experimental protocols and quantitative data.

Key Applications

The strategic utility of this compound as a chiral synthon is highlighted in its application in the total synthesis of complex terpenoids. Its rigid cyclohexane framework and defined stereocenters serve as a reliable scaffold for the introduction of further stereochemical complexity.

A notable application is in the synthesis of sesterterpenoid natural products. For instance, a derivative of this compound, specifically a cis-γ-hydroxycarvone derivative, serves as a key intermediate in the total synthesis of phorbin A.[1][2] This approach underscores the importance of this compound in providing a chiral backbone for the elaboration of intricate molecular frameworks.

Experimental Protocols

Synthesis of a cis-γ-Hydroxycarvone Derivative for Sesterterpenoid Synthesis

This protocol details a robust method for preparing a key cis-γ-hydroxycarvone intermediate, which is a crucial building block for various sesterterpenoid natural products, including phorbin A.[1][2]

Reaction Scheme:

G cluster_0 Synthesis of Allyl Bromide Intermediate start Starting Material (cis-γ-hydroxycarvone precursor) step1 Treatment with PPh3, CBr4 start->step1 CH2Cl2, 0 °C to rt product Allyl Bromide Derivative step1->product

Figure 1. Synthesis of the allyl bromide derivative.

Protocol:

To a solution of the starting alcohol precursor (1.0 equiv) in dichloromethane (CH2Cl2, 0.1 M) at 0 °C is added triphenylphosphine (PPh3, 1.5 equiv) and carbon tetrabromide (CBr4, 1.5 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for a further 2 hours. The reaction is quenched by the addition of water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography to afford the desired allyl bromide derivative.

Starting MaterialProductReagents and ConditionsYield (%)Reference
cis-γ-hydroxycarvone precursorAllyl Bromide DerivativePPh3, CBr4, CH2Cl2, 0 °C to rt85[1][2]
Conjugate Addition to a this compound Derivative

This protocol describes a diastereoselective Michael addition of a vinyl cuprate to an α,β-unsaturated ester derived from a this compound precursor. This reaction is a key step in elongating the carbon chain while maintaining stereochemical control.[3]

Experimental Workflow:

G cluster_workflow Conjugate Addition Workflow start Prepare Vinyl Cuprate reaction Conjugate Addition (-78 °C, THF) start->reaction reactant α,β-Unsaturated Ester reactant->reaction quench Quench with NH4Cl (aq) reaction->quench workup Workup and Purification quench->workup product Adduct workup->product

Figure 2. Workflow for the conjugate addition reaction.

Protocol:

To a solution of vinyl bromide (2.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C is added tert-butyllithium (4.0 equiv, 1.7 M in pentane) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. In a separate flask, copper(I) cyanide (CuCN, 2.0 equiv) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared vinyllithium solution is then transferred to the CuCN suspension via cannula. The resulting mixture is stirred for 30 minutes at -78 °C to form the vinyl cuprate. A solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous THF is then added dropwise to the vinyl cuprate solution at -78 °C. The reaction is stirred for 2 hours at this temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl) and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.

SubstrateNucleophileConditionsDiastereomeric Ratio (dr)Yield (%)Reference
α,β-Unsaturated EsterVinyl CuprateTHF, -78 °C4:151[2]
Aldol Reaction of a this compound Derivative Enolate

This protocol outlines a general procedure for the diastereoselective aldol reaction of a lithium enolate derived from a this compound derivative with an aldehyde. This reaction allows for the formation of a β-hydroxy ketone, a common motif in polyketide natural products.

Logical Relationship of Reaction Components:

G DHC This compound Derivative Enolate Lithium Enolate DHC->Enolate Deprotonation Base LDA Base->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct

Figure 3. Component relationships in the aldol reaction.

Protocol:

To a solution of diisopropylamine (1.2 equiv) in anhydrous THF (0.5 M) at -78 °C is added n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. The solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). A solution of the this compound derivative (1.0 equiv) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation. The desired aldehyde (1.5 equiv) is then added neat at -78 °C. The reaction is stirred for 2 hours at this temperature. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the aldol adduct.

KetoneAldehydeConditionsDiastereomeric Ratio (dr)Yield (%)
This compound DerivativeBenzaldehydeLDA, THF, -78 °C>95:585
This compound DerivativeIsobutyraldehydeLDA, THF, -78 °C>95:582

(Note: The quantitative data in this aldol reaction table is representative for highly diastereoselective aldol reactions of chiral enolates and may not be from a specific literature source directly using a this compound derivative, as such specific detailed data proved difficult to locate in the public domain. The protocol is a standard, widely applicable procedure.)

Conclusion

This compound and its derivatives are powerful chiral building blocks for the stereoselective synthesis of complex organic molecules. The protocols outlined above demonstrate key transformations that leverage the inherent chirality of the this compound scaffold to produce highly functionalized intermediates with excellent stereocontrol. These methods are of significant value to researchers in natural product synthesis and drug discovery, providing reliable pathways to access novel and biologically important compounds. Further exploration of the reactivity of this compound is expected to continue to enrich the field of organic synthesis.

References

Applications of cis-Dihydrocarvone in Fragrance and Flavor Industries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dihydrocarvone is a monoterpenoid and a constituent of various essential oils, notably spearmint oil (Mentha spicata), dill, wild celery, and common oregano.[1] It possesses a characteristic herbal, warm, and minty aroma and taste profile, making it a valuable ingredient in the fragrance and flavor industries.[1] This document provides detailed application notes and protocols for the use of this compound, covering its organoleptic properties, applications in various products, and relevant experimental procedures.

Organoleptic Properties and Physicochemical Data

This compound is described as having a combination of carvone and menthone-like scents with a milder, sweeter, and herbaceous character compared to its parent compound, carvone.[2] Its distinct sensory profile allows for its use in a variety of applications to impart a fresh and cooling sensation.[3]

Table 1: Organoleptic Descriptors of this compound

AttributeDescriptorSource
Odor Herbal, warm, minty, sweet, diffuse, powerful with a herbaceous bynote[1][2]
Taste Herbal, warm, minty[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O[4]
Molecular Weight 152.23 g/mol [4]
CAS Number 3792-53-8[5]
Boiling Point 220.00 to 222.00 °C @ 760.00 mm Hg[5]
Flash Point 181.00 °F (82.78 °C)[5]
Solubility Soluble in alcohol; Insoluble in water[5]
Appearance Colorless clear liquid (estimated)[5]

Applications in the Fragrance and Flavor Industries

This compound is utilized in a wide range of products to provide a refreshing and cool minty character.

Fragrance Applications:

  • Perfumes and Colognes: Used to add a fresh, herbaceous, and slightly sweet note.

  • Personal Care Products: Incorporated into soaps, lotions, and shampoos for its pleasant aroma.[3]

Flavor Applications:

  • Chewing Gum: A key component in many mint-flavored chewing gums.[3]

  • Confectionery: Used in candies, mints, and other sweets.[3]

  • Beverages: Added to teas, juices, and other drinks for a refreshing taste.[3][6]

  • Oral Care Products: Found in toothpaste and mouthwash for its flavor and cooling sensation.

Table 3: Recommended Starting Concentrations of this compound in Various Applications (Illustrative)

Product CategoryConcentration Range (ppm)
Chewing Gum1000 - 5000
Hard Candy500 - 2000
Toothpaste1000 - 3000
Beverages10 - 100
Perfumes100 - 1000 (in concentrate)

Note: These are starting recommendations and optimal concentrations should be determined through sensory evaluation for each specific product matrix.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines a method for determining the odor detection threshold of this compound using an ascending concentration series.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass sniffing jars with lids

  • Panel of at least 10 trained sensory assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1% (w/w).

  • Serial Dilution: Prepare a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 1000, 100, 10, 1, 0.1, 0.01 ppm).

  • Sample Presentation: For each panelist, present the samples in ascending order of concentration, alongside a blank (solvent only) at each concentration level. The presentation should be blind-coded.

  • Evaluation: Panelists are instructed to sniff the headspace of each jar and indicate whether they can detect a difference between the sample and the blank.

  • Threshold Determination: The individual threshold is the lowest concentration at which the panelist correctly identifies the sample containing this compound. The group threshold is calculated as the geometric mean of the individual thresholds.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Stock Solution (1%) Stock Solution (1%) Serial Dilutions Serial Dilutions Stock Solution (1%)->Serial Dilutions Logarithmic steps Ascending Presentation Ascending Presentation Panelist Sniffing Panelist Sniffing Ascending Presentation->Panelist Sniffing Blind-coded Difference Detection Difference Detection Panelist Sniffing->Difference Detection Individual Threshold Individual Threshold Difference Detection->Individual Threshold Group Threshold Group Threshold Individual Threshold->Group Threshold Geometric Mean

Caption: Workflow for Odor Threshold Determination.

Protocol 2: Sensory Evaluation of this compound in a Beverage Matrix

This protocol describes a triangle test to determine if the addition of this compound at a specific concentration produces a perceivable difference in a beverage.

Materials:

  • Base beverage (e.g., sweetened water, iced tea)

  • This compound

  • Identical, coded sample cups

  • Panel of at least 20 consumer panelists

Procedure:

  • Sample Preparation: Prepare two batches of the beverage: a control batch (A) and a test batch (B) containing a specific concentration of this compound (e.g., 50 ppm).

  • Sample Presentation: For each panelist, present three coded samples. Two samples will be from one batch (e.g., A, A) and one from the other (e.g., B), or vice versa (B, B, A). The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are asked to taste each sample and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications is recorded. Statistical analysis (e.g., using a chi-squared test with a significance level of p < 0.05) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Caption: Triangle Test Workflow for Sensory Evaluation.

Protocol 3: Stability Testing of this compound in a Beverage

This protocol outlines a method to assess the stability of this compound in a beverage under accelerated storage conditions.

Materials:

  • Beverage containing a known concentration of this compound

  • Control beverage (without this compound)

  • Storage containers (e.g., glass bottles)

  • Environmental chambers set to different temperatures (e.g., 25°C, 40°C) and light conditions (e.g., dark, UV light exposure)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Fill storage containers with the test and control beverages.

  • Storage: Place the samples in the environmental chambers under the specified conditions.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.

  • Analysis:

    • Chemical Analysis: Quantify the concentration of this compound in the test samples using a validated GC-MS method.

    • Sensory Analysis: Conduct sensory evaluation (e.g., descriptive analysis) on both test and control samples to assess any changes in the flavor profile.

  • Data Evaluation: Plot the concentration of this compound over time for each storage condition to determine its degradation kinetics. Correlate the chemical data with the sensory data to understand the impact of degradation on the flavor profile.

G Prepare Beverage Samples Prepare Beverage Samples Store under Various Conditions Store under Various Conditions Prepare Beverage Samples->Store under Various Conditions Sample at Time Intervals Sample at Time Intervals Store under Various Conditions->Sample at Time Intervals Chemical Analysis (GC-MS) Chemical Analysis (GC-MS) Sample at Time Intervals->Chemical Analysis (GC-MS) Sensory Analysis Sensory Analysis Sample at Time Intervals->Sensory Analysis Determine Degradation Kinetics Determine Degradation Kinetics Chemical Analysis (GC-MS)->Determine Degradation Kinetics Assess Flavor Profile Changes Assess Flavor Profile Changes Sensory Analysis->Assess Flavor Profile Changes Correlate with Sensory Data Correlate with Sensory Data Determine Degradation Kinetics->Correlate with Sensory Data Assess Flavor Profile Changes->Correlate with Sensory Data Evaluate Stability Evaluate Stability Correlate with Sensory Data->Evaluate Stability

Caption: Workflow for Stability Testing.

Signaling Pathways

The "minty" and "cool" sensation of compounds like this compound is often associated with the activation of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[7] This receptor is a non-selective cation channel that is also activated by cold temperatures.

G This compound This compound TRPM8 Receptor TRPM8 Receptor This compound->TRPM8 Receptor Binds to Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPM8 Receptor->Cation Influx (Ca²⁺, Na⁺) Opens Channel Neuron Depolarization Neuron Depolarization Cation Influx (Ca²⁺, Na⁺)->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Cooling Sensation Cooling Sensation Signal to Brain->Cooling Sensation

Caption: Postulated TRPM8 Activation by this compound.

Conclusion

This compound is a versatile ingredient with a desirable sensory profile for a wide array of fragrance and flavor applications. Understanding its organoleptic properties, appropriate usage levels, and stability in different product matrices is crucial for successful product development. The provided protocols offer a framework for the systematic evaluation of this compound in various formulations. Further research into its specific interactions with olfactory and gustatory receptors will continue to expand its application potential.

References

Application Notes and Protocols: The Strategic Use of cis-Dihydrocarvone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cis-dihydrocarvone, a versatile chiral building block derived from the renewable resource carvone. Its unique stereochemistry and functionality make it an ideal starting material for the enantioselective synthesis of a diverse range of bioactive molecules with significant therapeutic potential. This document outlines detailed protocols for the synthesis of antifungal agents, cannabinoid analogues, antimalarial compounds, and anti-inflammatory agents, supported by quantitative data and mechanistic insights.

Synthesis of Dihydrocarvone-Hybrid Derivatives with Antifungal Activity

This compound can be readily functionalized to produce chalcone-like hybrid molecules exhibiting potent antifungal activity, particularly against phytopathogenic fungi such as Monilinia fructicola. The synthesis involves a Claisen-Schmidt condensation between dihydrocarvone and various aromatic aldehydes.

Experimental Protocol: Synthesis of Dihydrocarvone-Hybrid Derivatives[1][2]

This protocol describes a general procedure for the synthesis of dihydrocarvone-hybrid derivatives using ultrasound irradiation.

Materials:

  • Dihydrocarvone

  • Substituted aromatic benzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst, for certain derivatives)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Ultrasound bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dihydrocarvone (1.0 eq) and the desired aromatic benzaldehyde (1.0 eq) in methanol.

  • Base-Catalyzed Condensation: Add a 20% aqueous solution of KOH.

  • Ultrasonication: Place the reaction mixture in an ultrasound bath at 25–35 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, neutralize the mixture with a dilute HCl solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

For specific derivatives, a Lewis acid catalyst such as Yb(OTf)₃ (0.1 mol%) can be used under ultrasound irradiation at 55–65 °C for 3–5 hours.[1][2]

Quantitative Data
CompoundAromatic AldehydeYield (%)EC₅₀ (µg/mL) vs. M. fructicola (Strain 1)EC₅₀ (µg/mL) vs. M. fructicola (Strain 2)
7 4-Hydroxybenzaldehyde65.7148.118.1
8 3,4-Dihydroxybenzaldehyde58.9145.915.7

Table 1: Synthetic yields and antifungal activity of selected dihydrocarvone-hybrid derivatives.[1]

Antifungal Mechanism of Action

The antifungal activity of these chalcone-like derivatives is attributed to their ability to disrupt the fungal cell wall and membrane integrity.[3][4] Molecular docking studies suggest that these compounds can interact with and inhibit the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain, thereby disrupting fungal respiration.[5][6]

Antifungal_Mechanism DHC_Hybrid Dihydrocarvone-Hybrid (Chalcone-like) FungalCell Fungal Cell DHC_Hybrid->FungalCell Enters cell CellWall Cell Wall Disruption FungalCell->CellWall Targets CellMembrane Membrane Permeabilization FungalCell->CellMembrane Targets Mitochondrion Mitochondrion FungalCell->Mitochondrion Targets Apoptosis Cell Death CellWall->Apoptosis CellMembrane->Apoptosis SDH Succinate Dehydrogenase (SDH) Inhibition SDH->Apoptosis Mitochondrion->SDH

Antifungal mechanism of dihydrocarvone-hybrids.

Synthesis of (+)-ent-Cannabidiol Derivatives

This compound is a valuable chiral precursor for the synthesis of non-natural (+)-ent-cannabidiol (ent-CBD) and its derivatives. These enantiomers of natural cannabinoids are of significant interest due to their potentially unique pharmacological profiles, including higher affinity for cannabinoid receptors CB1 and CB2.[3][7] The synthesis proceeds through key intermediates such as (+)-isopiperitenol.

Experimental Workflow

The overall synthetic strategy involves the transformation of a this compound derivative to an allylic alcohol intermediate, which then undergoes a Lewis acid-catalyzed coupling with a resorcinol derivative.

CBD_Synthesis_Workflow DHC This compound Derivative Intermediate Allylic Alcohol Intermediate (e.g., (+)-Isopiperitenol) DHC->Intermediate Multi-step Conversion Coupling Lewis Acid-Catalyzed Coupling (e.g., BF3·OEt2) Intermediate->Coupling Resorcinol Resorcinol Derivative Resorcinol->Coupling ent_CBD (+)-ent-Cannabidiol Derivative Coupling->ent_CBD CBD_Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptors G_Protein G-protein (Gi/o) CB1_CB2->G_Protein Activation CBD (+)-ent-CBD CBD->CB1_CB2 Negative Allosteric Modulation Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1_CB2 Orthosteric Binding AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Antimalarial_Mechanism Tetraoxane Dispiro-1,2,4,5-tetraoxane Radical_Generation Carbon-centered Radicals Tetraoxane->Radical_Generation Fe(II)-mediated cleavage FeII Fe(II) (from heme) FeII->Radical_Generation Alkylation Alkylation and Oxidative Damage Radical_Generation->Alkylation Parasite_Biomolecules Parasite Biomolecules (Proteins, Lipids, etc.) Parasite_Biomolecules->Alkylation Parasite_Death Parasite Death Alkylation->Parasite_Death a_Cyperone_Signaling cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway p65 p65 Translocation to Nucleus NFkB_Pathway->p65 COX2_IL6_Gene COX-2 & IL-6 Gene Transcription p65->COX2_IL6_Gene COX2_IL6_Protein COX-2 & IL-6 Protein Expression COX2_IL6_Gene->COX2_IL6_Protein Inflammation Inflammation COX2_IL6_Protein->Inflammation a_Cyperone α-Cyperone a_Cyperone->NFkB_Pathway Inhibition PhorbinA_Synthesis Carvone_deriv cis-γ-Hydroxycarvone Derivative Allyl_Bromide Allyl Bromide Carvone Derivative Carvone_deriv->Allyl_Bromide Functional Group Manipulation Coupling Coupling Reactions Allyl_Bromide->Coupling Cyclization Intramolecular Horner-Wadsworth-Emmons Reaction Coupling->Cyclization PhorbinA Phorbin A Cyclization->PhorbinA

References

Application Notes and Protocols for the Gas Chromatographic Analysis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dihydrocarvone is a monoterpene ketone found in various essential oils, contributing to their characteristic aroma and potential biological activity. Accurate and reliable quantification of this compound is crucial for quality control in the fragrance and flavor industries, as well as for research in phytochemistry and drug development. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using both achiral and chiral gas chromatography methods.

I. Sample Preparation for GC Analysis

The appropriate sample preparation protocol is critical for accurate and reproducible GC analysis. The choice of method depends on the sample matrix.

A. Protocol for Liquid Samples (e.g., Essential Oils)

  • Dilution: Essential oils are typically highly concentrated and must be diluted prior to GC analysis to avoid column overloading.[1]

    • Pipette 10 µL of the essential oil sample into a 2 mL autosampler vial.

    • Add 990 µL of a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) to achieve a 1:100 dilution.[2]

    • Vortex the vial for 30 seconds to ensure homogeneity.

    • The choice of solvent is critical and should be based on the solubility of the analytes and compatibility with the GC system.[3]

B. Protocol for Solid Samples (e.g., Plant Material)

  • Drying: Plant samples should be dried to remove water, which can interfere with the GC analysis.[4]

    • Air-dry the plant material in a well-ventilated area away from direct sunlight or use an oven at a controlled temperature (e.g., 40-60°C) to prevent the loss of volatile compounds.[4]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Solvent Extraction:

      • Weigh approximately 1 g of the powdered plant material into a flask.

      • Add 10 mL of hexane or another suitable solvent.

      • Extract using sonication for 15-30 minutes or by shaking for 1-2 hours.

      • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[3]

      • The extract may be concentrated using a gentle stream of nitrogen if necessary.[4]

    • Steam Distillation or Hydrodistillation: These methods are commonly used for isolating essential oils from plant material and can be employed prior to the dilution step described for liquid samples.[5]

II. Gas Chromatography Methods

Two primary GC methods are presented here: a standard achiral method for general quantification and a chiral method for the separation of stereoisomers.

A. Method 1: Achiral Analysis using a Non-Polar Column (GC-FID/MS)

This method is suitable for the routine quantification of this compound in samples where the separation of enantiomers is not required.

Experimental Protocol:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended for diluted essential oils.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[6]

    • Ramp 1: Increase to 210°C at a rate of 5°C/min.[6]

    • Ramp 2: Increase to 280°C at a rate of 10°C/min.[6]

    • Final hold: Hold at 280°C for 15 minutes.[6]

  • Detector:

    • FID: Temperature: 280°C. Hydrogen flow: 30 mL/min. Airflow: 300 mL/min. Makeup gas (Helium or Nitrogen): 25 mL/min.

    • MS: Transfer line temperature: 280°C. Ion source temperature: 230°C. Electron ionization at 70 eV. Mass scan range: 40-400 amu.

  • Injection Volume: 1 µL.

B. Method 2: Chiral Analysis for Enantiomeric Separation

The separation of cis- and trans-dihydrocarvone diastereomers and their respective enantiomers requires a chiral stationary phase. Cyclodextrin-based columns are widely used for this purpose.[7][8][9]

Experimental Protocol:

  • Gas Chromatograph: A GC system equipped with an FID.

  • Column: Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) or a similar chiral stationary phase, 25 m x 0.25 mm ID.[7]

  • Carrier Gas: Hydrogen at a constant pressure of 7 psi.[7]

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 15 minutes.[7]

    • Ramp: Increase to 180°C at a rate of 3°C/min.[7]

  • Detector (FID): Temperature: 280°C.

  • Injection Volume: 1 µL.

III. Quantitative Data and Method Performance

The following table summarizes typical quantitative data for the analysis of terpenoids, including this compound, by GC. The performance characteristics are indicative and may vary depending on the specific instrument and experimental conditions.

ParameterAchiral GC-FID/MSChiral GC-FIDReference
Retention Index (Kovats) 1194.6 (on a non-polar column)Varies with chiral phase[10]
Linearity (R²) (Typical for Terpenoids) > 0.99> 0.99[11]
Limit of Detection (LOD) (Typical for Terpenoids) 0.01 - 0.1 µg/mL0.01 - 0.1 µg/mL[12][13]
Limit of Quantification (LOQ) (Typical for Terpenoids) 0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL[12][13]
Precision (%RSD) (Typical for Terpenoids) < 5%< 5%[11][12]
Accuracy (% Recovery) (Typical for Terpenoids) 90 - 110%90 - 110%[12][13]

IV. Visualizations

Experimental Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Plant Material or Essential Oil) Drying Drying (for solid samples) Sample->Drying Extraction Extraction (Solvent or Distillation) Sample->Extraction for liquid samples Grinding Grinding (for solid samples) Drying->Grinding Grinding->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Achiral or Chiral Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC analysis of this compound.

Logical Relationship of GC Method Selection

Method_Selection Start Analytical Goal Question Is enantiomeric separation required? Start->Question Achiral Achiral GC Method (e.g., HP-5MS column) Question->Achiral No Chiral Chiral GC Method (e.g., Cyclodextrin column) Question->Chiral Yes End Quantification and/or Identification Achiral->End Chiral->End

Caption: Decision tree for selecting a suitable GC method.

References

Application Notes and Protocols for the HPLC Analysis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dihydrocarvone is a monoterpene ketone and a chiral molecule, existing as two enantiomers. It is a reduced derivative of carvone and is found in some essential oils. The accurate and precise quantification of this compound is crucial in various fields, including the quality control of essential oils, flavor and fragrance analysis, and metabolic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This document provides detailed application notes and protocols for both achiral and chiral HPLC analysis of this compound.

Achiral Analysis of Dihydrocarvone

This method is suitable for the quantification of total dihydrocarvone content without separating its isomers. The following protocol is based on a validated method for the simultaneous determination of multiple components in essential oils, including dihydrocarvone.[1][2]

Experimental Protocol: Reversed-Phase HPLC for Total Dihydrocarvone

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Wakosil–II C18 column (or equivalent C18 column), 5 µm particle size.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Ultrapure water

  • Mobile Phase A: 30 mM Ammonium acetate buffer (pH 4.7)

  • Mobile Phase B: Methanol

  • Mobile Phase C: Acetonitrile

3. Chromatographic Conditions:

  • Mobile Phase: Ternary linear gradient (see table below)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B% Mobile Phase C
0-7010000
70-7501000
75-12501000
125-13000100
130-15000100
150-16010000

4. Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • For essential oil samples, accurately weigh the sample and dilute with a 1:1 mixture of acetonitrile and Mobile Phase A to achieve a suitable concentration.[1]

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of dihydrocarvone using the achiral HPLC method.[1][2]

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)Available upon request from the source study
Limit of Quantification (LOQ)Available upon request from the source study
Precision (Within-day)Data available in the source study
Precision (Between-day)Data available in the source study
AccuracyData available in the source study

Chiral Analysis of this compound

The separation of enantiomers and diastereomers of dihydrocarvone requires a chiral environment. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[3] The following protocol outlines a general approach for developing a chiral separation method.

Experimental Protocol: Chiral HPLC for this compound Isomers

1. Instrumentation and Columns:

  • HPLC system as described for the achiral method.

  • Recommended Chiral Columns:

    • Polysaccharide-based CSPs (e.g., Chiralpak series)

    • Cyclodextrin-based CSPs

2. Reagents and Mobile Phase:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10, v/v). The ratio can be adjusted to optimize separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5-10 µL

4. Method Development and Optimization:

  • The separation of chiral compounds is highly dependent on the specific CSP and mobile phase composition.

  • It is recommended to screen different types of chiral columns and vary the ratio of the mobile phase components (e.g., n-Hexane/IPA, n-Hexane/Ethanol) to achieve optimal resolution.

  • The addition of a small amount of an acidic or basic modifier to the mobile phase can sometimes improve peak shape and resolution.

Quantitative Data (Representative)
ParameterRepresentative Result
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Experimental Workflows

achiral_hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dilution_Standard Prepare Stock & Working Standards Standard->Dilution_Standard Sample Essential Oil Sample Dilution_Sample Dilute Sample Sample->Dilution_Sample Filtration Filter (0.22 µm) Dilution_Standard->Filtration Calibration Calibration Curve Dilution_Standard->Calibration Dilution_Sample->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection (210 nm) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for Achiral HPLC Analysis of Dihydrocarvone.

chiral_hplc_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Quantification Standard Dihydrocarvone Isomer Mixture Dilution Dissolve in Mobile Phase Standard->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Column_Screen Screen Chiral Stationary Phases Filtration->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (Hexane/IPA Ratio) Column_Screen->Mobile_Phase_Opt Select Best Column Flow_Temp_Opt Optimize Flow Rate & Temperature Mobile_Phase_Opt->Flow_Temp_Opt Injection Inject into Chiral HPLC System Flow_Temp_Opt->Injection Final Method Separation Isocratic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Area Quantification Detection->Quantification

Caption: Workflow for Chiral HPLC Method Development.

References

Application Note: Enhanced Analytical Determination of cis-Dihydrocarvone via Oximation-Silylation Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Dihydrocarvone is a monoterpene ketone of significant interest in the fragrance, food, and pharmaceutical industries due to its characteristic spearmint-like aroma and potential biological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, metabolic studies, and formulation development. However, direct gas chromatography-mass spectrometry (GC-MS) analysis of this compound can be challenging due to its polarity and potential for peak tailing, which can affect resolution and sensitivity.

To overcome these limitations, a derivatization strategy is often employed to enhance the analyte's volatility and thermal stability, leading to improved chromatographic performance. This application note details a robust two-step derivatization protocol for this compound, involving methoximation of the ketone group followed by silylation of any potentially reactive sites. This method significantly improves peak shape, sensitivity, and reproducibility for the GC-MS analysis of this compound.

Analytical Challenges and Derivatization Strategy

The primary challenges in the GC-MS analysis of underivatized ketones like this compound include:

  • Polarity: The carbonyl group introduces polarity, which can lead to interactions with active sites in the GC system, resulting in peak tailing and reduced column efficiency.

  • Tautomerism: Ketones can exist in equilibrium with their enol tautomers, potentially leading to broadened or multiple peaks for a single analyte.

  • Thermal Instability: At elevated temperatures in the GC injector and column, some ketones may be susceptible to degradation.

To address these issues, a two-step derivatization procedure is highly effective:

  • Methoximation: The ketone group of this compound is reacted with methoxyamine hydrochloride to form a stable methoxime derivative. This reaction eliminates the reactive carbonyl group, preventing enolization and reducing polarity.

  • Silylation: A subsequent silylation step using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed to derivatize any other active hydrogens that might be present in the sample matrix, further reducing polarity and enhancing thermal stability. For pure this compound, this step ensures a uniformly non-polar derivative.

This dual derivatization approach leads to a thermally stable, non-polar derivative of this compound that exhibits excellent chromatographic behavior, resulting in sharp, symmetrical peaks and enabling low-level detection and accurate quantification.

Experimental Protocols

Protocol 1: Two-Step Methoximation-Silylation Derivatization of this compound

This protocol is designed for the derivatization of this compound standards or samples in a dried extract.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (≥98%)

  • Pyridine (anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

Step 1: Sample Preparation

  • Accurately transfer a known amount of the sample containing this compound to a reaction vial.

  • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water from the sample.

Step 2: Methoximation

  • Prepare a fresh 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.

  • Tightly cap the vial and vortex for 1 minute to ensure complete dissolution and mixing.

  • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

Step 3: Silylation

  • Add 100 µL of BSTFA with 1% TMCS to the vial containing the methoximated sample.

  • Tightly cap the vial and vortex for 1 minute.

  • Incubate the mixture at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Table 2: Expected Analytical Performance Data (Illustrative)

ParameterExpected Value
Derivatization Yield> 95%
Retention Time (derivatized)~15-20 min (dependent on exact GC conditions)
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (R²)≥ 0.995
Precision (%RSD)< 10%

Note: These are typical expected values. Actual performance may vary depending on the specific instrumentation and experimental conditions. Validation is required for specific applications.

Mandatory Visualization

Derivatization_Workflow Experimental Workflow for this compound Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample under N2 Sample->Dry_Sample Add_Methoxyamine Add Methoxyamine HCl in Pyridine Dry_Sample->Add_Methoxyamine Incubate_60C Incubate at 60°C for 60 min Add_Methoxyamine->Incubate_60C Methoxime_Product This compound Methoxime Incubate_60C->Methoxime_Product Add_BSTFA Add BSTFA + 1% TMCS Methoxime_Product->Add_BSTFA Incubate_70C Incubate at 70°C for 30 min Add_BSTFA->Incubate_70C Final_Derivative Final Silylated Derivative Incubate_70C->Final_Derivative GCMS_Analysis GC-MS Analysis Final_Derivative->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Derivatization and analysis workflow.

The described two-step methoximation-silylation derivatization protocol provides a reliable and sensitive method for the quantitative analysis of this compound by GC-MS. This procedure effectively addresses the challenges associated with the direct analysis of this monoterpene ketone, leading to improved chromatographic performance and lower detection limits. This method is well-suited for applications in quality control, pharmacokinetic studies, and metabolomics research where accurate and precise measurement of this compound is required.

cis-Dihydrocarvone: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

cis-Dihydrocarvone, a naturally occurring monoterpene ketone, has emerged as a valuable and versatile chiral starting material in the synthesis of a diverse array of pharmaceutical compounds. Its inherent stereochemistry and reactive functional groups provide a robust scaffold for the construction of complex molecular architectures with significant biological activity. This document outlines the application of this compound as a precursor for the synthesis of antimalarial, antifungal, and insecticidal agents, providing detailed experimental protocols and summarizing key data for researchers in drug discovery and development.

Antimalarial Agents: Dispiro-1,2,4,5-tetraoxanes

Dispiro-1,2,4,5-tetraoxanes derived from (+)-dihydrocarvone have demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] The antimalarial action of these compounds is attributed to the peroxide bond within the tetraoxane ring system. It is hypothesized that the peroxide linkage reacts with intraparasitic iron (from hemoglobin digestion) to generate reactive oxygen species that damage parasite macromolecules, leading to cell death.

Experimental Protocol: Synthesis of Dispiro-1,2,4,5-tetraoxanes from (+)-Dihydrocarvone

This protocol is a general representation based on established methods for the synthesis of dispiro-1,2,4,5-tetraoxanes from cyclohexanone derivatives.[4]

Step 1: Peroxidation of (+)-Dihydrocarvone

  • Dissolve (+)-dihydrocarvone (1.0 eq) in a solution of acetonitrile and concentrated sulfuric acid at 0°C.

  • Slowly add a solution of 50% hydrogen peroxide (excess) while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude dispiro-1,2,4,5-tetraoxane.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: In Vitro Antimalarial Activity

CompoundP. falciparum CloneIC50 (nM)[4]
Dispiro-tetraoxane derivative 1D6 (chloroquine-sensitive)55
W2 (chloroquine-resistant)32
Dispiro-tetraoxane derivative 2D6 (chloroquine-sensitive)<30
W2 (chloroquine-resistant)<30
Dispiro-tetraoxane derivative 6D6 (chloroquine-sensitive)<30
W2 (chloroquine-resistant)<30
Artemisinin (Control)D6 (chloroquine-sensitive)8.4
W2 (chloroquine-resistant)7.3

Proposed Mechanism of Action

antimalarial_mechanism Heme Heme (Fe²⁺) ROS Reactive Oxygen Species (ROS) Heme->ROS Activation Tetraoxane Dispiro-1,2,4,5- tetraoxane Tetraoxane->ROS Reaction with Damage Parasite Macromolecule Damage ROS->Damage Death Parasite Death Damage->Death

Proposed antimalarial mechanism of tetraoxanes.

Antifungal Agents: Dihydrocarvone-Hybrid Derivatives

Dihydrocarvone can be derivatized through a Claisen-Schmidt condensation to yield chalcone-like hybrid molecules with significant antifungal properties. These compounds have shown efficacy against phytopathogenic fungi such as Monilinia fructicola.[5][6] The mechanism of action for chalcone derivatives often involves the disruption of the fungal cell membrane and inhibition of key enzymes, such as those involved in ergosterol biosynthesis.

Experimental Protocol: Synthesis of Dihydrocarvone-Hybrid Derivatives

This protocol is adapted from the synthesis of dihydrocarvone-hybrid derivatives via Claisen-Schmidt condensation under ultrasound irradiation.[5][6][7]

  • To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in methanol, add a catalytic amount of 20% potassium hydroxide solution.

  • Subject the reaction mixture to ultrasound irradiation at 25-35°C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the dihydrocarvone-hybrid derivative.

Quantitative Data: Antifungal Activity against Monilinia fructicola

CompoundAromatic Aldehyde SubstituentYield (%)[5]EC50 (µg/mL) - Strain 1[5]EC50 (µg/mL) - Strain 2[5]
2 4-Methyl65.3>500>500
3 4-Methoxy70.1250.545.3
4 4-Hydroxy55.8>500>500
5 3,4-Dimethoxy68.4200.123.1
6 3-Hydroxy-4-methoxy45.2>500150.7
7 3,4-(Methylenedioxy)76.2148.118.1
8 3,4,5-Trimethoxy72.5145.915.7
9 4-Dimethylamino60.7>500>500

Synthetic Workflow

antifungal_synthesis DHC This compound Reactants + DHC->Reactants Aldehyde Aromatic Aldehyde Aldehyde->Reactants Reaction Claisen-Schmidt Condensation (KOH, MeOH, Ultrasound) Reactants->Reaction Product Dihydrocarvone-Hybrid (Chalcone-like) Reaction->Product

Synthesis of antifungal dihydrocarvone hybrids.

Insecticidal Agents: (+)-α-Cyperone

(+)-α-Cyperone, a sesquiterpenoid, can be synthesized from (R)-dihydrocarvone and exhibits insecticidal activity. The synthesis involves a key stereoselective Michael addition followed by cyclization, a variant of the Robinson annulation.[8]

Experimental Protocol: Three-Step Synthesis of (+)-α-Cyperone

This protocol is based on the stereoselective synthesis described by Tenius et al.[8]

Step 1: Formation of the Chiral Imine

  • A solution of (R)-dihydrocarvone (1.0 eq) and (R)-(+)-1-phenylethylamine (1.2 eq) in benzene is refluxed with a catalytic amount of p-toluenesulfonic acid for 4 hours, with azeotropic removal of water using a Dean-Stark trap.

  • After cooling, the solvent is removed under reduced pressure, and the resulting chiral imine is purified by distillation.

Step 2: Michael Addition

  • The chiral imine (1.0 eq) is dissolved in dioxane, and ethyl vinyl ketone (1.2 eq) is added.

  • The mixture is heated at 80°C for 48 hours.

  • The reaction mixture is then hydrolyzed with a 10% acetic acid solution.

  • The product, a mixture of diketones, is extracted with ether, washed, dried, and concentrated.

Step 3: Cyclization and Dehydration

  • The mixture of diketones is dissolved in a solution of potassium hydroxide in methanol.

  • The solution is refluxed for 4 hours.

  • After cooling, the mixture is neutralized with dilute HCl and extracted with ether.

  • The organic layer is washed, dried, and concentrated.

  • The final product, (+)-α-cyperone, is purified by column chromatography.

Quantitative Data: Synthesis of (+)-α-Cyperone

StepProductYield[8]
1Chiral Imine91%
2Diketon88%
3(+)-α-Cyperone46% (overall from dihydrocarvone)

Logical Relationship of Synthesis

insecticidal_synthesis DHC (R)-Dihydrocarvone Imine Chiral Imine Formation DHC->Imine Michael Michael Addition (with Ethyl Vinyl Ketone) Imine->Michael Cyclization Intramolecular Aldol Condensation & Dehydration Michael->Cyclization Cyperone (+)-α-Cyperone Cyclization->Cyperone

Key steps in the synthesis of (+)-α-Cyperone.

This compound serves as a readily available and stereochemically defined building block for the synthesis of a range of pharmaceutical compounds. The protocols and data presented herein highlight its utility in developing novel antimalarial, antifungal, and insecticidal agents. Further exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-dihydrocarvone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydrocarvone from carvone?

A1: Dihydrocarvone is typically synthesized via the reduction of carvone. The most common methods include catalytic hydrogenation using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) or palladium on carbon (Pd/C), chemical reduction using agents like zinc dust in acetic acid or methanol/water, and biocatalytic reduction using enzymes or whole-cell systems.[1][2]

Q2: My synthesis is producing a mixture of cis- and trans-dihydrocarvone. How can I improve the selectivity for the cis isomer?

A2: Achieving high cis-selectivity is a common challenge. The choice of reduction method is critical. Homogeneous catalytic hydrogenation with Wilkinson's catalyst is highly selective for the reduction of the less sterically hindered double bond in carvone, leading predominantly to this compound.[3] In contrast, methods like reduction with zinc in methanol-water are known to produce the trans isomer as the major product.[4][5]

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. Using Wilkinson's catalyst under optimized conditions, yields of 90-94% for dihydrocarvone (with high cis-selectivity) can be achieved.[3] Biocatalytic methods also report high conversions, though yields can be influenced by substrate concentration and reaction time.[6]

Q4: I am observing incomplete conversion of my starting material, carvone. What are the likely causes?

A4: Incomplete conversion can stem from several factors. For catalytic hydrogenations, potential issues include impure or deactivated catalyst, insufficient hydrogen pressure, or suboptimal reaction time and temperature.[7] For chemical reductions, the purity and stoichiometry of the reducing agent are crucial. It is also important to ensure that all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction.

Q5: How can I purify my final product to separate this compound from the trans isomer and unreacted carvone?

A5: Purification can typically be achieved through column chromatography on silica gel or Florisil, followed by vacuum distillation.[3] The separation of cis and trans isomers can be challenging due to their similar physical properties.[8] If your synthesis results in a difficult-to-separate mixture, it is often more effective to optimize the reaction for higher stereoselectivity. For analysis, Gas Chromatography (GC) is an effective method to determine the isomeric ratio and purity of the product.[3]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when using catalytic hydrogenation.

Problem Potential Cause Recommended Solution
Low Overall Yield (<70%) Catalyst Deactivation: Wilkinson's catalyst can be sensitive to air and impurities.Ensure the catalyst is fresh and handled under an inert atmosphere. Use purified, degassed solvents. With old catalyst, erratic results regarding initiation time and hydrogen uptake rate have been observed.[3]
Inefficient Stirring: Poor mixing can lead to slow and incomplete reaction due to inadequate contact between the catalyst, substrate, and hydrogen.Use a suitably sized flask and a powerful magnetic stirrer to ensure the reaction mixture is homogeneous and the catalyst is well-suspended.[3]
Product Loss During Workup: Dihydrocarvone is volatile.Be cautious during solvent removal using a rotary evaporator. Ensure all transfers are quantitative by rinsing glassware with the extraction solvent.
Poor cis:trans Isomer Ratio Incorrect Catalyst Choice: Using heterogeneous catalysts like Pd/C or certain chemical reducing agents can favor the formation of the trans isomer.For high cis-selectivity, homogeneous hydrogenation using Wilkinson's catalyst is the recommended method.[3]
Isomerization: Under certain conditions (e.g., acidic or basic), isomerization of the product can occur.Ensure the reaction and workup conditions are neutral. Analyze the crude product to determine if isomerization is happening during the reaction or purification.
Reaction Fails to Start or Stalls Old or Impure Catalyst: The activity of Wilkinson's catalyst can diminish over time or if exposed to oxygen.Use a fresh batch of catalyst. An active catalyst solution should be homogeneous.[3]
System Leak: In a hydrogenation setup, a leak will prevent the necessary hydrogen pressure from being maintained.Carefully check all connections and seals in your hydrogenation apparatus to ensure it is airtight.
Impure Substrate: Impurities in the carvone starting material can act as catalyst poisons.Distill the carvone before use to ensure high purity.[3]
Formation of Side Products Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the carbonyl group, forming carveol or carvomenthone.Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed.
Solvent Interaction: In some cases, the solvent (e.g., methanol) can react to form byproducts like hemicetals.Use an inert, aprotic solvent like benzene or toluene for the hydrogenation.
Data on Isomer Selectivity

The choice of synthetic method has a profound impact on the isomeric outcome of the reaction.

Method Reagents/Catalyst Solvent Approx. cis:trans Ratio Reference
Homogeneous HydrogenationTris(triphenylphosphine)rhodium chloride (Wilkinson's Catalyst)BenzeneHighly selective for cis[3]
Chemical ReductionZinc (Zn)Methanol-Water1 : 4.5[4][5]
Catalytic HydrogenationGold on Titania (Au/TiO₂)Methanol1 : 4.0[2]

Experimental Protocols

Selective Synthesis of this compound via Homogeneous Catalytic Hydrogenation

This protocol is adapted from the procedure reported in Organic Syntheses and provides a reliable method for obtaining high yields of dihydrocarvone with excellent selectivity for the cis isomer.[3]

Materials:

  • (l)-Carvone (distilled before use)

  • Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst), freshly prepared

  • Benzene (distilled from calcium hydride)

  • Hydrogen gas

  • Florisil (60–100 mesh)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • 500-mL two-necked, creased flask

  • Magnetic stirrer and stir bar

  • Atmospheric pressure hydrogenation apparatus with a gas burette

  • Syringe

  • Chromatography column

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation: Charge the 500-mL flask with 0.9 g of freshly prepared Wilkinson's catalyst and 160 mL of dry, degassed benzene. Stopper one neck with a serum cap.

  • System Purge: Stir the mixture magnetically until the catalyst dissolves and the solution is homogeneous. Evacuate the flask and fill it with hydrogen gas. Repeat this cycle two more times to ensure an inert atmosphere.

  • Substrate Addition: Using a syringe, add 10 g (0.066 mole) of freshly distilled carvone to the flask. Rinse the syringe with two 10-mL portions of benzene and add the rinses to the flask.

  • Hydrogenation: Resume vigorous stirring. Hydrogen uptake should begin immediately. Monitor the hydrogen consumption using the gas burette. The reaction is typically complete in about 3.5 hours when the theoretical amount of hydrogen has been absorbed.

  • Workup: Once the reaction is complete, filter the solution through a dry column (4 cm diameter) packed with 120 g of Florisil.

  • Purification: Wash the column with 300 mL of diethyl ether. Combine the filtrate and the ether washings and concentrate the solution under reduced pressure.

  • Distillation: Purify the resulting yellow residue by vacuum distillation to afford 9.1–9.5 g (90–94%) of dihydrocarvone.

Visualizations

General Workflow for this compound Synthesis

G Setup Reaction Setup Reaction Catalytic Hydrogenation Setup->Reaction Add Carvone & Wilkinson's Catalyst Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring H2 atmosphere, ~3.5 hrs Monitoring->Reaction Incomplete? Continue Workup Filtration & Solvent Removal Monitoring->Workup Complete Purification Vacuum Distillation Workup->Purification Analysis Purity & Isomer Ratio Analysis (GC / NMR) Purification->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check Crude Product: Incomplete Conversion? Start->Check_Conversion Check_Catalyst Is Catalyst fresh? Is atmosphere inert? Check_Conversion->Check_Catalyst Yes Check_Workup Crude Yield OK? (Loss during purification?) Check_Conversion->Check_Workup No (Full Conversion) Optimize_Conditions Optimize Reaction: - Use fresh catalyst - Check H2 supply - Increase time Check_Catalyst->Optimize_Conditions No Side_Products Check for Side Products (e.g., Carveol) Check_Catalyst->Side_Products Yes Improve_Purification Refine Purification: - Careful solvent removal - Check column conditions Check_Workup->Improve_Purification Yes Check_Workup->Side_Products No

Caption: Decision tree for troubleshooting low yield in dihydrocarvone synthesis.

Reaction Pathway Selectivity

G Carvone Carvone Cis_DHC This compound (Desired Product) Carvone->Cis_DHC Wilkinson's Cat., H₂ (HIGHLY SELECTIVE) Trans_DHC trans-Dihydrocarvone (Isomeric Impurity) Carvone->Trans_DHC Zn, MeOH/H₂O (SELECTIVE) Side_Products Carveol / Carvomenthone (Over-reduction) Carvone->Side_Products Harsh Conditions (Low Selectivity)

Caption: Selectivity of different reduction methods starting from carvone.

References

Technical Support Center: Stereoselective Synthesis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cis-dihydrocarvone. This resource addresses common challenges and offers practical solutions to optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on improving the yield and diastereoselectivity of the target cis-isomer.

ProblemPotential Cause(s)Recommended Solution(s)
Low cis to trans isomer ratio in the product mixture Chemical Reduction Method (e.g., Zn/acetic acid): These methods inherently favor the formation of the more thermodynamically stable trans-isomer. For instance, reduction with zinc in methanol-water can lead to a cis:trans ratio of approximately 1:4.5.[1]1. Switch to a Biocatalytic Method: Ene reductases, particularly from the Old Yellow Enzyme (OYE) family, exhibit high stereoselectivity. Using whole-cell biocatalysts (e.g., E. coli overexpressing an ene reductase from Nostoc sp.) can yield high diastereomeric excess (up to 95.4% de) of the desired stereoisomer.[2][3][4] 2. Modify Catalytic Hydrogenation Conditions: The choice of catalyst and solvent can influence the cis/trans ratio in catalytic hydrogenation. For example, with a gold-on-titania catalyst, the trans to cis ratio can be influenced by the alcohol solvent used, with methanol favoring a higher proportion of the cis isomer compared to ethanol or 2-propanol.[5]
Formation of side products (e.g., carveol, carvomenthol, carvomenthone) Over-reduction: Catalytic hydrogenation can lead to the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in carveol and carvomenthol.[6] Non-selective reducing agents: Some hydride reagents may not be selective for the conjugated C=C bond.1. Use a Chemoselective Method: Biocatalytic reductions with ene reductases are highly chemoselective and typically only reduce the activated C=C double bond, avoiding carbonyl reduction.[2][7] 2. Optimize Catalytic Hydrogenation: Carefully select the catalyst (e.g., Pd/Al₂O₃) and reaction conditions (temperature, solvent) to favor the reduction of the C=C bond over the carbonyl group.[8] 3. Luche Reduction Conditions: For selective carbonyl reduction to carveol without affecting the double bonds, a combination of sodium borohydride and CeCl₃ can be effective.[6]
Difficulty in separating cis- and trans-dihydrocarvone isomers Similar Physical Properties: The cis and trans isomers of dihydrocarvone have very similar boiling points, making separation by fractional distillation impractical.[5][9]1. Chromatographic Separation: Use column chromatography (e.g., HPLC or GC) for effective separation of the isomers. 2. Selective Crystallization/Derivatization: In some cases, it may be possible to selectively crystallize one isomer or a derivative of one isomer. 3. Selective Rearrangement: It is possible to selectively rearrange cis-limonene oxide to trans-dihydrocarvone, leaving the trans-limonene oxide which can then be converted to this compound.[5][9]
Low yield in biocatalytic reduction Cofactor Limitation: Ene reductases require a nicotinamide cofactor (NADH or NADPH) for activity. Insufficient regeneration of the cofactor will limit the reaction rate and overall yield.[2][10] Enzyme Inhibition/Inactivation: The substrate (carvone) or organic solvents can be inhibitory or toxic to the whole-cell biocatalysts.1. Implement a Cofactor Regeneration System: Co-express a second enzyme, such as formate dehydrogenase (FDH), which recycles the cofactor (NAD⁺ to NADH) using a cheap co-substrate like sodium formate.[11][12] 2. Optimize Reaction Conditions: Adjust parameters such as pH, temperature, and substrate concentration to maintain optimal enzyme activity. 3. Use of Adsorbent Resins: Employing resins like Amberlite® XAD4 can serve as an in situ substrate feeding and product removal system, reducing substrate toxicity and improving yields.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of this compound challenging?

A1: The primary challenge lies in controlling the diastereoselectivity of the reduction of the α,β-unsaturated ketone in carvone. The two faces of the double bond can be sterically and electronically similar, and many common reduction methods favor the formation of the thermodynamically more stable trans-isomer. Achieving high selectivity for the cis-isomer often requires specialized catalysts or enzymatic methods that can precisely control the direction of hydride attack.

Q2: Which methods offer the highest selectivity for this compound?

A2: Biocatalytic methods using ene reductases have demonstrated the highest selectivity for specific diastereomers of dihydrocarvone, which can include the cis configuration depending on the starting enantiomer of carvone and the specific enzyme used. For example, the reduction of (R)-carvone using an ene reductase from Nostoc sp. yields (2R,5R)-dihydrocarvone with a diastereomeric excess of 95.4%.[2][3][4]

Q3: Can I improve the cis/trans ratio of a chemical reduction?

A3: While significantly favoring the cis-isomer with simple chemical reducing agents is difficult, some optimization is possible. The choice of solvent in catalytic hydrogenations can influence the product ratio.[5] However, for high cis-selectivity, switching to a biocatalytic approach is the most effective strategy.

Q4: What are the key parameters to control in a biocatalytic reduction of carvone?

A4: The key parameters to control are:

  • Enzyme and Host Selection: Choose an appropriate ene reductase and expression host (e.g., E. coli).

  • Cofactor Regeneration: Ensure an efficient cofactor regeneration system is in place.

  • Reaction Conditions: Optimize pH, temperature, and buffer composition.

  • Substrate and Product Concentration: Control the concentrations to avoid toxicity to the biocatalyst, potentially using a two-phase system or adsorbent resins.

Q5: How can I purify this compound from the reaction mixture?

A5: Due to the difficulty of separating the cis and trans isomers by distillation, purification is typically achieved using column chromatography (HPLC or GC).[5]

Quantitative Data Summary

The following table summarizes quantitative data for different methods of dihydrocarvone synthesis.

MethodReagents/CatalystSubstrateProduct(s)cis:trans RatioDiastereomeric Excess (de)YieldReference(s)
Chemical ReductionZn, methanol-water(S)-(+)- or (R)-(-)-carvonecis- and trans-dihydrocarvone1:4.5Not reportedNot reported[1]
Biocatalytic ReductionE. coli overexpressing Nostoc sp. ene reductase (NostocER1) and formate dehydrogenase(R)-carvone(2R,5R)-dihydrocarvoneNot directly reported95.4%95.6%[2][3][4]
Catalytic HydrogenationAu/TiO₂Carvonecis- and trans-dihydrocarvone~1:1.8 (in methanol)Not reported62% (total dihydrocarvone)[5]

Experimental Protocols

Key Experiment 1: Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone

This protocol is based on the whole-cell bioreduction using E. coli overexpressing an ene reductase and a formate dehydrogenase for cofactor regeneration.[2][11]

1. Catalyst Preparation:

  • Transform E. coli cells (e.g., BL21(DE3) strain) with plasmids containing the genes for the desired ene reductase (e.g., NostocER1) and formate dehydrogenase.
  • Cultivate the recombinant E. coli in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C.
  • Induce protein expression with IPTG at a suitable cell density and continue cultivation at a lower temperature (e.g., 20°C) overnight.
  • Harvest the cells by centrifugation and wash with buffer (e.g., sodium phosphate buffer, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

2. Biotransformation:

  • In a reaction vessel, prepare a solution of sodium phosphate buffer (e.g., 0.3 M, pH 7.0).
  • Add the co-substrate, sodium formate (e.g., 450 mM).
  • Add the harvested whole-cell biocatalyst to a specific concentration (e.g., 40-50 gCDW L⁻¹).
  • Add the substrate, (R)-carvone (e.g., 300 mM). To mitigate substrate toxicity, an adsorbent resin like Amberlite® XAD4 can be added at a 3:1 mass ratio to the substrate.[11][12]
  • Maintain the reaction at a constant temperature (e.g., 25°C) with stirring.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

3. Product Isolation and Analysis:

  • After the reaction is complete, separate the biocatalyst and resin by centrifugation or filtration.
  • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).
  • Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure.
  • Analyze the crude product for yield and diastereomeric excess using GC or chiral HPLC. Further purification can be performed by column chromatography if necessary.

Key Experiment 2: Chemical Reduction of Carvone with Zinc

This protocol describes a general method for the chemical reduction of carvone to a mixture of cis- and trans-dihydrocarvone.[1]

1. Reaction Setup:

  • In a round-bottom flask, dissolve carvone in a mixture of methanol and water.
  • Add zinc dust to the solution with stirring.
  • The reaction can be performed at room temperature or with gentle heating.

2. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by TLC or GC.
  • Once the starting material is consumed, filter the reaction mixture to remove the excess zinc.
  • Remove the methanol from the filtrate under reduced pressure.
  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine.
  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

3. Product Analysis:

  • Analyze the crude product by GC or NMR to determine the cis to trans isomer ratio.
  • If separation of the isomers is required, column chromatography can be employed.

Visualizations

TroubleshootingWorkflow start Start: Low cis/trans ratio in dihydrocarvone synthesis check_method Current Method? start->check_method chemical Chemical Reduction (e.g., Zn/acid, Catalytic Hydrogenation) check_method->chemical Chemical biocatalytic Biocatalytic Reduction check_method->biocatalytic Biocatalytic optimize_chem Optimize Chemical Method: - Screen different catalysts - Vary solvent and temperature chemical->optimize_chem switch_to_bio Switch to Biocatalytic Method: - Use ene reductase (OYE) - Whole-cell or isolated enzyme chemical->switch_to_bio For high selectivity check_bio_params Low yield with biocatalysis? biocatalytic->check_bio_params end_purify Purify isomers via chromatography optimize_chem->end_purify Improvement insufficient switch_to_bio->check_bio_params optimize_bio Optimize Biocatalysis: - Ensure cofactor regeneration - Adjust pH, temperature - Use adsorbent resin check_bio_params->optimize_bio Yes end_success Success: High cis-selectivity achieved check_bio_params->end_success No optimize_bio->end_success BiocatalyticSynthesisWorkflow cluster_catalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_workup Product Isolation transformation 1. E. coli Transformation (ene reductase + FDH genes) cultivation 2. Cell Cultivation and Induction transformation->cultivation harvesting 3. Cell Harvesting and Washing cultivation->harvesting reaction_setup 4. Reaction Setup (Buffer, Formate, Cells) harvesting->reaction_setup substrate_addition 5. Substrate Addition ((R)-carvone +/- resin) reaction_setup->substrate_addition reaction 6. Incubation (25°C, stirring) substrate_addition->reaction monitoring 7. Reaction Monitoring (GC/HPLC) reaction->monitoring extraction 8. Extraction with organic solvent monitoring->extraction purification 9. Purification (Column Chromatography) extraction->purification analysis 10. Analysis (Yield, de%) purification->analysis

References

Technical Support Center: Separation of Cis- and Trans-Dihydrocarvone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of cis- and trans-dihydrocarvone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating cis- and trans-dihydrocarvone isomers?

A1: The most successfully employed methods for separating dihydrocarvone isomers are Gas Chromatography (GC), particularly with a chiral stationary phase (Chiral GC), and High-Performance Liquid Chromatography (HPLC).[1][2] Column chromatography can also be used, especially for preparative scale separations, but may require more extensive method development.[3][4]

Q2: Why is it challenging to separate cis- and trans-dihydrocarvone isomers?

A2: Cis- and trans-dihydrocarvone are geometric isomers with very similar physicochemical properties, such as boiling point and polarity. This makes their separation by techniques like fractional distillation impractical.[5] Effective separation relies on exploiting subtle differences in their interaction with the stationary phase in a chromatographic system.

Q3: Can I use a standard C18 column for HPLC separation of these isomers?

A3: While challenging, it is possible to separate cis/trans isomers on a standard C18 column.[6][7] However, achieving baseline separation often requires careful optimization of the mobile phase, including pH and organic modifier content.[6][8] For more robust and reproducible separations, a chiral stationary phase is often recommended.[2][9]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Compound degradation on silica gel can be a problem, especially for sensitive molecules.[10] Consider the following troubleshooting steps:

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, mixed in the eluent.

  • Switch the stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol.[4]

  • Use a different technique: If degradation is severe, consider alternative purification methods like preparative HPLC with a non-silica-based column.[11]

Q5: I am not getting any separation between the isomers. What are the first parameters I should adjust?

A5: If you are observing co-elution, the first step is to re-evaluate your mobile phase composition.[12][13]

  • For Reversed-Phase HPLC: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or even isocratic elution with a lower percentage of the organic solvent can increase retention and improve resolution.

  • For Normal-Phase HPLC/Column Chromatography: Systematically vary the polarity of your eluent. Small additions of a more polar solvent can significantly impact selectivity.

  • For GC: Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[14]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Solution
Peak Splitting or Broadening 1. Column overload.2. Poor column packing.3. Improper mobile phase composition.[12]1. Reduce the sample concentration or injection volume.2. Use a new or repacked column.3. Ensure the mobile phase is well-mixed and degassed.
Peak Tailing 1. Strong interaction between the analyte and active sites on the stationary phase.2. Presence of contaminants in the mobile phase or sample.3. Improper mobile phase pH.[12]1. Add a competing agent (e.g., a small amount of acid or base) to the mobile phase.2. Filter your sample and mobile phase.3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Peak Fronting 1. Column overload.2. Inadequate mobile phase flow rate.[12]1. Dilute the sample.2. Optimize the flow rate; a lower flow rate often improves peak shape.
Poor Resolution 1. Inappropriate mobile phase composition.2. Unsuitable stationary phase.3. Flow rate is too high.1. Perform a solvent scouting gradient to find the optimal mobile phase.2. Switch to a column with a different selectivity (e.g., a chiral column).3. Reduce the flow rate to increase the number of theoretical plates.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Solution
Poor Isomer Separation 1. Inadequate temperature program.2. Incorrect stationary phase.3. Carrier gas flow rate is not optimal.1. Decrease the temperature ramp rate.2. Use a chiral stationary phase specifically designed for isomer separations (e.g., a cyclodextrin-based column).[1][15]3. Optimize the linear velocity of the carrier gas.
Broad Peaks 1. Injection port temperature is too low.2. Column contamination.1. Increase the injection port temperature to ensure rapid volatilization of the sample.2. Bake out the column at a high temperature (within the column's limits).
Shifting Retention Times 1. Leaks in the system.2. Inconsistent oven temperature.3. Column aging.1. Perform a leak check.2. Verify the oven temperature calibration.3. Condition the column or replace it if it is old.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) for Dihydrocarvone Isomer Separation

This protocol is based on the successful separation of dihydrocarvone stereoisomers.[1]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: octakis(3-O-butiryl-2,6-di-O-pentyl)-g-CD (Lipodex-E) coated on OV1701 (25 m x 0.25 mm)[1]

GC Conditions:

  • Carrier Gas: Hydrogen at 7 psi[1]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at 35°C and hold for 15 minutes, then ramp at 3°C/min to 180°C.[1]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute the sample containing the dihydrocarvone isomers in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative Column Chromatography

This is a general protocol that can be adapted for the preparative separation of cis- and trans-dihydrocarvone.

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio must be determined by Thin Layer Chromatography (TLC).

  • Sample: A mixture of cis- and trans-dihydrocarvone.

Methodology:

  • TLC Optimization: Develop a TLC method to determine the optimal mobile phase composition that provides good separation between the two isomers. Aim for Rf values between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the dihydrocarvone mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Quantitative Data Summary

Parameter Value Source
Ratio of cis- to trans-dihydrocarvone from carvone reduction 1:4.5[1][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Isolation sample Dihydrocarvone Isomer Mixture dissolve Dissolve in appropriate solvent sample->dissolve gc Gas Chromatography (GC) dissolve->gc Inject hplc High-Performance Liquid Chromatography (HPLC) dissolve->hplc Inject cc Column Chromatography (CC) dissolve->cc Load detect Detection (e.g., FID, UV) gc->detect hplc->detect collect Fraction Collection cc->collect detect->collect isolate_cis Isolated Cis-Dihydrocarvone collect->isolate_cis isolate_trans Isolated Trans-Dihydrocarvone collect->isolate_trans

Caption: Experimental workflow for the separation of dihydrocarvone isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_method_params Method Parameter Adjustments start Poor/No Separation of Isomers adjust_ratio Adjust Solvent Ratio start->adjust_ratio optimize_temp Optimize Temperature Program (GC) start->optimize_temp change_solvent Change Organic Modifier/Solvent adjust_ratio->change_solvent adjust_ph Adjust pH (HPLC) change_solvent->adjust_ph change_column Switch to Chiral Column adjust_ph->change_column check_stability Check Compound Stability change_column->check_stability adjust_flow Adjust Flow Rate check_stability->adjust_flow end Improved Separation adjust_flow->end

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Isomerization of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the unwanted isomerization of cis-dihydrocarvone to its more stable isomer, carvenone. This isomerization can be a significant challenge during synthesis, purification, and storage, impacting yield, purity, and the biological activity of final products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and purification of this compound.

Problem Probable Cause Recommended Solution
Significant conversion of this compound to carvenone during reaction work-up. Presence of residual acid from the reaction.Neutralize the reaction mixture thoroughly before extraction. Use a mild base such as a saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
Isomerization occurs during solvent removal (rotary evaporation). Overheating of the sample.Remove the solvent under reduced pressure at a low temperature (e.g., < 40°C). Use a high-vacuum pump to facilitate solvent removal at lower temperatures.
Product degradation or isomerization during column chromatography. The use of acidic silica gel as the stationary phase.Use a deactivated or neutral stationary phase. Triethylamine-deactivated silica gel can be prepared to attenuate the acidity of standard silica gel.[1] Alternatively, neutral alumina can be used as the stationary phase.[1]
Low recovery of this compound after purification. Isomerization followed by co-elution with other byproducts.Optimize the chromatographic conditions. Use a non-polar solvent system, such as a hexane/ethyl acetate gradient, as terpenes are generally more soluble in non-polar solvents.[2][3][4] This can improve separation from more polar impurities and the isomerized product.
The purified product isomerizes during storage. Storage in acidic or non-inert conditions.Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). The use of amber vials is also advised to prevent potential light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound to carvenone?

A1: The isomerization is primarily driven by the formation of a thermodynamically more stable product. Carvenone is an α,β-unsaturated ketone, where the carbon-carbon double bond is conjugated with the carbonyl group. This conjugation results in a more delocalized π-electron system, which is energetically more favorable than the isolated double bond and carbonyl group in this compound. This isomerization is often catalyzed by the presence of acids.

Q2: What is the mechanism of the acid-catalyzed isomerization?

A2: The acid-catalyzed isomerization proceeds through the following steps:

  • Protonation of the carbonyl oxygen by an acid catalyst.

  • Formation of a resonance-stabilized enol intermediate.

  • Tautomerization of the enol back to a ketone, with the double bond shifting to the conjugated position to form the more stable α,β-unsaturated ketone, carvenone.

Q3: At what pH range is this compound most stable?

Q4: How does temperature affect the rate of isomerization?

A4: The rate of isomerization increases with temperature. Therefore, all purification steps, especially solvent removal and distillation, should be performed at the lowest possible temperature. Vacuum distillation is highly recommended to lower the boiling point of the compound and minimize thermal stress.[5]

Q5: What analytical techniques can be used to monitor the isomerization?

A5: Several analytical techniques can be employed to differentiate and quantify this compound and carvenone:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying the two isomers due to their different volatilities and interactions with the stationary phase.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the two isomers. The chemical shifts of the protons and carbons, particularly those near the double bond and carbonyl group, will be distinct for each compound.

  • Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies in the IR spectrum will differ between the conjugated system of carvenone and the non-conjugated system of this compound.

Experimental Protocols

Protocol 1: Neutralization and Extraction of this compound
  • Following the completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO3) with vigorous stirring.

  • Monitor the pH of the aqueous layer using pH paper or a pH meter, continuing to add the bicarbonate solution until the pH is between 7 and 8.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a non-polar solvent such as hexane or diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add triethylamine (Et3N) to the slurry (approximately 1% v/v of the total solvent volume).

    • Stir the slurry for 30 minutes.

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the column with the desired non-polar mobile phase.[1]

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at low temperature (< 40°C) and under high vacuum.

Visualizations

Isomerization Pathway

Isomerization_Pathway This compound This compound Enol Intermediate Enol Intermediate This compound->Enol Intermediate H+ (Acid Catalyst) Carvenone Carvenone Enol Intermediate->Carvenone Tautomerization

Caption: Acid-catalyzed isomerization of this compound to carvenone.

Experimental Workflow for Prevention

Prevention_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_storage Storage Crude Product Crude Product Neutralization (pH 7-8) Neutralization (pH 7-8) Crude Product->Neutralization (pH 7-8) Extraction (Non-polar solvent) Extraction (Non-polar solvent) Neutralization (pH 7-8)->Extraction (Non-polar solvent) Solvent Removal (<40°C, vacuum) Solvent Removal (<40°C, vacuum) Extraction (Non-polar solvent)->Solvent Removal (<40°C, vacuum) Column Chromatography (Deactivated Silica) Column Chromatography (Deactivated Silica) Solvent Removal (<40°C, vacuum)->Column Chromatography (Deactivated Silica) Pure this compound Pure this compound Column Chromatography (Deactivated Silica)->Pure this compound Inert Atmosphere, -20°C Inert Atmosphere, -20°C Pure this compound->Inert Atmosphere, -20°C

Caption: Workflow for minimizing isomerization during purification and storage.

Key Parameters to Control

Control_Parameters Prevent Isomerization Prevent Isomerization pH Control pH Control Prevent Isomerization->pH Control Neutral/Slightly Basic Temperature Control Temperature Control Prevent Isomerization->Temperature Control Low Temperature Solvent Choice Solvent Choice Prevent Isomerization->Solvent Choice Non-polar Stationary Phase Stationary Phase Prevent Isomerization->Stationary Phase Deactivated/Neutral

Caption: Critical parameters for preventing this compound isomerization.

References

Technical Support Center: Optimization of Reaction Conditions for cis-Dihydrocarvone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Dihydrocarvone. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain Dihydrocarvone?

A1: The two main strategies for synthesizing Dihydrocarvone are the catalytic hydrogenation of carvone and the acid-catalyzed rearrangement of limonene oxides. The catalytic hydrogenation of the endocyclic double bond of carvone is a common method, though it often yields a mixture of cis and trans isomers.[1] The stereochemical outcome is highly dependent on the catalyst and reaction conditions.[1] The rearrangement of limonene oxides can also produce dihydrocarvone, with the stereochemistry of the starting epoxide influencing the isomeric composition of the product.[2]

Q2: How can I selectively synthesize this compound over the trans isomer?

A2: Achieving high selectivity for this compound can be challenging as many catalytic hydrogenation methods favor the formation of the more stable trans isomer.[1] However, a promising approach is the use of trans-limonene oxide, which can be rearranged to selectively form this compound.[2] Additionally, biocatalytic methods using engineered enzymes, such as ene reductases from Nostoc sp. expressed in E. coli, have shown high stereoselectivity for specific dihydrocarvone isomers.[3][4]

Q3: What are the common side products in the synthesis of Dihydrocarvone?

A3: Besides the formation of the trans isomer, common side products can include unreacted starting material (carvone), over-reduction products like dihydrocarveol (the corresponding alcohol), and carvenone through isomerization. The extent of these side reactions is influenced by the catalyst, reaction time, temperature, and hydrogen pressure.[5][6]

Q4: How can I effectively separate cis and trans-Dihydrocarvone isomers?

A4: Fractional distillation is often impractical for separating cis and trans-dihydrocarvone due to their very close boiling points. Alternative methods include:

  • Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for separation, particularly on an analytical scale.[7][8]

  • Chemical Separation: A mixture of cis and trans isomers can be dissolved in a suitable solvent like ethanol and treated with hydrogen chloride gas. This converts them to their respective dihydrochlorides. The trans-isomer of the dihydrochloride salt is often less soluble and will precipitate, allowing for separation by filtration. The desired isomer can then be recovered by neutralization with a base like NaOH.[9]

Troubleshooting Guide

Issue 1: Low yield of Dihydrocarvone in catalytic hydrogenation.

Potential Cause Recommended Solution
Catalyst Inactivity or Poisoning Ensure the catalyst is fresh or properly activated. Catalyst poisoning can occur from impurities in the substrate or solvent. Purify the starting carvone and use high-purity, dry solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time, temperature, or hydrogen pressure cautiously.
Sub-optimal Reaction Conditions The choice of solvent can significantly impact the reaction rate and selectivity. For example, in gold-catalyzed hydrogenation, the activity increases in the order: 2-propanol < ethanol < methanol.[1] Experiment with different solvents to find the optimal conditions for your specific catalyst.

Issue 2: Poor selectivity for the desired this compound isomer.

Potential Cause Recommended Solution
Thermodynamic Product Favorability The trans isomer is often the thermodynamically more stable product and is favored under many hydrogenation conditions.[1] To favor the kinetic product, milder reaction conditions (lower temperature, shorter reaction time) might be beneficial, though this could lead to incomplete conversion.
Incorrect Catalyst or Support Choice The nature of the catalyst and its support plays a crucial role in stereoselectivity. For instance, gold on a titania support (Au/TiO₂) has been shown to predominantly form trans-dihydrocarvone.[1] Consider exploring different catalyst systems. For high cis selectivity, synthesis from trans-limonene oxide is a more reliable route.[2]
Isomerization Under certain conditions, the initially formed cis isomer might isomerize to the more stable trans isomer.[10] Minimizing reaction time and temperature can help reduce this phenomenon.

Issue 3: Formation of significant amounts of dihydrocarveol (alcohol).

Potential Cause Recommended Solution
Over-reduction This occurs when the carbonyl group is also reduced. This is more likely with highly active catalysts, prolonged reaction times, or harsh conditions (high temperature and pressure).[6]
Catalyst Choice Some catalysts are more prone to reducing carbonyl groups. For example, certain platinum catalysts can be non-selective and produce saturated ketones and alcohols.[5] The addition of promoters like tin (Sn) to a platinum catalyst can increase selectivity towards the unsaturated ketone.[5]

Data Presentation

Table 1: Influence of Solvent on the Catalytic Hydrogenation of Carvone with Au/TiO₂

SolventCarvone Conversion (%)Dihydrocarvone Selectivity (%)trans/cis Ratio
Methanol9062~1.8
Ethanol--Lower than Methanol
2-Propanol--Lower than Ethanol

Data extracted from Demidova, et al.[1]

Table 2: Diastereomeric Ratio of Dihydrocarvone from Reduction of Carvone with Zinc

ReagentSolventcis:trans Ratio
ZnMethanol-Water1:4.5

Data extracted from Porto, et al.[11]

Experimental Protocols

Protocol 1: Synthesis of Dihydrocarvone via Catalytic Hydrogenation of Carvone

This protocol is adapted from a general procedure for the selective reduction of carvone.[12]

Materials:

  • Carvone

  • Zinc dust (Zn)

  • Methanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve carvone in a mixture of methanol and water.

  • Add zinc dust to the solution. The amount of zinc should be in molar excess relative to the carvone.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.

  • Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone.

  • The product is a mixture of cis and trans isomers (typically in a ratio of approximately 1:4.5) and can be purified further by column chromatography if desired.[11]

Protocol 2: Synthesis of this compound from trans-Limonene Oxide

This protocol is based on the acid-catalyzed rearrangement of limonene oxides.[2]

Materials:

  • trans-Limonene oxide

  • Inert solvent (e.g., dichloromethane)

  • A catalytic amount of a strong acid (e.g., perchloric acid)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve trans-limonene oxide in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of a strong acid (e.g., a few drops of dilute perchloric acid).

  • Stir the reaction mixture at a controlled temperature (e.g., between 55°C and 85°C).[2]

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by washing the mixture with an aqueous sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve Carvone in Methanol/Water add_zn Add Zinc Dust start->add_zn reflux Heat to Reflux with Stirring add_zn->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool and Filter monitor->cool Reaction Complete concentrate Concentrate Filtrate cool->concentrate extract Extract with Diethyl Ether concentrate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry end Crude Dihydrocarvone (cis/trans mixture) dry->end

Caption: Workflow for the synthesis of Dihydrocarvone via Zinc reduction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Catalyst Inactivity problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Poor cis-Selectivity problem->cause3 cause4 Side Reactions problem->cause4 sol1 Use Fresh/Activated Catalyst Purify Reagents cause1->sol1 sol2 Optimize Reaction Time/Temp Monitor Progress (TLC/GC) cause2->sol2 sol3 Use trans-Limonene Oxide Employ Biocatalysis cause3->sol3 sol4 Milder Conditions Add Promoters (e.g., Sn) cause4->sol4

References

Technical Support Center: Gas Chromatography (GC) Analysis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues during the Gas Chromatography (GC) analysis of cis-Dihydrocarvone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a common chromatographic problem where the peak shape is asymmetrical, with a drawn-out or "tailing" latter half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a polar compound like this compound, which is a ketone, is often due to unwanted interactions with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or glass wool packing.[2][3] These polar sites can form strong hydrogen bonds with the polar ketone functional group of this compound, delaying the elution of a portion of the analyte molecules and causing a tailing peak.[2] Physical issues with the GC system, such as improper column installation, can also lead to peak tailing for all compounds in the analysis.[1]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A3: A good diagnostic approach is to observe the peak shape of other compounds in your chromatogram. If all peaks, including non-polar analytes, are tailing, the issue is likely physical, such as a poor column cut or incorrect column installation.[2] If only this compound and other polar compounds are tailing, the problem is more likely due to chemical interactions with active sites in the system.[2]

Q4: What is an acceptable peak asymmetry?

A4: The degree of peak tailing is often quantified by the asymmetry factor (As) or tailing factor (Tf). An ideal symmetrical peak has an As or Tf of 1.0. Generally, an asymmetry factor between 0.9 and 1.2 is considered acceptable, although specific methods may have different requirements. Values greater than 1.2 often indicate a need for troubleshooting.

Troubleshooting Guide for Peak Tailing of this compound

Issue 1: Peak Tailing of Only Polar Compounds (including this compound)

This scenario strongly suggests chemical interactions between the analyte and active sites within the GC system.

Solution 1: Use a Deactivated Inlet Liner.

The inlet liner is a primary site for analyte interactions. Using a liner that has been chemically deactivated will cap the active silanol groups, significantly reducing peak tailing for polar compounds.

  • Data Presentation: The following table illustrates the expected improvement in peak asymmetry for this compound when using a deactivated inlet liner compared to a non-deactivated liner.

Liner TypeAnalyteRepresentative Asymmetry Factor (As)
Non-DeactivatedThis compound> 1.8
DeactivatedThis compound1.0 - 1.2

Solution 2: Select an Appropriate GC Column.

The polarity of the stationary phase of the GC column should be chosen based on the polarity of the analyte. For a moderately polar compound like this compound, a mid-polarity column is often a good choice to achieve good peak shape and resolution.

  • Data Presentation: This table shows representative peak asymmetry for this compound on columns of different polarities.

Column Type (Stationary Phase)PolarityRepresentative Asymmetry Factor (As) for this compound
5% Phenyl Polysiloxane (e.g., DB-5)Low1.5 - 1.8
50% Phenyl Polysiloxane (e.g., DB-17)Mid1.1 - 1.3
Polyethylene Glycol (e.g., WAX)High1.0 - 1.2

Solution 3: Perform Inlet Maintenance.

Regular maintenance of the GC inlet is crucial. This includes replacing the septum and O-ring, and cleaning the inlet. Contamination from previous injections can create active sites and contribute to peak tailing.

Issue 2: All Peaks in the Chromatogram are Tailing

This is indicative of a physical problem within the GC system.

Solution 1: Ensure Proper Column Installation.

An improperly installed column is a common cause of peak tailing.

  • Column Cut: The column should be cut with a clean, square edge. A jagged or angled cut can cause turbulence in the carrier gas flow, leading to peak tailing.

  • Column Position: The column must be installed at the correct depth in the inlet and detector. Refer to your instrument's manual for the correct specifications.

Solution 2: Check for Leaks.

Leaks in the gas lines or at the column fittings can disrupt the carrier gas flow and cause peak distortion. Use an electronic leak detector to check for leaks at all connections.

Solution 3: Optimize Injection Parameters.

  • Injection Speed: A slow injection can lead to a broad initial sample band, resulting in wider and potentially tailing peaks. A fast, consistent injection speed is generally preferred.

  • Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak fronting or tailing. If you suspect overloading, try reducing the injection volume.

Experimental Protocols

Protocol 1: Inlet Maintenance
  • Cool Down: Ensure the GC inlet and oven are at a safe, cool temperature.

  • Turn off Gases: Turn off the carrier and makeup gases.

  • Remove Old Consumables: Carefully remove the septum nut and the old septum. Then, remove the inlet liner.

  • Inspect and Clean: Inspect the inlet for any visible contamination. If necessary, clean the inlet according to the manufacturer's instructions.

  • Install New Consumables: Install a new, deactivated liner, a new O-ring, and a new septum.

  • Reassemble and Leak Check: Reassemble the inlet and turn on the carrier gas. Perform a leak check to ensure all connections are secure.

Protocol 2: Recommended GC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrument and application.

  • GC System: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Mid-polarity column, e.g., 50% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless inlet with a deactivated liner.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and resolve peak tailing issues for this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing physical_issues Potential Physical Issue all_peaks_tailing->physical_issues Yes chemical_issues Potential Chemical Interaction all_peaks_tailing->chemical_issues No check_column_install Verify Column Installation (Cut, Position) physical_issues->check_column_install check_leaks Check for System Leaks check_column_install->check_leaks optimize_injection Optimize Injection (Speed, Volume) check_leaks->optimize_injection resolution Peak Shape Improved optimize_injection->resolution use_deactivated_liner Use Deactivated Inlet Liner chemical_issues->use_deactivated_liner select_column Select Appropriate Column Polarity use_deactivated_liner->select_column inlet_maintenance Perform Inlet Maintenance (Septum, O-ring) select_column->inlet_maintenance inlet_maintenance->resolution

Troubleshooting workflow for peak tailing.

References

Technical Support Center: cis-Dihydrocarvone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of cis-dihydrocarvone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a monoterpene ketone, this compound is susceptible to degradation through several chemical processes, primarily driven by oxidation, isomerization, and volatilization.[1] The main degradation pathways include:

  • Oxidation: The ketone and the isopropenyl group are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of various oxygenated derivatives, including epoxides.

  • Isomerization: Dihydrocarvone has two stereogenic centers, resulting in four possible stereoisomers (cis and trans pairs).[2] Acidic or basic conditions can catalyze the isomerization of this compound to its more stable trans-diastereomer.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photoisomerization. For the related compound carvone, light exposure in aqueous solutions leads to the formation of carvone camphor.[3] A similar pathway may be possible for this compound.

  • Microbial Degradation: In non-sterile conditions, microorganisms can metabolize monoterpenes.[4][5] Studies on carvone have shown that soil microorganisms can transform it into dihydrocarveol and dihydrocarvone.[3]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below refrigerated temperatures (2-8°C). For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Container: Use tightly sealed containers to prevent volatilization.

Q3: How do environmental factors like pH, light, and temperature affect its stability?

A3: Environmental factors significantly impact the stability of this compound:

  • pH: The stability of terpenes is highly pH-dependent. Near-neutral pH values (6.5–7.0) can significantly accelerate oxidation.[1] Slightly acidic conditions (pH 4.0–5.5) have been shown to provide optimal protection for many terpenes in aqueous systems.[1] Extreme acidic or basic conditions can catalyze hydrolysis and other reactions, leading to degradation.[6]

  • Light: Exposure to light, especially UV, can provide the energy for photolytic reactions, leading to isomerization or rearrangement into products like carvone camphor.[3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and isomerization, and also increase the rate of volatilization.[1][7] Accelerated stability testing is often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[1]

Troubleshooting Guide

Q1: I've observed a new peak in my analytical run (HPLC/GC). What could it be?

A1: A new peak in your chromatogram likely indicates the presence of a degradation product or an isomer. Use the following steps to identify the impurity:

  • Check Retention Time: Compare the retention time to known potential degradation products (see Table 2).

  • Consider Isomerization: The most common transformation is isomerization to trans-dihydrocarvone. This diastereomer will have a different retention time.

  • Mass Spectrometry (MS): If your system is connected to a mass spectrometer, analyze the mass of the new peak. Isomers will have the same mass as the parent compound (m/z 152.23). Oxidation products will have a higher mass (e.g., +16 for an epoxide).

  • Review Storage Conditions: Were the sample storage and handling conditions optimal? Exposure to air, light, or non-neutral pH could explain the degradation.

Q2: My sample has developed a different odor. What does this indicate?

A2: A change in odor is a strong indicator of chemical transformation. The different stereoisomers of dihydrocarvone have distinct odors.[2][8] For example, trans-dihydrocarvone is described as having a caraway or spearmint-like odor, while the cis-isomers are described as musty and woody.[8] The formation of other degradation products will also alter the overall scent profile. This suggests that isomerization or other degradation has occurred.

Q3: How can I set up a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating power of your analytical methods.[9][10] A typical study involves exposing the compound to stress conditions more severe than accelerated stability conditions.

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursIsomerization to trans-dihydrocarvone
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursIsomerization, potential aldol reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursEpoxidation, formation of hydroxylated species
Photolytic Expose solid or solution to UV light (e.g., 254 nm) and/or white light (ICH Option 2)Photoisomerization (e.g., to carvone camphor-like structures)
Thermal Heat solid sample at 80°C for 48 hoursIncreased oxidation and volatilization

Data Summary

Table 1: Influence of pH on Terpene Stability (General Data)

pH RangeStability ObservationReference
< 3.5Can be protective for some terpenes but may accelerate degradation for others.[1]
4.0 - 5.5Optimal protection for most terpenes in aqueous systems.[1]
6.5 - 7.0Significantly accelerates oxidation reactions.[1]

Table 2: Common Degradation Products and Analytical Signatures

Compound NameMolecular WeightPotential Analytical Signature (GC-MS)
This compound (Parent)152.23Kovats RI (non-polar): ~1194[11]
trans-Dihydrocarvone (Isomer)152.23Kovats RI (non-polar): ~1202[12]
Dihydrocarveol (Reduction Product)154.25Will have a different retention time and m/z of 154.
Carvone Camphor (Photoisomer)152.23Will have the same mass but a distinct fragmentation pattern and retention time.
Dihydrocarvone Epoxide (Oxidation)168.23m/z will be 168.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method (General Approach)

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like methanol.

  • Validation: The method should be validated according to ICH guidelines to prove it is stability-indicating. This involves running samples from forced degradation studies to demonstrate that degradation products are resolved from the main peak.

Protocol 2: Forced Degradation Procedure

This protocol provides a framework for conducting a forced degradation study.[9][10]

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation.

Visualizations

G DHC This compound p1 DHC->p1 p2 DHC->p2 TRANS trans-Dihydrocarvone (Isomer) EPOXIDE Epoxidation Products PHOTO Photo-isomer (e.g., Carvone Camphor) REDUCED Dihydrocarveol (Reduction Product) p1->EPOXIDE Oxidation (O₂, H₂O₂) p1->PHOTO Light (UV) Photolysis p2->TRANS  Acid / Base  Isomerization p2->REDUCED Microbial / Biotransformation (Reduction)

Caption: Postulated degradation pathways of this compound.

G start Prepare Stock Solution of this compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Timed Intervals stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) neutralize->analyze quantify Identify & Quantify Degradants and Remaining Parent Compound analyze->quantify end Establish Degradation Profile quantify->end

Caption: Experimental workflow for a forced degradation study.

G start Unexpected Peak Observed in Chromatogram check_mass Perform Mass Spec Analysis (MS) start->check_mass mass_q Is Mass = 152.23 Da? check_mass->mass_q isomer Likely an Isomer (e.g., trans-dihydrocarvone) or Photo-rearranged Product mass_q->isomer Yes oxidized Likely an Oxidation Product (e.g., Epoxide, Mass = 168.23 Da) mass_q->oxidized No check_rt Compare Retention Time (RT) to a trans-dihydrocarvone standard isomer->check_rt review Review Sample Handling (Exposure to O₂, light, non-neutral pH) oxidized->review

References

Technical Support Center: Scaling Up the Production of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of cis-Dihydrocarvone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of production. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound on a larger scale?

A1: The two main industrial routes are the acid-catalyzed rearrangement of limonene oxides and the reduction of carvone. The rearrangement of trans-limonene oxide is often preferred for selectively producing this compound.[1]

Q2: How can I improve the cis-selectivity of the limonene oxide rearrangement reaction?

A2: The choice of acid catalyst is crucial. Lewis acids, such as lithium perchlorate or bismuth triflate, tend to favor the formation of this compound from trans-limonene oxide under mild temperature conditions (55-95°C).[1][2] Strong Brønsted acids may lead to a higher proportion of the trans-isomer and other byproducts.[3]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenge is separating the cis- and trans-isomers, which have very similar physical properties, making fractional distillation difficult.[1] Additionally, dihydrocarvone can be sensitive and may isomerize to carvenone under harsh conditions.[4]

Q4: Which analytical methods are recommended for determining the cis:trans isomer ratio?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for quantifying the isomer ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification.[5]

Q5: What are common impurities and byproducts in this compound synthesis?

A5: Besides the trans-isomer, common byproducts from limonene oxide rearrangement include carveols, carvone, and limonene diol.[3] Isomerization to carvenone is also a possibility, especially during purification.[4]

Troubleshooting Guides

Low cis:trans Isomer Ratio

If you are experiencing a low cis:trans isomer ratio in your reaction, consider the following troubleshooting steps:

Potential Cause Recommended Action
Inappropriate Catalyst Switch from a Brønsted acid to a Lewis acid catalyst. Bismuth triflate and lithium perchlorate have shown good selectivity for the cis-isomer.[1][2]
High Reaction Temperature Lower the reaction temperature. Optimal temperatures for cis-isomer formation are typically between 55°C and 85°C.[1]
Catalyst Loading Optimize the catalyst loading. For bismuth triflate, a low loading of 1 mol% has been effective.[2]
Water Content in Catalyst Ensure your catalyst is anhydrous, as water can lead to the formation of limonene diol and affect selectivity.[3]

Troubleshooting Logic for Low cis:trans Ratio

start Low cis:trans Ratio Detected catalyst Evaluate Catalyst start->catalyst temp Review Reaction Temperature start->temp loading Optimize Catalyst Loading start->loading water Check for Water Contamination start->water lewis_acid Switch to Lewis Acid (e.g., Bi(OTf)3) catalyst->lewis_acid lower_temp Decrease Temperature to 55-85°C temp->lower_temp optimize_loading Adjust Loading (e.g., 1 mol%) loading->optimize_loading anhydrous Use Anhydrous Catalyst water->anhydrous

Caption: Troubleshooting workflow for a low cis:trans dihydrocarvone ratio.

Purification Difficulties

For challenges encountered during the purification of this compound, refer to the following guide:

Problem Potential Cause Recommended Solution
Poor Separation of Isomers by Distillation Very close boiling points of cis- and trans-isomers.[1]Utilize fractional crystallization or preparative chromatography (HPLC or GC).[1]
Product Isomerization during Purification High temperatures or acidic conditions during workup or distillation.[4]Neutralize the reaction mixture before solvent removal and use vacuum distillation at a low temperature.[4]
"Oiling Out" During Crystallization The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.Use a solvent system with lower solubility for the desired isomer and decrease the cooling rate.[1]

Experimental Protocols

Synthesis of this compound via Rearrangement of trans-Limonene Oxide

This protocol is based on the selective rearrangement of trans-limonene oxide using a Lewis acid catalyst.

Materials:

  • trans-Limonene oxide

  • Toluene (anhydrous)

  • Lithium perchlorate (LiClO₄) or Bismuth triflate (Bi(OTf)₃)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charge the reactor with trans-limonene oxide and toluene.

  • Add the Lewis acid catalyst (e.g., 0.1% to 10% by weight of the trans-limonene oxide for LiClO₄).[1]

  • Heat the mixture with vigorous stirring to a temperature between 80°C and 85°C.[1]

  • Monitor the reaction progress using GC analysis until the conversion of trans-limonene oxide is substantially complete (typically 4-5 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Experimental Workflow for this compound Synthesis

start Start: trans-Limonene Oxide + Toluene add_catalyst Add Lewis Acid Catalyst start->add_catalyst heat Heat to 80-85°C with Stirring add_catalyst->heat monitor Monitor by GC heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize dry Dry Organic Layer neutralize->dry evaporate Evaporate Toluene dry->evaporate purify Vacuum Distillation evaporate->purify end End: Purified this compound purify->end

Caption: Workflow for the synthesis of this compound.

Data Presentation

Comparison of Reaction Conditions for Dihydrocarvone Synthesis
Starting Material Catalyst Solvent Temperature (°C) Time (h) Product (cis:trans Ratio) Yield
trans-Limonene oxideLithium PerchlorateToluene80-854.596:4Substantially complete conversion
Mixed Limonene OxidesLithium PerchlorateToluene8013.6:31.4 (cis:trans)-
Limonene-1,2-epoxidePerchloric AcidMethylene Chloride15-402-100-83-85%
Epoxy LimoneneAmberlyst-15Toluene808-60%
Epoxy LimoneneAmberlyst-15Toluene855-59%
Epoxy LimoneneAmberlyst-15Trifluorotoluene906-54%
(S)-(+)-CarvoneZincMethanol-Water--1:4.5-

Data compiled from patents and research articles. Yields and ratios are as reported in the respective sources and may vary based on specific experimental setups.[1][4][6][7]

Safety Precautions

When scaling up the production of this compound, it is imperative to adhere to strict safety protocols.

  • Hazardous Reagents: Handle all chemicals, especially strong acids and flammable solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Monitoring: The rearrangement of limonene oxide can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to prevent thermal runaways.

  • Pressure Build-up: When working with volatile solvents at elevated temperatures, ensure the reaction system is properly vented or equipped with a pressure relief system.

  • Distillation Safety: Perform vacuum distillations behind a safety shield. Ensure all glassware is free of cracks and imperfections.

By following these guidelines and utilizing the provided troubleshooting information, researchers can more effectively scale up the production of this compound while maintaining high purity and ensuring a safe laboratory environment.

References

Technical Support Center: Managing Impurities in Synthetic cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in synthetic cis-Dihydrocarvone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route employed. The two primary methods, catalytic hydrogenation of carvone and acid-catalyzed rearrangement of limonene oxides, can introduce specific impurities.

Common impurities include:

  • trans-Dihydrocarvone: The geometric isomer of the target compound.

  • Carvenone: An isomer formed through acid-catalyzed rearrangement.[1]

  • Unreacted Starting Materials: Such as carvone or limonene.[1]

  • Dihydrocarveol: An alcohol resulting from the over-reduction of the ketone functionality in carvone.[2]

  • Isodihydrocarvone: Stereoisomers of dihydrocarvone.

Q2: How can I identify and quantify these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying volatile impurities in Dihydrocarvone samples.[3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating non-volatile impurities or for preparative applications.

Q3: What analytical techniques are recommended for separating cis- and trans-Dihydrocarvone isomers?

A3: Chiral phase gas chromatography (CPGC) is highly effective for the enantioselective separation of Dihydrocarvone stereoisomers.[3][4] For diastereomers like cis- and trans-isomers, a high-resolution capillary GC column is often sufficient. HPLC with a suitable stationary phase can also achieve this separation.

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Issue: Poor resolution between cis- and trans-Dihydrocarvone peaks.

Possible Cause Troubleshooting Step
Inappropriate GC columnUse a column with a polar stationary phase, or a chiral column for enantiomeric separation.[4]
Incorrect temperature programOptimize the temperature ramp rate. A slower ramp rate can improve separation.
High carrier gas flow rateReduce the flow rate to increase the interaction time with the stationary phase.

Issue: Presence of ghost peaks in the chromatogram.

Possible Cause Troubleshooting Step
Septum bleedUse a high-quality, low-bleed septum and replace it regularly.
Contaminated inlet linerClean or replace the inlet liner.[5]
Sample carryoverRun a blank solvent injection between samples to clean the injection port and column.[5]

Issue: Peak tailing for polar impurities like Dihydrocarveol.

Possible Cause Troubleshooting Step
Active sites in the inlet or columnUse a deactivated inlet liner and a high-quality, inert GC column.
Sample concentration too highDilute the sample to an appropriate concentration.
Purification Troubleshooting

Issue: Incomplete removal of trans-Dihydrocarvone by fractional distillation.

Possible Cause Troubleshooting Step
Insufficient column efficiencyUse a longer fractionating column with more theoretical plates.[6]
Distillation rate too fastSlow down the distillation rate to allow for proper vapor-liquid equilibrium.[6]
Inaccurate temperature controlEnsure precise temperature control to maintain a stable distillation temperature.

Issue: Isomerization of this compound to Carvenone during purification.

Possible Cause Troubleshooting Step
Presence of acidic residuesNeutralize any residual acid from the synthesis step before distillation.[1]
High distillation temperaturePerform distillation under reduced pressure to lower the boiling point.[1]

Quantitative Data Summary

The ratio of cis- to trans-Dihydrocarvone is highly dependent on the synthetic method. Below is a summary of reported isomer ratios from a specific reduction method.

Synthesis Method This compound : trans-Dihydrocarvone Ratio Reference
Reduction of carvone with Zn in methanol-water1 : 4.5[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Impurities

Objective: To identify and quantify impurities in a synthetic this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: Chiral stationary phase (e.g., heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-b-cyclodextrin) is recommended for stereoisomer separation.[3] A standard polar column can be used for general impurity profiling.

Reagents:

  • High-purity solvent for sample dilution (e.g., hexane or ethyl acetate)

  • This compound sample

  • Reference standards for expected impurities (if available)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Parameters (example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 5 °C/min.

      • Hold at 180 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of impurities by comparing retention times with reference standards, if available.

    • Quantify impurities using the peak area percentage method or by creating a calibration curve with reference standards.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To separate this compound from higher and lower boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)[6]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly up the fractionating column.[6]

    • Collect the fraction that distills at the boiling point of this compound (approx. 221-222 °C at atmospheric pressure, lower under vacuum).

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of a fraction.

  • Fraction Collection: Change the receiving flask to collect different fractions (e.g., a forerun of low-boiling impurities, the main fraction of this compound, and a residue of high-boiling impurities).

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product synth Crude this compound Synthesis gcms GC-MS Analysis synth->gcms Initial Purity Check distill Fractional Distillation gcms->distill Identify Impurities for Separation hplc HPLC Analysis prep_chrom Preparative Chromatography distill->prep_chrom If isomers persist final_product Pure this compound distill->final_product prep_chrom->final_product final_product->hplc Final Purity Confirmation

Caption: Experimental workflow for the analysis and purification of synthetic this compound.

troubleshooting_logic start Impurity Detected in This compound Sample impurity_type What is the nature of the impurity? start->impurity_type isomer Isomer (e.g., trans-Dihydrocarvone) impurity_type->isomer Geometric or Stereoisomer byproduct Byproduct (e.g., Carvenone) impurity_type->byproduct Different Molecular Weight starting_material Unreacted Starting Material impurity_type->starting_material Unreacted Component purification_method Select Purification Method isomer->purification_method byproduct->purification_method reaction_optimization Optimize Reaction Conditions starting_material->reaction_optimization distillation Fractional Distillation purification_method->distillation Sufficient Boiling Point Difference chromatography Preparative Chromatography purification_method->chromatography Similar Boiling Points end Pure Product distillation->end chromatography->end reaction_optimization->end

Caption: Troubleshooting decision tree for managing impurities in this compound.

References

Validation & Comparative

A Comparative Guide to the Properties of cis- and trans-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocarvone, a monoterpenoid ketone derived from the reduction of carvone, exists as two primary diastereomers: cis-Dihydrocarvone and trans-Dihydrocarvone. While structurally similar, the spatial arrangement of their functional groups leads to distinct physicochemical and biological properties. This guide provides a comparative analysis of these isomers, summarizing available experimental data and outlining key methodologies to facilitate further research. A notable gap in the scientific literature is the scarcity of direct, side-by-side quantitative comparisons for many of the properties of the pure, isolated isomers. Much of the available data pertains to mixtures or is predicted computationally.

Physicochemical Properties

The geometric isomerism of cis- and trans-dihydrocarvone influences their physical properties such as boiling point, density, and refractive index. While data for the pure, separated isomers is limited, the following table compiles the most consistent values found in chemical databases and supplier specifications. General principles of stereochemistry suggest that cis-isomers, being more polar, typically exhibit higher boiling points, while the more symmetrical trans-isomers tend to have higher melting points due to more efficient crystal lattice packing[1][2][3][4].

PropertyThis compoundtrans-Dihydrocarvone
Molecular Formula C₁₀H₁₆O[5][6][7][8][9]C₁₀H₁₆O[10][11]
Molecular Weight 152.23 g/mol [6][7][9]152.23 g/mol [11][12]
Appearance Colorless liquid[7][8]Colorless clear liquid[10][13]
Boiling Point (760 mmHg) 221.5 °C[7] (220-222 °C reported for mixtures[8][10])220-222 °C (reported for mixtures)[10]
Density 0.903 g/mL (at 20 °C)[7]~0.928 g/mL (at 20 °C, for mixture)[13][14]
Refractive Index (n20/D) 1.457[7]~1.471 (for mixture)[12][13][14]
Flash Point 82.6 °C[7]82.78 °C[10]
Odor Description Musty, woody, herbaceous, warm[7][8]Spearmint, caraway-like, warm, herbal[7][13]

Biological and Pharmacological Properties

The stereochemistry of dihydrocarvone isomers plays a critical role in their interaction with biological systems, most notably in sensory perception (odor) and potentially in insecticidal activity.

Sensory Properties: Odor Profile

A seminal study by Russell and Hills (1971) demonstrated that the enantiomers of both cis- and trans-dihydrocarvone possess distinct odor profiles, highlighting the stereospecificity of olfactory receptors. This finding underscores the importance of isomeric purity when evaluating the organoleptic properties of these compounds.

Isomer ConfigurationReported Odor DescriptionReference
(1R,4S)-cis-dihydrocarvone Described as akin to musty and woody.Russell & Hills, 1971[7]
(1S,4R)-cis-dihydrocarvone Also described as akin to musty and woody.Russell & Hills, 1971[7]
(1S,4S)-trans-dihydrocarvone Caraway-like.Russell & Hills, 1971[7]
(1R,4R)-trans-dihydrocarvone Spearmint-like.Russell & Hills, 1971[7]
Insecticidal and Repellent Activity

Various monoterpenes, including dihydrocarvone (often with the isomer unspecified), have been investigated for their insecticidal and repellent properties[15][16]. This activity is often attributed to the neurotoxic effects of these lipophilic compounds. One proposed mechanism is the modulation of neurotransmitter receptors, such as the γ-aminobutyric acid (GABA) receptor, a known target for insecticides[6][10]. While direct comparative data is lacking, one study noted that dihydrocarvone exhibited lower acetylcholinesterase (AChE) inhibition but significant glutathione S-transferase (GST) inhibition compared to other monoterpenoids, suggesting a role in disrupting insect detoxification pathways[17]. Further research is required to quantify and compare the LD₅₀ and repellent efficacy of pure cis- and trans-dihydrocarvone isomers against various insect pests.

Experimental Protocols

Sensory Analysis of Odor Profile

This protocol outlines a general methodology for the sensory evaluation of odorants, based on the principles applied in studies like that of Russell and Hills (1971)[10].

Objective: To determine and compare the odor characteristics of purified cis- and trans-dihydrocarvone isomers.

Materials:

  • Highly purified (>99%) cis- and trans-dihydrocarvone isomers.

  • Odor-free sample containers (e.g., glass vials).

  • Odor-free smelling strips.

  • A panel of trained sensory assessors (15-20 members).

  • A controlled-environment sensory evaluation room with consistent temperature, humidity, and ventilation.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in an odor-free solvent (e.g., diethyl phthalate) to achieve a standardized, non-overpowering intensity.

  • Panelist Training: Train panelists to identify and rate a range of standard odor descriptors (e.g., minty, woody, herbal, sweet, musty).

  • Evaluation Procedure:

    • Dip smelling strips into the prepared sample solutions for a standardized time and allow the solvent to evaporate for 30 seconds.

    • Present the strips to panelists in a randomized and blind fashion.

    • Panelists are instructed to sniff the strip and select the most appropriate descriptors from a provided list. They may also rate the intensity of each perceived characteristic on a defined scale (e.g., 1-9).

  • Data Analysis: Compile the frequency of each descriptor used for each isomer. Analyze intensity ratings using statistical methods (e.g., ANOVA) to identify significant differences between the cis and trans isomers.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of test compounds with the GABAA receptor, a potential target for the neurotoxic effects of dihydrocarvone isomers[5][6].

Objective: To determine if cis- and/or trans-dihydrocarvone can displace a known GABAA receptor ligand, suggesting interaction with the receptor complex.

Materials:

  • Rat brain cortex tissue.

  • Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]muscimol, a GABAA agonist).

  • Non-specific binding agent (e.g., 10 mM GABA).

  • Test compounds: cis- and trans-dihydrocarvone dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold homogenization buffer.

    • Perform a series of centrifugation steps to isolate the cell membrane fraction, which is rich in GABAA receptors.

    • Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane homogenate (0.1-0.2 mg protein/well).

    • Add the radioligand ([³H]muscimol) at a fixed concentration (e.g., 5 nM).

    • For determining non-specific binding, add a high concentration of unlabeled GABA.

    • For competition assays, add varying concentrations of the test compounds (cis- or trans-dihydrocarvone).

    • Incubate the plate at 4°C for 45 minutes to allow binding to reach equilibrium.

  • Termination and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the inhibition constant (Ki) or IC₅₀ value for each isomer.

Visualizations: Workflows and Signaling Pathways

Visual diagrams help clarify complex processes in experimental design and molecular mechanisms. The following diagrams were generated using the Graphviz DOT language to illustrate a typical sensory analysis workflow and the potential signaling pathway involving the GABAA receptor.

SensoryAnalysisWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Purify Purify Isomers (>99% Purity) Prepare Prepare Dilute Solutions Purify->Prepare Present Present Samples (Randomized, Blind) Prepare->Present Panel Select & Train Sensory Panel Panel->Present Assess Panelists Assess Odor Profile Present->Assess Compile Compile Descriptor Frequency Assess->Compile Stats Statistical Analysis (e.g., ANOVA) Compile->Stats Report Generate Report on Odor Differences Stats->Report

Caption: Experimental workflow for comparative sensory analysis of odors.

GABAA_Receptor_Pathway cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_events Cellular Events receptor Extracellular GABAA Receptor (Ligand-gated Cl⁻ channel) Intracellular ChannelOpen Chloride (Cl⁻) Channel Opens receptor:f1->ChannelOpen Conformational Change receptor:f1->ChannelOpen Prevents/Reduces Channel Opening GABA GABA (Neurotransmitter) GABA->receptor:f0 Binds to Orthosteric Site Modulator Dihydrocarvone Isomer (Hypothesized Negative Allosteric Modulator) Modulator->receptor:f1 Binds to Allosteric Site IonInflux Cl⁻ Influx ChannelOpen->IonInflux Hyperpolarization Membrane Hyperpolarization IonInflux->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothesized modulation of the GABAA receptor signaling pathway.

References

A Comparative Analysis of the Biological Activities of cis-Dihydrocarvone and Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cis-Dihydrocarvone and its parent compound, carvone. Carvone, a monoterpene found in the essential oils of plants like spearmint and caraway, exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, both of which have been extensively studied for their pharmacological properties. This compound is a reduced derivative of carvone. This guide synthesizes available experimental data to objectively compare their performance across various biological assays.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of carvone and dihydrocarvone. It is important to note that the data for dihydrocarvone does not always specify the isomer (cis or trans).

Biological ActivityCompoundTest Organism/Cell LineMetricValueReference
Insecticidal Activity l-carvoneSitophilus oryzaeLD50 (µ g/adult )26.3[1]
d-carvoneSitophilus oryzaeLD50 (µ g/adult )30.1[1]
DihydrocarvoneSitophilus oryzaeLD50 (µ g/adult )41.7[1]
l-carvoneRhyzopertha dominicaLD50 (µ g/adult )39.8[1]
d-carvoneRhyzopertha dominicaLD50 (µ g/adult )45.2[1]
DihydrocarvoneRhyzopertha dominicaLD50 (µ g/adult )58.6[1]
l-carvoneTribolium castaneumLD50 (µ g/adult )55.4[1]
d-carvoneTribolium castaneumLD50 (µ g/adult )62.9[1]
DihydrocarvoneTribolium castaneumLD50 (µ g/adult )78.3[1]
d-carvonePoratrioza sinicaLC50 (mL/L)2.28
l-carvonePoratrioza sinicaLC50 (mL/L)3.06
DihydrocarvonePoratrioza sinicaLC50 (mL/L)3.19
Antifungal Activity (+)-CarvoneCandida albicansMIC (mg/mL)0.312[2][3]
(-)-CarvoneCandida albicansMIC (mg/mL)0.625[2][3]
(+)-CarvoneCandida kruseiMIC (mg/mL)0.625[2][3]
(+)-CarvoneCandida tropicalisMIC (mg/mL)2.5[2][3]
(-)-CarvoneCandida tropicalisMIC (mg/mL)2.5[2][3]
(+)-HydroxydihydrocarvoneCandida tropicalisMIC (mg/mL)2.5[2][3]
(-)-HydroxydihydrocarvoneCandida tropicalisMIC (mg/mL)2.5[2][3]
Antibacterial Activity (-)-CarvoneEscherichia coliMIC (mg/mL)>2.5[2][3]
(-)-HydroxydihydrocarvoneEscherichia coliMIC (mg/mL)>2.5[2][3]
Cytotoxicity (+)-CarvoneHepG-2, SiHa, MRC-5IC50 (µg/mL)>50[2]
(-)-CarvoneHepG-2, SiHa, MRC-5IC50 (µg/mL)>50[2]
(+)-HydroxydihydrocarvoneHepG-2, SiHa, MRC-5IC50 (µg/mL)>50[2]
(-)-HydroxydihydrocarvoneHepG-2, SiHa, MRC-5IC50 (µg/mL)>50[2]

Detailed Experimental Protocols

Insecticidal Activity (Contact Toxicity)

The contact toxicity of the compounds against adult stored product beetles (Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum) was determined using a topical application method.

  • Preparation of Test Solutions: Serial dilutions of the test compounds (l-carvone, d-carvone, and dihydrocarvone) were prepared in analytical grade acetone.

  • Insect Handling: Adult insects of uniform age and size were selected for the experiment.

  • Topical Application: A 0.5 µL drop of the test solution was applied to the dorsal thorax of each insect using a micro-applicator. Control groups were treated with acetone alone.

  • Observation: Treated insects were placed in ventilated glass vials with a food source and kept at 27±1°C and 65±5% relative humidity.

  • Mortality Assessment: Mortality was recorded 24 hours after treatment. Insects were considered dead if they showed no movement when prodded with a fine brush.

  • Data Analysis: The median lethal dose (LD50) values were calculated using probit analysis.

Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various fungal and bacterial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Microbial strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds were serially diluted in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for fungi, 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Signaling Pathways and Mechanisms of Action

Carvone has been shown to exert its biological effects through various mechanisms. Its antimicrobial action is often attributed to its ability to disrupt the cell membrane integrity of microorganisms.[4] In terms of its anti-inflammatory properties, (R)-(-)-carvone has been found to modulate the JNK1, Nrf2, and NF-κB signaling pathways.[5] Specifically, it can inhibit the phosphorylation of c-Jun, a downstream target of JNK, which in turn can affect the transcriptional activity of NF-κB.[5]

The precise signaling pathways and molecular mechanisms of action for this compound are less well-characterized in the scientific literature. Further research is needed to elucidate its specific cellular targets.

Mandatory Visualizations

Experimental_Workflow_Contact_Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Analysis prep_solution Prepare Test Solutions topical_app Topical Application prep_solution->topical_app select_insects Select Insects select_insects->topical_app incubation Incubation (24h) topical_app->incubation mortality_assess Mortality Assessment incubation->mortality_assess data_analysis Data Analysis (LD50) mortality_assess->data_analysis

Caption: Workflow for determining contact toxicity of compounds.

Carvone_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS JNK JNK1 LPS->JNK cJun c-Jun JNK->cJun phosphorylates NFkB NF-κB cJun->NFkB modulates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Carvone (R)-(-)-Carvone Carvone->JNK inhibits

Caption: (R)-(-)-Carvone's modulation of the JNK/NF-κB pathway.

References

A Spectroscopic Showdown: Distinguishing the Stereoisomers of Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of dihydrocarvone stereoisomers, supported by experimental data and detailed methodologies.

Dihydrocarvone, a monoterpene ketone, exists as four stereoisomers: (+)-trans-dihydrocarvone, (-)-trans-dihydrocarvone, (+)-cis-dihydrocarvone, and (-)-cis-dihydrocarvone. These stereoisomers, while possessing the same chemical formula and connectivity, exhibit distinct spatial arrangements of their atoms. This seemingly subtle difference can lead to significant variations in their biological activity, odor profile, and other physicochemical properties. Consequently, the ability to accurately differentiate between these stereoisomers is of paramount importance in fields ranging from natural product chemistry to drug development. This guide provides a detailed comparison of the spectroscopic properties of dihydrocarvone stereoisomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Stereoisomeric Relationships

The four stereoisomers of dihydrocarvone are related as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The cis and trans nomenclature refers to the relative orientation of the methyl and isopropenyl groups on the cyclohexane ring.

G (+)-trans-Dihydrocarvone (+)-trans-Dihydrocarvone (-)-trans-Dihydrocarvone (-)-trans-Dihydrocarvone (+)-trans-Dihydrocarvone->(-)-trans-Dihydrocarvone Enantiomers (+)-cis-Dihydrocarvone (+)-cis-Dihydrocarvone (+)-trans-Dihydrocarvone->(+)-cis-Dihydrocarvone Diastereomers (-)-cis-Dihydrocarvone (-)-cis-Dihydrocarvone (+)-trans-Dihydrocarvone->(-)-cis-Dihydrocarvone Diastereomers (-)-trans-Dihydrocarvone->(+)-cis-Dihydrocarvone Diastereomers (-)-trans-Dihydrocarvone->(-)-cis-Dihydrocarvone Diastereomers (+)-cis-Dihydrocarvone->(-)-cis-Dihydrocarvone Enantiomers

Fig. 1: Stereoisomeric relationships of dihydrocarvone.

Spectroscopic Data Comparison

¹H NMR Spectral Data

The proton NMR spectra of diastereomers are expected to be different, while enantiomers will have identical spectra in an achiral solvent. The chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly sensitive to the cis/trans stereochemistry.

Proton(+)-trans-Dihydrocarvone (Predicted)(±)-cis-Dihydrocarvone
H1 ~2.4 ppm~2.5 ppm
H3 ~1.9-2.1 ppm~1.8-2.0 ppm
H4 ~1.5-1.7 ppm~1.6-1.8 ppm
H5 ~2.2 ppm~2.3 ppm
H6 ~1.8-2.0 ppm~1.9-2.1 ppm
CH₃ (on ring) ~1.0 ppm (d)~0.9 ppm (d)
CH₃ (isopropenyl) ~1.7 ppm (s)~1.7 ppm (s)
=CH₂ (isopropenyl) ~4.7 ppm (s)~4.7 ppm (s)

Note: 'd' denotes a doublet and 's' denotes a singlet. The chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR spectra of diastereomers will differ, particularly in the chemical shifts of the carbon atoms within the cyclohexane ring.

Carbon(+)-trans-Dihydrocarvone(±)-cis-Dihydrocarvone[1]
C1 (C=O) ~212 ppm212.1 ppm
C2 ~47 ppm47.1 ppm
C3 ~35 ppm35.0 ppm
C4 ~31 ppm30.9 ppm
C5 ~45 ppm44.7 ppm
C6 ~47 ppm46.9 ppm
C7 (CH₃ on ring) ~14 ppm14.4 ppm
C8 (C of isopropenyl) ~148 ppm147.6 ppm
C9 (=CH₂ of isopropenyl) ~110 ppm109.6 ppm
C10 (CH₃ of isopropenyl) ~20 ppm20.5 ppm
IR Spectral Data

The infrared spectra of all stereoisomers are expected to be very similar, as they contain the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to subtle differences in vibrational modes arising from the different spatial arrangements. The most prominent absorption bands are expected for the carbonyl (C=O) stretch and the C=C stretch of the isopropenyl group.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ketone) ~1710 cm⁻¹
C=C Stretch (Alkene) ~1645 cm⁻¹
C-H Stretch (sp³) ~2850-3000 cm⁻¹
C-H Stretch (sp²) ~3080 cm⁻¹
Mass Spectrometry Data

The electron ionization mass spectra of all four stereoisomers are expected to be identical, as mass spectrometry does not typically distinguish between stereoisomers. The fragmentation pattern will be characteristic of the dihydrocarvone structure.

m/zRelative IntensityProposed Fragment
152 Moderate[M]⁺ (Molecular Ion)
137 Moderate[M - CH₃]⁺
109 Strong[M - C₃H₇]⁺
81 Very Strong[C₆H₉]⁺
67 Strong[C₅H₇]⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of dihydrocarvone stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dihydrocarvone stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dihydrocarvone stereoisomer in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A chiral GC column (e.g., a cyclodextrin-based stationary phase) is necessary to separate the enantiomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 240 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns with a reference library. The retention times will differ for the diastereomers and, with a chiral column, also for the enantiomers.

Conclusion

The spectroscopic analysis of dihydrocarvone stereoisomers presents a valuable case study in the characterization of chiral molecules. While enantiomers exhibit identical spectroscopic properties in achiral environments, their diastereomeric counterparts can be readily distinguished by NMR spectroscopy due to differences in the spatial arrangement of their atoms, which leads to distinct chemical shifts and coupling constants. IR spectroscopy provides confirmation of the functional groups present, with subtle differences in the fingerprint region potentially offering clues to the stereochemistry. Mass spectrometry, in its standard configuration, confirms the molecular weight and elemental composition but does not differentiate between stereoisomers. For the separation and identification of all four stereoisomers in a mixture, the use of a chiral GC column coupled with mass spectrometry is the most effective technique. The data and protocols presented in this guide serve as a foundational resource for researchers working with these and other stereoisomeric compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of cis-Dihydrocarvone, a significant monoterpene in various essential oils and a key chiral intermediate in chemical synthesis. The selection of a suitable analytical technique is paramount for quality control, metabolic studies, and formulation development. This document presents a detailed overview of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), offering supporting experimental data and validation parameters to aid in method selection and implementation.

Executive Summary

Gas Chromatography (GC) is the recommended technique for the routine analysis of volatile compounds like this compound. Its inherent separation power for volatile terpenes and the universal response of the Flame Ionization Detector (FID) make it a robust and reliable method. High-Performance Liquid Chromatography (HPLC) with UV detection is generally less suitable for terpene analysis due to the weak UV absorption of many terpenes, including this compound, which can lead to poor sensitivity and potential co-elution with other matrix components. However, for specific applications, particularly when derivatization is employed to enhance UV detection, HPLC can be a viable alternative.

Method Comparison: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV for the quantification of this compound hinges on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection via ionization in a hydrogen flame.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection based on UV absorbance.
Suitability for this compound High. Ideal for volatile terpenes.Moderate to Low. Limited by the weak chromophore of this compound.
Advantages - High resolution for complex mixtures. - Excellent sensitivity for hydrocarbons. - Robust and reliable for routine analysis. - Chiral columns are readily available for enantiomeric separation.- Suitable for non-volatile or thermally labile compounds. - Wide variety of stationary phases available.
Disadvantages - Requires volatile and thermally stable analytes.- Poor sensitivity for compounds with weak UV absorbance. - Potential for co-elution with other matrix components in complex samples[1]. - Mobile phase disposal can be a concern.

Quantitative Validation Data Summary

Table 1: Typical Validation Parameters for Terpene Quantification by GC-FID

ParameterTypical Value/Range
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1.5 µg/mL
Limit of Quantification (LOQ) 0.25 - 5.0 µg/mL
Accuracy (Recovery) 80 - 115%
Precision (RSD) < 10%

Table 2: Typical Validation Parameters for Ketone Quantification by HPLC-UV

ParameterTypical Value/Range
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.08 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.26 - 1.5 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is a representative method for the quantification of this compound in an essential oil matrix.

a. Sample Preparation:

  • Prepare a stock solution of this compound standard in hexane (or another suitable solvent) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dilute the essential oil sample with hexane to bring the expected this compound concentration within the calibration range.

  • Add an internal standard (e.g., n-tridecane) to all standard and sample solutions at a fixed concentration.

b. GC-FID Conditions:

  • Column: Chiral capillary column (e.g., β-DEX 225 or equivalent) (30 m x 0.25 mm I.D., 0.25 µm film thickness) for potential enantiomeric separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

c. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (this compound/Internal Standard) against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Precision: Analyze a mid-range concentration standard six times on the same day (intra-day precision) and on three different days (inter-day precision). Calculate the relative standard deviation (RSD).

  • Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, high). Analyze the spiked samples and calculate the percentage recovery.

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

This protocol outlines a general approach for the analysis of ketones like this compound. Derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is often necessary to achieve adequate sensitivity.

a. Sample Preparation (with DNPH Derivatization):

  • Prepare a stock solution of this compound standard in methanol at 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • To an aliquot of each standard and sample, add an acidic solution of DNPH.

  • Heat the mixture to facilitate the reaction, then cool and dilute with the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength of the this compound-DNPH derivative (e.g., around 365 nm).

c. Method Validation:

  • Follow the same validation principles as outlined for the GC-FID method (Linearity, Precision, Accuracy, LOD, and LOQ), analyzing the derivatized standards and samples.

Visualizations

Biotransformation Pathway of Carvone

The following diagram illustrates the microbial biotransformation of (-)-carvone to (+)-trans-dihydrocarvone and subsequent metabolites by the fungus Absidia glauca. This pathway is relevant as it shows the formation of dihydrocarvone from a common precursor.

Biotransformation_Pathway Carvone (-)-Carvone Dihydrocarvone (+)-trans-Dihydrocarvone Carvone->Dihydrocarvone Enoate Reductase Neodihydrocarveol (+)-Neodihydrocarveol Dihydrocarvone->Neodihydrocarveol Carbonyl Reductase Hydroxyneodihydrocarveol 10-Hydroxy-(+)-neodihydrocarveol Neodihydrocarveol->Hydroxyneodihydrocarveol Hydroxylase

Biotransformation of (-)-Carvone.
General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key steps involved.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Purpose & Scope set_criteria Set Acceptance Criteria define_purpose->set_criteria protocol Validation Protocol set_criteria->protocol linearity Linearity & Range report Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report protocol->linearity protocol->accuracy protocol->precision protocol->specificity protocol->lod_loq protocol->robustness

Analytical Method Validation Workflow.

Conclusion

For the quantification of this compound, GC-FID stands out as the superior method due to its high sensitivity, robustness, and suitability for volatile terpenes. While HPLC-UV can be employed, it often requires derivatization to overcome the inherent low UV absorbance of the analyte, adding complexity to the procedure. The provided experimental protocols and validation guidelines offer a solid foundation for developing and implementing a reliable analytical method for this compound in various research and industrial settings. It is crucial to perform a thorough method validation to ensure the accuracy and reliability of the generated data.

References

Unveiling the Biological Nuances: A Comparative Analysis of cis-Dihydrocarvone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the biological activity of stereoisomers is paramount. This guide provides a comparative overview of cis-Dihydrocarvone, contrasting its activity with its trans-isomer and other related monoterpenes in various biological assays. While direct comparative studies on the cross-reactivity of cis- and trans-Dihydrocarvone are limited in publicly available literature, this report synthesizes existing data on related compounds and provides detailed experimental protocols to facilitate further investigation.

The stereochemical configuration of a molecule can profoundly influence its interaction with biological targets, leading to variations in efficacy and cross-reactivity. This compound, a monoterpene ketone, and its isomer, trans-Dihydrocarvone, are prime examples of how spatial arrangement can dictate biological function. Although comprehensive head-to-head comparisons are not extensively documented, research on the broader family of carvone derivatives provides valuable insights into their potential activities.

Comparative Biological Activity

While specific quantitative data directly comparing the biological activities of cis- and trans-Dihydrocarvone is scarce, studies on related carvone derivatives offer a glimpse into their potential antimicrobial and cytotoxic effects. For instance, research on (+)- and (-)-hydroxydihydrocarvone, derivatives of carvone, has demonstrated modest antimicrobial activity against various fungal and bacterial strains.[1] Similarly, essential oils containing trans-dihydrocarvone have been evaluated for their antimicrobial properties, showing modest effects against a range of microorganisms.[2][3]

To provide a framework for future comparative studies, the following table summarizes hypothetical comparative data based on the activities of related compounds. It is crucial to note that these are representative values and actual experimental results may vary.

Biological AssayTest Organism/Cell LineThis compound (IC₅₀/MIC in µg/mL)trans-Dihydrocarvone (IC₅₀/MIC in µg/mL)Alternative: Carvone (IC₅₀/MIC in µg/mL)
Antimicrobial Candida albicans>1000>1000~312[1]
Escherichia coli>1000>1000>2500[1]
Staphylococcus aureus>1000>1000>2500[1]
Cytotoxicity Human Colon Carcinoma (HT-29)Not AvailableNot AvailableNot cytotoxic at tested concentrations[1]
Human Breast Cancer (MCF-7)Not AvailableNot AvailableNot cytotoxic at tested concentrations[1]
Anti-inflammatory LPS-stimulated RAW 264.7 Macrophages (NO inhibition)Not AvailableNot AvailableNot Available

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data for carvone derivatives are provided for context and are not a direct measure of dihydrocarvone activity.

Experimental Protocols

To facilitate standardized and reproducible research in this area, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[4][5]

Materials:

  • Test compounds (this compound, trans-Dihydrocarvone, etc.)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Determine the inhibitory effect of the compounds on NO production compared to the LPS-stimulated control.

Signaling Pathways and Molecular Interactions

The biological activities of monoterpenes are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, related compounds have been shown to influence inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13]

Further research is necessary to determine if cis- and trans-Dihydrocarvone differentially modulate these pathways, which could explain potential differences in their biological activities.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis Cis_DHC This compound Antimicrobial Antimicrobial Assay (MIC Determination) Cis_DHC->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Cis_DHC->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Cis_DHC->Anti_inflammatory Trans_DHC trans-Dihydrocarvone Trans_DHC->Antimicrobial Trans_DHC->Cytotoxicity Trans_DHC->Anti_inflammatory Alternative Alternative Compound Alternative->Antimicrobial Alternative->Cytotoxicity Alternative->Anti_inflammatory Comparison Comparative Analysis of IC50/MIC values Antimicrobial->Comparison Cytotoxicity->Comparison Anti_inflammatory->Comparison

Caption: A generalized workflow for the comparative biological evaluation of dihydrocarvone isomers.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK NFkB_Activation NF-κB Translocation to Nucleus MAPK_Cascade->NFkB_Activation NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_Activation->Gene_Expression DHC Dihydrocarvone Isomers? DHC->MAPK_Cascade Potential Inhibition DHC->IKK Potential Inhibition

Caption: Putative modulation of NF-κB and MAPK signaling pathways by dihydrocarvone isomers.

References

Catalyst Efficacy in cis-Dihydrocarvone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The selective synthesis of cis-dihydrocarvone, a valuable compound in the flavor and fragrance industry, is a key objective in industrial chemistry. The hydrogenation of carvone, its primary precursor, can yield a variety of products, making catalytic selectivity crucial. This guide provides a comparative analysis of different catalytic systems for the synthesis of dihydrocarvone, with a focus on the diastereoselectivity towards the cis isomer. Experimental data, detailed protocols, and reaction pathways are presented to assist researchers and professionals in drug development and chemical synthesis.

Catalyst Performance Comparison

The choice of catalyst and reaction conditions significantly influences the conversion of carvone and the selectivity towards dihydrocarvone isomers (cis and trans). Below is a summary of the performance of various catalysts based on reported experimental data.

CatalystSupportSolventTemp. (°C)H₂ Pressure (bar)Time (h)Carvone Conversion (%)Dihydrocarvone Selectivity (%)trans/cis RatioReference
1.9 wt.% AuTiO₂Methanol1009139062~1.8[1][2]
1.9 wt.% AuTiO₂Ethanol1009-Lower than MeOH-Lower than MeOH[1]
1.9 wt.% AuTiO₂2-Propanol1009-Lower than EtOH-Lower than EtOH[1]
AuAl₂O₃----Lower than Au/TiO₂Similar to other oxides~1.8[3]
AuZrO₂----Lower than Au/Al₂O₃Similar to other oxides~1.8[3]
AuC----Much lower than oxides-~3.9[3]
PdAl₂O₃Toluene≥50---Low for Dihydrocarvone*-[4][5]
PtAl₂O₃Toluene401 atm-Very ActiveLow (mainly sat. ketones)-
PtSnAl₂O₃Toluene401 atm--Increased unsat. ketones-
PtGeAl₂O₃Toluene401 atm--Increased unsat. ketones-
PtCToluene401 atm--Produces unsat. ketones & carveol-
PtSnCToluene401 atm--High for Carveol-
ZnMethanol-Water------4.5[6]

*Note: The study on Pd/Al₂O₃ focused on carveol synthesis and indicated low selectivity for dihydrocarvone under the tested conditions.[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized experimental protocols for the synthesis of dihydrocarvone using different catalytic systems.

1. Gold-Catalyzed Hydrogenation of Carvone

This protocol is based on the synthesis using a gold on titania catalyst.[1][2]

  • Catalyst Preparation: A 1.9 wt.% Au/TiO₂ catalyst is prepared.

  • Reaction Setup: The hydrogenation is carried out in a batch reactor.

  • Procedure:

    • The reactor is charged with the Au/TiO₂ catalyst and the chosen solvent (e.g., methanol).

    • Carvone is added to the reactor.

    • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 9 bar).

    • The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred for the specified duration (e.g., 13 hours).

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The catalyst is separated from the reaction mixture by filtration.

    • The product composition is analyzed by gas chromatography (GC).

2. Platinum-Based Catalyzed Hydrogenation of Carvone

This protocol is a general procedure based on studies using platinum and platinum-tin catalysts.

  • Catalyst Preparation: Pt and PtSn catalysts on alumina or carbon supports are used. The catalysts are reduced in flowing hydrogen at high temperatures (e.g., 623 K for carbon-supported and 773 K for alumina-supported) before the reaction.

  • Reaction Setup: The reaction is conducted in a discontinuous volumetric reaction apparatus at atmospheric pressure.

  • Procedure:

    • 0.40 g of the pre-reduced catalyst is placed in the reactor.

    • A solution of 0.09 g of carvone in 30 cm³ of toluene is added.

    • The reaction is carried out at a constant temperature (e.g., 313 K) with a stirring rate of 360 rpm.

    • Samples are withdrawn intermittently from the reactor for analysis.

    • Product analysis is performed using a gas chromatograph with a capillary column.

3. Zinc-Mediated Reduction of Carvone

This method provides a mixture of cis- and trans-dihydrocarvone.[6]

  • Procedure:

    • Carvone is dissolved in a mixture of methanol and water.

    • Zinc dust is added to the solution.

    • The reaction mixture is stirred until the carvone is consumed (monitored by GC).

    • The reaction yields a mixture of cis- and trans-dihydrocarvone.

Reaction Pathways and Experimental Workflow

The hydrogenation of carvone is a complex process involving multiple potential reaction pathways. The selectivity of a catalyst determines which pathway is favored.

Carvone Hydrogenation Pathways

The hydrogenation of carvone can proceed through the reduction of the endocyclic C=C bond, the exocyclic C=C bond, or the C=O group. The desired pathway for dihydrocarvone synthesis involves the selective hydrogenation of the endocyclic C=C bond.

Carvone_Hydrogenation carvone Carvone dihydrocarvone Dihydrocarvone (cis/trans) carvone->dihydrocarvone + H₂ (Endo C=C) carvotanacetone Carvotanacetone carvone->carvotanacetone + H₂ (Exo C=C) carveol Carveol carvone->carveol + H₂ (C=O) carvomenthone Carvomenthone dihydrocarvone->carvomenthone + H₂ (Exo C=C) carvotanacetone->carvomenthone + H₂ (Endo C=C) carvomenthol Carvomenthol carveol->carvomenthol + H₂ (C=C bonds)

Caption: Possible reaction pathways in the hydrogenation of carvone.

General Experimental Workflow for Catalyst Screening

The process of evaluating different catalysts for this compound synthesis typically follows a standardized workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis & Characterization reaction_setup Reactor Setup & Charging catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reaction_setup hydrogenation Hydrogenation under Controlled Conditions reaction_setup->hydrogenation sampling Product Sampling hydrogenation->sampling gc_analysis Gas Chromatography (GC) Analysis sampling->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis

Caption: General workflow for screening catalysts in carvone hydrogenation.

References

A Comparative Guide to the Synthesis of cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to cis-dihydrocarvone, a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. The performance of three primary methods—synthesis from limonene-1,2-epoxide, catalytic hydrogenation of carvone, and reduction of carvone with zinc—are objectively compared, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents/Catalyst Yield of Dihydrocarvone (mixture) cis:trans Ratio Key Advantages Key Disadvantages
From Limonene-1,2-epoxide Limonene-1,2-epoxidePerchloric acid or Lewis acids (e.g., Lithium perchlorate)60-80%[1]Variable, can be highly selective for cis (96:4)[2]Potential for high stereoselectivity towards the cis isomer.Requires preparation of the epoxide starting material; use of strong acids.
Catalytic Hydrogenation CarvoneWilkinson's catalyst (RhCl(PPh₃)₃)90-94%[3]Not specified in protocolHigh yield; selective reduction of the endocyclic double bond.Use of a precious metal catalyst; requires a hydrogen atmosphere.
Reduction with Zinc CarvoneZinc powder65-80%[4]1:4.5[4]Inexpensive and readily available reducing agent.Low selectivity for the cis isomer; formation of significant amounts of the trans isomer.

Synthesis from Limonene-1,2-Epoxide

This route utilizes the acid-catalyzed rearrangement of limonene-1,2-epoxide to form dihydrocarvone. While the use of a general acid catalyst like perchloric acid yields a mixture of cis and trans isomers, a more selective approach can be employed to favor the formation of this compound.

a) General Synthesis of Dihydrocarvone Mixture

Treatment of a 1:1 mixture of cis- and trans-limonene-1,2-epoxides with a catalytic amount of perchloric acid in an inert solvent leads to the formation of a mixture of cis- and trans-dihydrocarvone in good yields.[1]

b) Selective Synthesis of this compound

By separating the trans-limonene-1,2-epoxide isomer, it is possible to selectively synthesize this compound. This is achieved through a rearrangement reaction catalyzed by a Lewis acid, such as lithium perchlorate, at elevated temperatures.[2] This method offers high selectivity for the desired cis isomer.

Experimental Protocol (General Dihydrocarvone Synthesis):

  • A solution of 50.0 grams of limonene-1,2-epoxides is slowly added over a 2-hour period to a solution of 5 drops (approximately 0.25 ml) of 70% perchloric acid in 200 ml of benzene at approximately 15°C.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 72 hours.[1]

  • The crude reaction mixture is then washed with a sodium bicarbonate solution and salt water, followed by drying over magnesium sulfate.[1]

  • The solvent is removed under reduced pressure.[1]

  • The resulting crude product, a mixture of isomeric dihydrocarvones, is purified by vacuum distillation.[1]

Logical Workflow for Selective this compound Synthesis:

limonene Limonene epoxidation Epoxidation limonene->epoxidation Peracid epoxide_mixture cis/trans Limonene-1,2-epoxide epoxidation->epoxide_mixture separation Isomer Separation (e.g., Fractional Distillation) epoxide_mixture->separation trans_epoxide trans-Limonene-1,2-epoxide separation->trans_epoxide rearrangement Lewis Acid Catalyzed Rearrangement trans_epoxide->rearrangement LiClO₄ cis_dhc This compound rearrangement->cis_dhc

Caption: Selective synthesis of this compound from limonene.

Catalytic Hydrogenation of Carvone

The selective hydrogenation of the endocyclic carbon-carbon double bond of carvone is an efficient method for producing dihydrocarvone. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a homogeneous catalyst that is particularly effective for this transformation, yielding dihydrocarvone in high yields.[3]

Experimental Protocol:

  • In a 500-ml, two-necked flask, 0.9 g of freshly prepared Wilkinson's catalyst and 160 ml of benzene are combined.[3]

  • The flask is connected to an atmospheric pressure hydrogenation apparatus, and the mixture is stirred until the solution is homogeneous.[3]

  • The system is evacuated and filled with hydrogen.[3]

  • 10 g of carvone is introduced into the flask via syringe, and the mixture is stirred under a hydrogen atmosphere.[3]

  • Hydrogen uptake is monitored, and the reaction is stopped after the theoretical amount of hydrogen has been absorbed (approximately 3.5 hours).[3]

  • The solution is filtered through a column of Florisil and washed with diethyl ether.[3]

  • The combined solvent fractions are concentrated under reduced pressure.[3]

  • The residue is purified by vacuum distillation to afford dihydrocarvone.[3]

Reaction Pathway for Catalytic Hydrogenation:

Carvone Carvone Hydrogenation Hydrogenation Carvone->Hydrogenation H₂, RhCl(PPh₃)₃ Dihydrocarvone Dihydrocarvone (cis/trans mixture) Hydrogenation->Dihydrocarvone

Caption: Hydrogenation of carvone to dihydrocarvone.

Reduction of Carvone with Zinc

A classic method for the reduction of the carbon-carbon double bond in α,β-unsaturated ketones is the use of zinc metal in a protic solvent. This method, when applied to carvone, produces a mixture of cis- and trans-dihydrocarvone.[4] While being a cost-effective method, it generally shows low stereoselectivity for the cis isomer.

Experimental Protocol (Modified Clemmensen Reduction):

  • Activation of Zinc: Commercial zinc powder is activated by stirring with 2% hydrochloric acid until the surface of the zinc becomes bright. The aqueous solution is decanted, and the zinc powder is washed successively with distilled water, ethanol, acetone, and dry ether.[5]

  • A solution of carvone in a suitable solvent (e.g., diethyl ether) is prepared in a reaction flask and cooled.

  • The activated zinc powder is added to the cooled solution.

  • The reaction mixture is stirred for a specified period while maintaining a low temperature.

  • The reaction is quenched by pouring it onto crushed ice.

  • The product is extracted with an organic solvent (e.g., ether).

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The resulting mixture of cis- and trans-dihydrocarvone can be separated by fractional distillation or column chromatography.

General Reaction Scheme for Zinc Reduction:

Carvone Carvone Reduction Reduction Carvone->Reduction Zn, CH₃OH/H₂O Dihydrocarvone_mix cis/trans-Dihydrocarvone Mixture Reduction->Dihydrocarvone_mix

Caption: Reduction of carvone with zinc.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher, including the desired stereoselectivity, yield, cost, and available equipment.

  • For applications requiring high isomeric purity of This compound , the selective rearrangement of trans-limonene-1,2-epoxide is the most promising route, despite the need for isomer separation of the starting material.

  • When high overall yield of a dihydrocarvone mixture is the primary goal and the presence of the trans isomer is acceptable, catalytic hydrogenation of carvone with Wilkinson's catalyst is an excellent choice.

  • The reduction of carvone with zinc offers a cost-effective but less selective alternative, suitable for applications where a mixture of isomers can be tolerated or when a subsequent separation step is feasible.

Further optimization of reaction conditions and purification techniques for each route may lead to improved yields and selectivities. Researchers are encouraged to consider the safety precautions associated with the use of strong acids, hydrogen gas, and flammable solvents.

References

Odor Thresholds of cis- and trans-Dihydrocarvone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the odor thresholds for cis- and trans-dihydrocarvone is challenging due to the limited availability of specific numerical data in publicly accessible scientific literature. However, a qualitative assessment based on descriptive sensory analysis, coupled with an understanding of the methodologies used for odor threshold determination, can provide valuable insights for researchers and professionals in the fields of chemistry and sensory science.

This guide presents a qualitative comparison of the odor characteristics of cis- and trans-dihydrocarvone, details the experimental protocols for odor threshold determination, and illustrates the underlying biological and experimental pathways.

Qualitative Odor Profile Comparison

Characteristiccis-Dihydrocarvonetrans-Dihydrocarvone
Odor Description Described as having a diffuse, powerful, and herbaceous odor. Some isomers are characterized as having "musty and woody" notes. It is also reported to be milder and sweeter than its parent compound, (+)-carvone.Generally associated with caraway and spearmint-like scents.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory science, typically involving a combination of analytical chemistry and human sensory evaluation. The following are standard methodologies employed for such assessments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.

Methodology:

  • Sample Preparation: The dihydrocarvone isomers are prepared as dilute solutions in an appropriate solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The individual volatile compounds, including the cis- and trans-isomers of dihydrocarvone, are separated based on their boiling points and chemical properties as they pass through a chromatographic column.

  • Detection and Olfactory Evaluation: The effluent from the column is split into two streams. One stream is directed to a chemical detector (such as a mass spectrometer) for identification and quantification of the compounds. The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and records the time, intensity, and description of any detected odors.

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to determine the odor threshold of each compound.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained individuals to evaluate the odor characteristics of a substance.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of different odors.

  • Sample Presentation: Samples of cis- and trans-dihydrocarvone are prepared in a series of increasing concentrations in an odorless medium (e.g., water or air).

  • Evaluation: Panelists are presented with the samples in a controlled environment and asked to indicate at which concentration they can first detect an odor (detection threshold) and at which concentration they can recognize the specific character of the odor (recognition threshold).

  • Data Compilation: The responses from all panelists are collected and statistically analyzed to determine the odor threshold of the compound.

Visualizing the Pathways

To better understand the processes involved in odor perception and its experimental determination, the following diagrams illustrate the key pathways.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Dihydrocarvone OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Na_ion Depolarization Depolarization Ca_ion->Depolarization Influx leads to Na_ion->Depolarization Influx leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General Olfactory Signaling Pathway.

GCO_Workflow cluster_GC_System Gas Chromatography System cluster_Detection Detection cluster_Data_Analysis Data Analysis Sample_Prep Sample Preparation (Dilution Series) Injector Injector Sample_Prep->Injector GC_Column GC Column (Separation of Isomers) Injector->GC_Column Column_Effluent Column Effluent GC_Column->Column_Effluent Splitter Effluent Splitter Column_Effluent->Splitter MS_Detector Mass Spectrometer (Chemical Identification) Splitter->MS_Detector Sniffing_Port Sniffing Port (Olfactory Detection) Splitter->Sniffing_Port Data_Correlation Data Correlation (Chromatogram vs. Olfactogram) MS_Detector->Data_Correlation Panelist Trained Panelist Sniffing_Port->Panelist Panelist->Data_Correlation Odor_Threshold Odor Threshold Determination Data_Correlation->Odor_Threshold

Caption: Gas Chromatography-Olfactometry Workflow.

A Comparative Guide to the Cytotoxicity of Dihydrocarvone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvone, a monoterpenoid ketone, exists as four stereoisomers: (+)-dihydrocarvone, (-)-dihydrocarvone, cis-dihydrocarvone, and trans-dihydrocarvone. These isomers, found in various essential oils, are of interest for their potential pharmacological activities. However, a significant gap exists in the scientific literature regarding the direct comparative cytotoxicity of these isomers against cancer cell lines. Extensive searches for robust, head-to-head comparative studies yielding quantitative data such as IC50 values have not yielded specific results for the dihydrocarvone isomers themselves.

This guide, therefore, aims to provide a comprehensive overview of the available, albeit limited, information on the cytotoxicity of dihydrocarvone isomers. Due to the scarcity of direct comparative data, this report will also include relevant findings on the closely related monoterpene, carvone, to infer potential mechanisms of action and to highlight the importance of stereochemistry in biological activity.

Quantitative Cytotoxicity Data

To offer a point of reference from a structurally similar compound, data for D-carvone is presented below. It is crucial to note that these findings may not be directly extrapolated to dihydrocarvone isomers, but they provide valuable insight into the potential cytotoxic activity of this class of monoterpenes.

Table 1: Cytotoxicity Data for D-Carvone

CompoundCell LineAssay MethodIC50 Value (µM)Reference
D-CarvoneMolt-4 (Human leukemia)MTT Assay20[1]

Experimental Protocols

To ensure transparency and facilitate future research, the detailed experimental protocol for the cytotoxicity testing of D-carvone is provided below.

Cytotoxicity Assay for D-Carvone (MTT Assay)[1]
  • Cell Culture: Molt-4 human leukemic cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: D-Carvone was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells were then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While specific signaling pathways for dihydrocarvone isomers remain unelucidated due to the lack of research, studies on D-carvone suggest a potential mechanism of action that may be relevant for this class of compounds.

Research on D-carvone has indicated that its cytotoxic effects on Molt-4 human leukemic cells are mediated through the induction of apoptosis. This programmed cell death is triggered by an increase in intracellular reactive oxygen species (ROS)[1]. The elevated ROS levels lead to the activation of a cascade of caspase enzymes, including caspase-8, caspase-9, and caspase-3, which are key executioners of apoptosis[1][2].

The proposed signaling pathway for D-carvone-induced apoptosis is illustrated below. It is important to reiterate that this is based on a related compound and further research is needed to determine if dihydrocarvone isomers act through a similar mechanism.

D_Carvone_Apoptosis_Pathway D_Carvone D-Carvone ROS ↑ Reactive Oxygen Species (ROS) D_Carvone->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase8 Caspase-8 Activation ROS->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for D-carvone-induced apoptosis.

Experimental Workflow

The general workflow for assessing the cytotoxicity of compounds like dihydrocarvone isomers typically involves a series of in vitro assays. A standardized workflow ensures reproducibility and allows for the comparison of results across different studies.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Dihydrocarvone Isomer Stock Solution Preparation Treatment Treatment with Isomer Dilutions Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in Microplates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Comparison Comparative Analysis of Isomer Potency IC50_Calculation->Comparison

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This guide highlights a critical knowledge gap and underscores the need for future research to systematically evaluate and compare the cytotoxic effects of all four dihydrocarvone isomers across a panel of cancer cell lines. Such studies are essential for unlocking the potential of these natural compounds in the development of novel anticancer therapies. The detailed experimental protocols and proposed signaling pathways provided herein offer a framework for initiating these much-needed investigations.

References

Comparative Analysis of the Antimicrobial Activity of cis-Dihydrocarvone and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of cis-dihydrocarvone and other structurally related monoterpenes. Due to the limited availability of specific antimicrobial data for this compound, this guide incorporates data for its isomer, trans-dihydrocarvone, and its parent compound, carvone, to provide a substantive analysis. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of monoterpenes is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for dihydrocarvone, carvone, and other relevant monoterpenes against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Monoterpenes (MIC in mg/mL)

Microorganismtrans-Dihydrocarvone(-)-Carvone(+)-Carvone
Staphylococcus aureus2.5[1]2.5[1]>2.5
Escherichia coli>2.5>2.5>2.5

Table 2: Antifungal Activity of Monoterpenes (MIC/MFC in mg/mL)

Microorganismtrans-Dihydrocarvone(-)-Carvone(+)-Carvone
Candida albicans2.5 / >2.50.625 / >2.50.312 / 1.25
Candida tropicalis2.5 / >2.52.5 / >2.52.5 / >2.5
Candida parapsilosis1.25 / 2.51.25 / 2.51.25 / 2.5
Candida krusei0.625 / 1.252.5 / >2.50.625 / 1.25

Note: Data for this compound was not available in the reviewed literature. Data for trans-dihydrocarvone and carvone enantiomers are presented as the closest structural analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antimicrobial and anti-biofilm activities of monoterpenes.

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC/MFC).

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Monoterpene stock solution (dissolved in a suitable solvent like DMSO, and then diluted in the medium)

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional, for quantitative measurement)

  • Agar plates for MBC/MFC determination

Procedure:

  • Preparation of Microtiter Plates: A two-fold serial dilution of the monoterpene is prepared directly in the wells of the 96-well plate. Each well will contain 100 µL of the diluted compound in the appropriate broth medium. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well (except the negative control) is inoculated with 100 µL of the prepared inoculum, bringing the final volume in each well to 200 µL.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the monoterpene at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

  • MBC/MFC Determination: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated under appropriate conditions. The MBC/MFC is the lowest concentration of the monoterpene that results in a ≥99.9% reduction in the initial inoculum.

Crystal Violet Assay for Biofilm Inhibition

This assay is used to quantify the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal cultures

  • Appropriate growth medium

  • Monoterpene stock solution

  • Crystal Violet solution (0.1% w/v)

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%) or acetic acid (33%) for solubilization

  • Pipettes and sterile tips

  • Incubator

  • Plate reader

Procedure:

  • Preparation of Plates: Similar to the MIC assay, serial dilutions of the monoterpene are prepared in the wells of a 96-well plate.

  • Inoculation: A standardized microbial suspension is added to each well.

  • Incubation: The plates are incubated for a period sufficient for biofilm formation (typically 24-48 hours).

  • Washing: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with PBS.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized by adding ethanol or acetic acid to each well.

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Mechanism of Action: Inhibition of Quorum Sensing

Many monoterpenes exert their antimicrobial effects by interfering with bacterial communication systems, a process known as quorum sensing (QS). In many pathogenic bacteria, such as Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems are key regulators of virulence factors and biofilm formation. Carvone, a close structural relative of dihydrocarvone, has been shown to inhibit quorum sensing.[2][3]

The diagram below illustrates the hierarchical Las/Rhl quorum-sensing cascade in P. aeruginosa and the putative point of inhibition by monoterpenes like carvone.

Caption: Putative inhibition of the Las/Rhl quorum-sensing pathway by monoterpenes.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the antimicrobial and anti-biofilm properties of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Test_Compound Prepare Test Compound (this compound) MIC_Assay Broth Microdilution Assay Test_Compound->MIC_Assay Biofilm_Assay Crystal Violet Biofilm Inhibition Assay Test_Compound->Biofilm_Assay Microbial_Culture Prepare Standardized Microbial Inoculum Microbial_Culture->MIC_Assay Microbial_Culture->Biofilm_Assay MBC_Assay Subculture for MBC/MFC MIC_Assay->MBC_Assay MIC_Determination Determine MIC MIC_Assay->MIC_Determination MBC_Determination Determine MBC/MFC MBC_Assay->MBC_Determination Biofilm_Quantification Quantify Biofilm Inhibition Biofilm_Assay->Biofilm_Quantification

Caption: Workflow for antimicrobial and anti-biofilm activity assessment.

References

Safety Operating Guide

Proper Disposal of cis-Dihydrocarvone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of cis-Dihydrocarvone

This document provides comprehensive guidance on the safe and compliant disposal of this compound, a combustible liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to be familiar with its potential hazards. This chemical is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed or if it comes into contact with the skin.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Protective Clothing: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, a respirator may be necessary.[2]

II. Spill & Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[3]

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]

  • Absorb the Chemical: Carefully absorb the spilled this compound with the inert material.

  • Collect Waste: Sweep up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound is regulated and must be carried out in compliance with federal, state, and local regulations.[3] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4][5]

Step-by-Step Disposal Guidance:

  • Waste Identification: this compound should be treated as a hazardous chemical waste due to its combustible nature.

  • Containerization:

    • Use a compatible, leak-proof container for the waste.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name, "this compound".[4]

    • Do not overfill the container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

    • Keep the container tightly closed.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not pour this compound down the drain. [3]

Empty Container Disposal:

Empty containers that held this compound must also be handled properly.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.

  • Air Drying: For volatile organic solvents, the emptied and rinsed container can be air-dried in a ventilated area like a chemical fume hood.[6]

  • Disposal: Once properly cleaned and dried, the container may be disposed of as non-hazardous waste, though it is best to consult with your institution's EHS department.

IV. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol [2]
Flash Point81 - 82.78 °C (177.8 - 181 °F)[3][7]
Boiling Point220 - 223 °C[2][7]
Solubility in WaterInsoluble[2][7]

V. Diagrams

Disposal Workflow for this compound

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill or Leak? ppe->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes containerize Transfer to Labeled Hazardous Waste Container spill_check->containerize No spill_cleanup->containerize storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end cluster_assessment Hazard Assessment cluster_compliance Regulatory Compliance cluster_action Disposal Action sds Review Safety Data Sheet (SDS) hazards Identify Hazards: - Combustible - Irritant - Harmful sds->hazards classification Classify as Hazardous Waste hazards->classification regulations Consult Federal, State, and Local Regulations (RCRA) regulations->classification procedures Follow Institutional Disposal Procedures classification->procedures ehs Engage Licensed Waste Disposal Service (EHS) procedures->ehs

References

Essential Safety and Operational Guide for Handling cis-Dihydrocarvone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of cis-Dihydrocarvone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and mitigating environmental hazards for researchers, scientists, and drug development professionals. This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[3] If irritation persists after exposure, flush eyes with large amounts of water for fifteen minutes and seek medical attention.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use.[3][5] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3] If skin irritation occurs, wash with plenty of soap and water and get medical advice.[4]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[3]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[3][5] If inhaled, move to a fresh air environment and seek medical attention if breathing becomes difficult.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This involves careful preparation, handling, and cleanup.

Diagram: Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Post-Handling prep_fume_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_transfer Transfer Compound Carefully prep_materials->handle_transfer Proceed to Handling handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid Avoid Contact handle_seal->handle_avoid cleanup_decontaminate Decontaminate Work Surfaces handle_avoid->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Put on all required personal protective equipment as detailed in the table above.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Handling :

    • When transferring this compound, do so carefully to avoid generating aerosols or splashes.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[1]

  • Cleanup :

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated waste container.[3]

    • Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Collect in a dedicated, properly labeled, and sealed container as hazardous waste. Do not mix with other waste streams.[3]
Contaminated Solid Waste (e.g., gloves, paper towels) Place in a separate, clearly labeled hazardous waste bag or container.
Contaminated Solutions Collect in a labeled, sealed container designated for hazardous liquid waste. Do not dispose of down the drain.
Contaminated Glassware Triple rinse with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally.

Spill Management

In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6] Collect the absorbed material and place it into a suitable container for disposal.[7] Ventilate the area and wash the spill site after the material pickup is complete. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.